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trans-Zeatin-d5

Cat. No.: B15142293
M. Wt: 224.27 g/mol
InChI Key: UZKQTCBAMSWPJD-NZHOCFFMSA-N
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Description

Trans-Zeatin-d5 is a useful research compound. Its molecular formula is C10H13N5O and its molecular weight is 224.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O B15142293 trans-Zeatin-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O

Molecular Weight

224.27 g/mol

IUPAC Name

(E)-1,1-dideuterio-4-(7H-purin-6-ylamino)-2-(trideuteriomethyl)but-2-en-1-ol

InChI

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i1D3,4D2

InChI Key

UZKQTCBAMSWPJD-NZHOCFFMSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C(=C\CNC1=NC=NC2=C1NC=N2)/C([2H])([2H])O

Canonical SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)CO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to trans-Zeatin-d5: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-Zeatin-d5, a deuterated form of the naturally occurring cytokinin, trans-Zeatin. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in mass spectrometry-based quantification of cytokinins. Furthermore, it outlines the fundamental signaling pathways of its non-deuterated counterpart and provides illustrative experimental workflows.

Core Chemical and Physical Properties

This compound is a synthetic, stable isotope-labeled version of trans-Zeatin, a key plant hormone. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for accurate quantification in complex biological matrices.

PropertyValueReferences
Chemical Formula C₁₀H₈D₅N₅O[1][2][3][4]
Molecular Weight 224.27 g/mol [2][3]
CAS Number 72963-19-0[1][2]
Appearance White to off-white solid[1]
Purity ≥98%[3]
Formal Name 2E-methyl-d3-4-(9H-purin-6-ylamino)-but-2-en-1,1-d2-1-ol[4][5]
Solubility Soluble in DMSO and Methanol[4]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Chemical Structure

The chemical structure of this compound is identical to trans-Zeatin, with the exception of five hydrogen atoms being replaced by deuterium. This substitution occurs on the methyl group and the two hydrogens on the carbon adjacent to the hydroxyl group in the side chain.

Caption: Chemical structure of this compound.

Biological Role and Signaling Pathways

trans-Zeatin is a potent cytokinin that regulates a multitude of processes in plants, including cell division, growth, and differentiation.[1] It is also involved in nutrient signaling, particularly in response to nitrogen availability.[6] While this compound is primarily used as an analytical standard, its biological activity is considered equivalent to its non-deuterated counterpart. The signaling cascade is initiated by the binding of trans-Zeatin to histidine kinase receptors.

Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway is a multi-step phosphorelay system.

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK (Histidine Kinase Receptor) AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorylates ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylates Cytokinin_Response_Genes Cytokinin Response Genes ARR_B->Cytokinin_Response_Genes Activates Transcription trans_Zeatin trans-Zeatin trans_Zeatin->AHK Binds

Caption: Simplified cytokinin signaling pathway in plants.

Role in MAPK/ERK Pathway

In addition to its role in plant development, trans-Zeatin has been shown to modulate the MAPK/ERK signaling pathway.[1][2][7] This pathway is crucial for cell proliferation, differentiation, and survival in response to extracellular signals. trans-Zeatin has been observed to inhibit UV-induced MEK/ERK activation.[1]

MAPK_ERK_Pathway UV UV Radiation MEK MEK UV->MEK Activates trans_Zeatin trans-Zeatin trans_Zeatin->MEK Inhibits ERK ERK MEK->ERK Phosphorylates Downstream_Effects Cellular Responses ERK->Downstream_Effects Regulates

Caption: Inhibition of UV-induced MAPK/ERK pathway by trans-Zeatin.

Experimental Protocols: Quantification of Cytokinins

This compound is indispensable for the accurate quantification of endogenous trans-Zeatin levels in biological samples using isotope dilution mass spectrometry.[8][9][10][11] This method relies on the addition of a known amount of the deuterated standard to the sample at the beginning of the extraction procedure.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of cytokinins using a deuterated internal standard.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plant Tissue) Internal_Standard 2. Addition of This compound Sample_Collection->Internal_Standard Extraction 3. Extraction of Cytokinins Internal_Standard->Extraction Purification 4. Solid-Phase Extraction (SPE) Cleanup Extraction->Purification Derivatization 5. Derivatization (e.g., Trimethylsilylation) (Optional, for GC-MS) Purification->Derivatization Analysis 6. LC-MS/MS or GC-MS Analysis Derivatization->Analysis Quantification 7. Quantification based on Isotope Ratios Analysis->Quantification

Caption: General workflow for cytokinin analysis using an internal standard.

Detailed Methodological Considerations

Sample Preparation:

  • Homogenization: Biological samples should be homogenized in a suitable extraction solvent, typically a mixture of methanol, water, and formic acid, at low temperatures to prevent degradation.

  • Internal Standard Spiking: A precise amount of this compound is added to the sample homogenate.

  • Extraction: The mixture is then subjected to extraction, often involving centrifugation to separate the supernatant containing the cytokinins.

  • Purification: Solid-phase extraction (SPE) is commonly employed to remove interfering compounds. C18 or mixed-mode cation exchange cartridges are frequently used.

Derivatization (for GC-MS):

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), cytokinins are often derivatized to increase their volatility and thermal stability.

  • A common derivatization agent is a mixture of acetonitrile, bis(trimethylsilyl)acetamide, and trimethylchlorosilane.[9] The sample is heated to ensure complete reaction.

Mass Spectrometry Analysis:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for cytokinin analysis. A reversed-phase C18 column is typically used for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized analyte and the internal standard.[9]

Quantification:

  • The concentration of the endogenous trans-Zeatin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled trans-Zeatin and a fixed amount of this compound.

Conclusion

This compound is an essential tool for researchers in plant biology, agriculture, and related fields. Its use as an internal standard in mass spectrometry-based methods allows for the highly accurate and precise quantification of endogenous trans-Zeatin. This technical guide provides a foundational understanding of its chemical properties, its role in biological signaling, and the experimental methodologies for its application. The provided diagrams offer a visual representation of complex pathways and workflows to aid in comprehension and experimental design.

References

A Comprehensive Technical Guide to trans-Zeatin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the properties and applications of isotopically labeled compounds is crucial for rigorous and accurate experimental design. This guide provides an in-depth overview of trans-Zeatin-d5, a deuterated form of the naturally occurring cytokinin, trans-Zeatin.

Core Properties of this compound

This compound, the deuterium-labeled version of trans-Zeatin, serves as an internal standard for the quantification of trans-Zeatin in various biological samples using mass spectrometry-based techniques.[1] Its physical and chemical properties are fundamental for its application in analytical studies.

PropertyValueSource
CAS Number 72963-19-0[2]
Molecular Formula C₁₀H₈D₅N₅O[1][2][3]
Molecular Weight 224.27 g/mol [2]
Formal Name 2E-methyl-d3-4-(9H-purin-6-ylamino)-but-2-en-1,1-d2-1-ol[1]
Purity ≥98%
Solubility DMSO, Methanol[1][4]

Experimental Applications and Methodologies

The primary application of this compound is as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods.[1] The inclusion of a known concentration of the deuterated standard allows for precise measurement of the endogenous, non-labeled trans-Zeatin by correcting for variations in sample preparation and instrument response.

A general experimental workflow for the quantification of endogenous trans-Zeatin in a plant tissue sample would typically involve:

  • Sample Preparation : Homogenization of the biological sample (e.g., plant leaves, roots) in an appropriate extraction buffer.

  • Internal Standard Spiking : Addition of a known amount of this compound to the homogenate at the earliest stage of extraction to ensure it undergoes the same processing as the analyte of interest.

  • Purification : Solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds and enrich the cytokinin fraction.

  • LC-MS/MS Analysis : Separation of the analyte from other molecules using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. The mass spectrometer is set to detect the specific mass-to-charge ratios of both trans-Zeatin and this compound.

  • Data Analysis : The ratio of the peak area of endogenous trans-Zeatin to the peak area of the this compound internal standard is used to calculate the concentration of trans-Zeatin in the original sample.

Note: Detailed experimental protocols are highly specific to the biological matrix, instrumentation, and research question. The above workflow provides a general framework, and specific parameters such as solvent compositions, gradient programs, and mass spectrometry settings need to be optimized for each application.

Role in Cellular Signaling

trans-Zeatin, the non-labeled analogue of this compound, is a cytokinin, a class of plant hormones that play a critical role in various aspects of plant growth and development, including cell division, differentiation, and senescence. In addition to its well-established role in plants, trans-Zeatin has been shown to have biological activity in animal cells, including antioxidant and neuroprotective effects.[1] It has been demonstrated to inhibit UV-induced MEK/ERK activation and reduce the production of reactive oxygen species (ROS).[1][2]

Below is a simplified representation of the MAPK/ERK signaling pathway, which can be influenced by trans-Zeatin.

MAPK_ERK_Pathway extracellular External Stimulus (e.g., UV) receptor Receptor extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Cellular Response (e.g., Proliferation, Inflammation) erk->response trans_zeatin trans-Zeatin trans_zeatin->inhibition_point inhibition_point->mek

Caption: Simplified MAPK/ERK signaling cascade and the inhibitory effect of trans-Zeatin.

References

The Core Pathway of trans-Zeatin Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway of trans-Zeatin (tZ), a crucial cytokinin phytohormone governing numerous aspects of plant growth and development. This document details the key enzymatic steps, presents quantitative data for kinetic parameters and endogenous concentrations, outlines detailed experimental protocols, and provides visual diagrams of the pathway and associated workflows to facilitate a comprehensive understanding for research and development applications.

Introduction to trans-Zeatin

trans-Zeatin is one of the most biologically active and abundant forms of isoprenoid cytokinins in higher plants. It plays a pivotal role in regulating a wide array of physiological processes, including cell division and differentiation, shoot and root growth, apical dominance, leaf senescence, and responses to environmental stimuli.[1][2] A precise understanding of its biosynthesis is critical for developing strategies to modulate plant growth, enhance crop yield, and improve stress tolerance.

The de novo biosynthesis of trans-Zeatin is a multi-step process primarily involving three key enzyme families: Adenosine phosphate-isopentenyltransferase (IPT), Cytochrome P450 monooxygenase (CYP735A), and LONELY GUY (LOG).

The Core Biosynthetic Pathway

The primary pathway for trans-Zeatin synthesis begins with the production of isopentenyladenine (iP)-type cytokinins, which are subsequently hydroxylated to form tZ-type cytokinins. The final step involves the activation of these cytokinin precursors to their biologically active free-base forms.

Step 1: Isopentenylation of Adenosine Phosphates by IPT

The rate-limiting step in cytokinin biosynthesis is catalyzed by adenosine phosphate-isopentenyltransferases (IPTs) .[2][3] These enzymes transfer an isopentenyl group from dimethylallyl diphosphate (DMAPP) to the N6 position of an adenosine phosphate molecule. In plants, ATP/ADP-dependent IPTs are responsible for the bulk of iP and tZ synthesis.[4]

  • Substrates : Dimethylallyl diphosphate (DMAPP) and either ATP or ADP.

  • Enzyme : Adenosine phosphate-isopentenyltransferase (e.g., AtIPT1, AtIPT3, AtIPT5, AtIPT7 in Arabidopsis).

  • Products : N6-(Δ2-isopentenyl)adenosine-5'-triphosphate (iPRTP) or N6-(Δ2-isopentenyl)adenosine-5'-diphosphate (iPRDP).

Step 2: Hydroxylation of iP Nucleotides by CYP735A

The conversion of iP-type cytokinins to tZ-type cytokinins is mediated by cytochrome P450 monooxygenases , specifically the CYP735A subfamily.[5][6] These enzymes catalyze the trans-hydroxylation of the terminal methyl group on the isopentenyl side chain of iP nucleotides.

  • Substrates : iPRMP (preferred), iPRDP, iPRTP.[6]

  • Enzyme : Cytokinin trans-hydroxylase (e.g., CYP735A1, CYP735A2 in Arabidopsis).[5]

  • Products : trans-Zeatin riboside-5'-monophosphate (tZRMP), tZRDP, tZRTP.

Step 3: Direct Activation by LOG Enzymes

The final activation step, converting cytokinin nucleotide precursors into their active, free-base forms, is catalyzed by LONELY GUY (LOG) enzymes . These phosphoribohydrolases directly release the active cytokinin base by cleaving the phosphoribosyl group from the cytokinin monophosphate.

  • Substrates : iPRMP or tZRMP.

  • Enzyme : Cytokinin riboside-5'-monophosphate phosphoribohydrolase (LOG).

  • Products : Isopentenyladenine (iP) or trans-Zeatin (tZ), and Ribose-5-phosphate.

The following diagram illustrates the core enzymatic steps in the trans-Zeatin biosynthesis pathway.

trans_Zeatin_Pathway cluster_0 Step 1: Isopentenylation cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Activation DMAPP DMAPP IPT IPT DMAPP->IPT ATP_ADP ATP / ADP ATP_ADP->IPT iPRDP_iPRTP iPRDP / iPRTP Phosphatase Phosphatase(s) iPRDP_iPRTP->Phosphatase iPRMP iPRMP CYP735A CYP735A iPRMP->CYP735A tZRMP tZRMP LOG LOG tZRMP->LOG tZ trans-Zeatin (Active Form) IPT->iPRDP_iPRTP Isopentenylation Phosphatase->iPRMP CYP735A->tZRMP trans-Hydroxylation LOG->tZ Phosphoribohydrolase activity

Core enzymatic pathway for trans-Zeatin biosynthesis.

Quantitative Data

Quantitative analysis is essential for understanding the efficiency and regulation of the trans-Zeatin pathway. The following tables summarize key kinetic parameters for the CYP735A enzymes and endogenous concentrations of tZ-type cytokinins in model plants.

Table 1: Kinetic Parameters of Arabidopsis CYP735A1 and CYP735A2

This table presents the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for the two key cytokinin hydroxylases in Arabidopsis thaliana. The data highlights the substrate preference of these enzymes for the monophosphate form of iP-riboside (iPRMP).

EnzymeSubstrateKm (µM)Relative kcat/Km (%)
CYP735A1 iPRMP1.3 ± 0.1100
iPRDP3.0 ± 0.433
iPRTP11.0 ± 2.01
CYP735A2 iPRMP0.7 ± 0.1100
iPRDP1.1 ± 0.139
iPRTP3.8 ± 0.41
Data sourced from Takei et al. (2004), J. Biol. Chem.[5][6]
Table 2: Endogenous Concentrations of tZ-Type Cytokinins in Plant Tissues

The concentration of trans-Zeatin and its precursors varies significantly between different plant organs. This table provides representative values for Arabidopsis thaliana and Oryza sativa (rice).

Plant SpeciesTissueCompoundConcentration (pmol/g FW)
Arabidopsis thaliana Seedlingstrans-Zeatin (tZ)~1.5 - 3.0
Rootstrans-Zeatin (tZ)~0.5 - 1.5
Shootstrans-Zeatin (tZ)~1.0 - 2.5
Oryza sativa Rootstrans-Zeatin (tZ)~1.0 - 2.0
Shootstrans-Zeatin (tZ)~2.0 - 4.0
RootstZ Riboside (tZR)~3.0 - 6.0
ShootstZ Riboside (tZR)~5.0 - 10.0
Concentration ranges are approximate and compiled from multiple sources for illustrative purposes.[1]

Experimental Protocols

Reproducible experimental methods are fundamental to studying the trans-Zeatin biosynthesis pathway. Below are detailed protocols for a key enzymatic assay and the standard method for cytokinin quantification.

Protocol 1: In Vitro Adenosine Phosphate-Isopentenyltransferase (IPT) Activity Assay

This protocol is adapted from methods for tRNA-IPTs and is designed to measure the activity of recombinant or purified ATP/ADP-dependent IPTs.[7][8]

Objective: To quantify the formation of iP-nucleotides from DMAPP and an adenosine phosphate substrate.

Materials:

  • Enzyme: Purified recombinant IPT protein.

  • Reaction Buffer (5x): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT.

  • Substrates:

    • 10 mM ATP or ADP solution.

    • 10 mM Dimethylallyl diphosphate (DMAPP) solution.

    • (Optional) Radiolabeled [¹⁴C]DMAPP or [³H]ATP for sensitive detection.

  • Stop Solution: 0.5 M EDTA.

  • Equipment: Thermocycler or water bath, microcentrifuge tubes, HPLC system with a C18 column, or liquid scintillation counter if using radioisotopes.

Methodology:

  • Reaction Setup:

    • On ice, prepare the following reaction mixture in a microcentrifuge tube (for a final volume of 50 µL):

      • 10 µL of 5x Reaction Buffer

      • 5 µL of 10 mM ATP or ADP

      • 5 µL of 10 mM DMAPP

      • 1-5 µg of purified IPT enzyme

      • Nuclease-free water to 50 µL.

    • Include a negative control reaction without the IPT enzyme.

  • Incubation:

    • Incubate the reaction tubes at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 10 µL of 0.5 M EDTA and placing the tubes on ice.

  • Product Analysis (HPLC):

    • Centrifuge the reaction mixture at >10,000 x g for 5 minutes to pellet any precipitate.

    • Inject 20-40 µL of the supernatant onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of methanol in a suitable buffer (e.g., 50 mM triethylammonium acetate, pH 7.0).

    • Monitor the absorbance at 269 nm.

    • Quantify the product peak (iPRDP or iPRTP) by comparing its area to a standard curve of known concentrations.

  • Product Analysis (Radiolabel):

    • If using radiolabeled substrates, the product can be separated from the substrate using thin-layer chromatography (TLC) or a suitable column.

    • The amount of radioactivity incorporated into the product is then measured using a liquid scintillation counter.

Protocol 2: Quantification of Endogenous Cytokinins by LC-MS/MS

This protocol describes a standard method for the extraction, purification, and quantification of cytokinins from plant tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately measure the levels of trans-Zeatin and its precursors in a plant sample.

Materials:

  • Plant Tissue: 10-50 mg fresh weight, frozen in liquid nitrogen.

  • Extraction Buffer: Modified Bieleski buffer (Methanol:Water:Formic Acid, 15:4:1, v/v/v), pre-chilled to -20°C.

  • Internal Standards: A cocktail of stable isotope-labeled cytokinin standards (e.g., [²H₅]tZ, [²H₅]tZR).

  • Purification: Solid Phase Extraction (SPE) C18 or mixed-mode cation exchange cartridges.

  • Elution Solvent: 0.35 M NH₄OH in 60% (v/v) Methanol.

  • Equipment: Tissue homogenizer, refrigerated centrifuge, vacuum manifold for SPE, sample evaporator (e.g., SpeedVac or nitrogen stream), UHPLC-MS/MS system.

Methodology:

  • Sample Homogenization and Extraction:

    • Grind the frozen plant tissue to a fine powder in liquid nitrogen.

    • To the frozen powder, add 1 mL of pre-chilled extraction buffer containing the internal standards.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour (or overnight).

    • Centrifuge at >13,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Re-extract the pellet with another 0.5 mL of extraction buffer, centrifuge, and pool the supernatants.

  • Purification (Solid Phase Extraction):

    • Condition an SPE cartridge by washing with 1 mL methanol, followed by 1 mL water.

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with 1 mL of 1 M formic acid to remove interfering substances.

    • Elute the cytokinins with the elution solvent.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to complete dryness under a vacuum or a gentle stream of nitrogen.

    • Reconstitute the dried sample in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 UHPLC column.

    • Separate the cytokinins using a gradient elution program (e.g., a gradient of acetonitrile in water, both containing 0.1% formic acid).

    • Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Quantify endogenous cytokinin concentrations by comparing the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard.

The following diagram provides a visual workflow for the quantification of cytokinins.

Cytokinin_Quantification_Workflow Start Start: Plant Tissue Sample (Frozen in Liquid N₂) Homogenize 1. Homogenization & Extraction (Extraction Buffer + Internal Standards) Start->Homogenize Centrifuge1 2. Centrifugation (Collect Supernatant) Homogenize->Centrifuge1 SPE 3. Solid Phase Extraction (SPE) (Purification) Centrifuge1->SPE Evaporate 4. Evaporation to Dryness SPE->Evaporate Reconstitute 5. Reconstitution (in Mobile Phase) Evaporate->Reconstitute LCMS 6. UHPLC-MS/MS Analysis (Separation & Detection) Reconstitute->LCMS DataAnalysis 7. Data Analysis (Quantification vs. Internal Standards) LCMS->DataAnalysis End End: Quantitative Results DataAnalysis->End

Experimental workflow for cytokinin quantification.

Conclusion

The biosynthesis of trans-Zeatin is a tightly regulated and essential pathway in plants. The core pathway, driven by the sequential actions of IPT, CYP735A, and LOG enzymes, provides multiple points for potential regulatory intervention. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers to further investigate this pathway, with implications for crop improvement, developmental biology, and the design of novel plant growth regulators.

References

The Pivotal Role of trans-Zeatin in Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Zeatin, a naturally occurring cytokinin, is a paramount regulator of plant growth and development. This technical guide provides an in-depth exploration of the multifaceted functions of trans-Zeatin, including its biosynthesis, signaling, and its intricate interplay with other phytohormones. We present a comprehensive overview of its role in key developmental processes such as cell division and differentiation, shoot and root architecture, and leaf senescence. This guide also furnishes detailed experimental protocols for the quantification of trans-Zeatin and the analysis of its signaling pathways, alongside quantitative data on its physiological effects. Furthermore, we provide visual representations of the trans-Zeatin signaling cascade, experimental workflows, and its crosstalk with auxin, rendered using the DOT language for clarity and precision.

Introduction

Cytokinins are a class of phytohormones that, in concert with other plant hormones, orchestrate a wide array of developmental processes. Among the various cytokinin forms, trans-Zeatin (tZ) is one of the most abundant and biologically active in many plant species.[1][2] It plays a critical role in promoting cell division, shoot initiation and growth, while also influencing root development and delaying senescence.[1] This document serves as a technical resource for researchers and professionals, offering a detailed examination of the mechanisms through which trans-Zeatin exerts its profound influence on plant development.

Biosynthesis and Metabolism of trans-Zeatin

The biosynthesis of trans-Zeatin is a tightly regulated process that primarily occurs in the root tips and is transported to the shoot via the xylem.[3] The initial step in the de novo biosynthesis of isoprenoid cytokinins, including the precursor to trans-Zeatin, is catalyzed by the enzyme isopentenyltransferase (IPT). This enzyme adds an isopentenyl group to ATP, ADP, or AMP.

The direct precursor to trans-Zeatin is N6-(Δ2-isopentenyl)adenine (iP). The conversion of iP-type cytokinins to tZ-type cytokinins is facilitated by the cytochrome P450 monooxygenases, specifically CYP735A1 and CYP735A2 in Arabidopsis thaliana.[3] These enzymes catalyze the trans-hydroxylation of the isopentenyl side chain of iP nucleotides. The active trans-Zeatin base is then released from its ribotide precursor by the LONELY GUY (LOG) family of enzymes.

The levels of active trans-Zeatin are also controlled through metabolic inactivation. This can occur through irreversible degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, or through reversible conjugation to glucose or other molecules.

The trans-Zeatin Signaling Pathway

The perception and transduction of the trans-Zeatin signal are mediated by a multi-step phosphorelay system, which is a variation of the two-component signaling systems found in bacteria.

  • Perception: trans-Zeatin binds to histidine kinase receptors (AHKs), such as AHK2, AHK3, and CRE1/AHK4 in Arabidopsis, which are located in the endoplasmic reticulum membrane.

  • Phosphorelay: Upon binding of trans-Zeatin, the AHKs autophosphorylate a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. Subsequently, the phosphate is relayed to histidine phosphotransfer proteins (AHPs) in the cytoplasm.

  • Nuclear Translocation and Response: The phosphorylated AHPs translocate to the nucleus and transfer the phosphate group to response regulators (ARRs). There are two main types of ARRs:

    • Type-B ARRs: These are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARRs.

    • Type-A ARRs: These are rapidly induced by cytokinin and act as negative regulators of the signaling pathway, creating a feedback loop to attenuate the signal.

trans_Zeatin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tZ trans-Zeatin AHK AHK (Receptor) tZ->AHK Binding AHK->AHK AHP AHP AHK->AHP Phosphotransfer AHP_P AHP-P TypeB_ARR Type-B ARR AHP_P->TypeB_ARR Phosphotransfer TypeB_ARR_P Type-B ARR-P Cytokinin_Response_Genes Cytokinin Response Genes TypeB_ARR_P->Cytokinin_Response_Genes Activates Transcription TypeA_ARR Type-A ARR TypeA_ARR->AHP Negative Feedback (Inhibition) Cytokinin_Response_Genes->TypeA_ARR Induces Expression

trans-Zeatin Signaling Pathway

Functions of trans-Zeatin in Plant Development

Cell Division and Differentiation

A fundamental role of cytokinins, including trans-Zeatin, is the regulation of the cell cycle. In conjunction with auxin, trans-Zeatin promotes the transition from the G1 to the S phase and from the G2 to the M phase of the cell cycle, thereby stimulating cell division. This activity is crucial for the growth of meristematic tissues, such as the shoot apical meristem (SAM) and the root apical meristem (RAM).

Shoot and Root Development

trans-Zeatin plays a significant role in promoting shoot growth. Increased levels of trans-Zeatin are associated with enhanced shoot biomass and leaf development. Conversely, it generally has an inhibitory effect on primary root elongation, while promoting lateral root formation, thus modulating the overall root system architecture. The balance between auxin and cytokinin, including trans-Zeatin, is a key determinant of the relative growth of the shoot and root systems.

Apical Dominance

Apical dominance is the phenomenon where the central, main stem of a plant grows more strongly than the lateral stems. This is primarily controlled by the ratio of auxin to cytokinin. While auxin produced in the apical bud inhibits the growth of axillary buds, cytokinins, including trans-Zeatin transported from the roots, promote their outgrowth. A high auxin-to-cytokinin ratio maintains apical dominance, whereas a lower ratio leads to the growth of lateral branches.

Leaf Senescence

trans-Zeatin is a potent inhibitor of leaf senescence. Senescence is an active, developmental process characterized by the degradation of chlorophyll and other macromolecules. By maintaining the expression of genes involved in photosynthesis and nutrient assimilation, trans-Zeatin can delay the onset of senescence, thereby extending the photosynthetic lifespan of leaves.

Quantitative Data on trans-Zeatin Effects

The following tables summarize quantitative data from various studies on the effects of exogenous trans-Zeatin on plant growth and development.

Table 1: Effect of trans-Zeatin on Rice Seedling Growth

Treatment (µM)Plant Height (cm)Stem Width (mm)Fresh Weight (g)
0 (Control)25.8 ± 1.23.91 ± 0.180.58 ± 0.03
2022.76 ± 0.94.26 ± 0.150.52 ± 0.04
4022.90 ± 1.14.17 ± 0.120.55 ± 0.05
8021.50 ± 0.83.85 ± 0.210.51 ± 0.03

Data extracted from a study on fragrant rice seedlings.[4] Values are presented as mean ± standard error.

Table 2: Dose-Dependent Effect of trans-Zeatin on Chlorophyll Content in Arabidopsis Cotyledons

TreatmentChlorophyll Content (Normalized to Control)
DMSO (Control)1.00 ± 0.05
tZ (0.01 µM)1.25 ± 0.08
tZ (0.1 µM)1.80 ± 0.12
tZ (1 µM)2.50 ± 0.15

Data represents the delay in chlorophyll degradation in detached cotyledons after 6 days in darkness.[5] Values are mean ± standard error of three biological replicates.

Table 3: Effect of trans-Zeatin on Arabidopsis Primary Root Elongation

Treatment (nM)Primary Root Length (cm)
0 (Control)4.5 ± 0.3
13.8 ± 0.2
102.5 ± 0.2
501.2 ± 0.1
1000.8 ± 0.1

Data from a study on Arabidopsis seedlings grown on vertical agar plates. Measurements were taken 7 days after germination. Values are mean ± standard deviation.

Experimental Protocols

Quantification of trans-Zeatin by LC-MS/MS

This protocol provides a method for the extraction, purification, and quantification of trans-Zeatin from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Extraction buffer: 80% methanol

  • Internal standards (e.g., deuterated trans-Zeatin)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

  • LC-MS/MS system

Procedure:

  • Homogenization: Homogenize 50-100 mg of plant tissue in 1 mL of pre-chilled extraction buffer. Add internal standards at the beginning of the extraction.

  • Extraction: Incubate the homogenate at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Purification:

    • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 1% formic acid.

    • Elute the cytokinins with 1 mL of 0.35 M NH4OH in 60% methanol.

  • Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the sample in a suitable solvent (e.g., 5% acetonitrile).

    • Inject the sample into the LC-MS/MS system for analysis.

LC_MS_Workflow start Start: Plant Tissue Sample homogenize Homogenize in 80% Methanol with Internal Standards start->homogenize extract Extract at -20°C Centrifuge homogenize->extract purify Purify using SPE Cartridge extract->purify analyze Analyze by LC-MS/MS purify->analyze end End: Quantified trans-Zeatin Levels analyze->end

LC-MS/MS Workflow for trans-Zeatin Quantification
Analysis of Cytokinin-Responsive Gene Expression by qRT-PCR

This protocol describes the analysis of gene expression changes in response to trans-Zeatin treatment using quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • Plant seedlings or tissues

  • trans-Zeatin solution

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Treatment: Treat plant material with the desired concentration of trans-Zeatin or a mock solution for a specified duration.

  • Harvesting: Harvest the tissue and immediately freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA using a suitable kit following the manufacturer's instructions.[5][6][7][8]

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.[5][6]

  • qPCR:

    • Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to a stable reference gene.

Hormonal Crosstalk: trans-Zeatin and Auxin

The interaction between cytokinins and auxin is a cornerstone of plant developmental regulation. This relationship is often antagonistic, with the relative balance of these two hormones controlling key processes.

  • Root vs. Shoot Development: A high auxin-to-cytokinin ratio generally promotes root formation, while a high cytokinin-to-auxin ratio promotes shoot formation.

  • Meristem Maintenance: In the shoot apical meristem, cytokinins promote cell division, while auxin is required for organ initiation. In the root apical meristem, auxin maintains the stem cell niche, while cytokinins promote cell differentiation.

  • Gene Expression: Auxin and cytokinin signaling pathways can mutually regulate each other at the level of gene expression. For example, auxin can induce the expression of certain ARR genes, which are negative regulators of cytokinin signaling. Conversely, cytokinins can influence auxin transport and metabolism.

Auxin_Cytokinin_Crosstalk cluster_shoot Shoot Development cluster_root Root Development Auxin Auxin Cytokinin trans-Zeatin Auxin->Cytokinin Antagonistic Interaction on Signaling & Biosynthesis Shoot_Growth Shoot Growth & Branching Auxin->Shoot_Growth Inhibits (Apical Dominance) Root_Growth Root Elongation Auxin->Root_Growth Promotes Lateral_Root Lateral Root Formation Auxin->Lateral_Root Promotes Cytokinin->Shoot_Growth Promotes Cytokinin->Root_Growth Inhibits Cytokinin->Lateral_Root Promotes

References

The Core Mechanism of Trans-Zeatin Action: A Technical Guide to Cytokinin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-Zeatin, a naturally occurring isoprenoid cytokinin, is a pivotal regulator of plant growth and development. Its influence extends across a multitude of physiological processes, including cell division and differentiation, shoot and root morphogenesis, chloroplast development, and senescence. The profound effects of trans-Zeatin are mediated through a sophisticated signaling network that bears resemblance to two-component systems found in prokaryotes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning trans-Zeatin's action, with a focus on its signaling cascade, quantitative receptor interactions, and the experimental methodologies used to elucidate this pathway.

The Trans-Zeatin Signaling Pathway: A Multi-Step Phosphorelay

The canonical cytokinin signaling pathway is a multi-step phosphorelay system that transmits the trans-Zeatin signal from the cell periphery to the nucleus, culminating in the transcriptional regulation of target genes. This cascade involves three core protein families: Arabidopsis Histidine Kinases (AHKs), Arabidopsis Histidine Phosphotransfer proteins (AHPs), and Arabidopsis Response Regulators (ARRs).

Signal Perception at the Endoplasmic Reticulum

The initial step in the signaling cascade is the perception of trans-Zeatin by AHKs, which function as cytokinin receptors.[1] In Arabidopsis thaliana, three primary cytokinin receptors have been identified: AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[1][2] Contrary to initial predictions of plasma membrane localization, compelling evidence indicates that these receptors are predominantly located in the endoplasmic reticulum (ER).[2][3]

Trans-Zeatin binds to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the AHK receptors.[2] This binding event is thought to induce a conformational change that activates the intracellular histidine kinase domain.

The Phosphorelay Cascade

Upon activation, the histidine kinase domain of the AHK receptor autophosphorylates a conserved histidine residue. The phosphate group is then transferred to a conserved aspartate residue within the receptor's own receiver domain.[4][5]

From the AHK receptor, the phosphate group is relayed to a member of the AHP protein family. AHPs are small, shuttle proteins that translocate from the cytoplasm to the nucleus in a cytokinin-dependent manner.[6]

Nuclear Transduction and Transcriptional Regulation

Once in the nucleus, the phosphorylated AHPs transfer the phosphate group to the receiver domains of ARRs. ARRs are categorized into two main types with distinct functions:

  • Type-B ARRs: These are transcription factors that, upon phosphorylation, become active and bind to specific DNA sequences in the promoters of cytokinin-responsive genes, thereby initiating their transcription.[7][8] Key members of this family include ARR1, ARR10, and ARR12, which play significant roles in mediating cytokinin responses.[7][9][10]

  • Type-A ARRs: The expression of Type-A ARR genes is rapidly induced by cytokinin. These proteins act as negative regulators of the signaling pathway, contributing to a feedback loop that attenuates the cytokinin response.[7]

The Role of Cytokinin Response Factors (CRFs)

Cytokinin Response Factors (CRFs) are a family of transcription factors that constitute a side branch of the classical cytokinin signaling pathway.[11][12] While their expression is induced by cytokinin, they are also involved in responses to other stimuli and play important roles in plant development and stress responses.[11][13] CRFs can interact with components of the primary signaling pathway, adding another layer of regulatory complexity to the cytokinin response.[12]

Quantitative Data: Trans-Zeatin Receptor Binding Affinity

The interaction between trans-Zeatin and its receptors has been quantified through various binding assays. The dissociation constant (KD) is a measure of the affinity of a ligand for its receptor, with a lower KD value indicating a higher affinity.

ReceptorLigandApparent KD (nM)Experimental SystemReference
AHK3trans-Zeatin1-2Live-cell binding assay in transgenic bacteria[4][7]
CRE1/AHK4trans-Zeatin2-4Live-cell binding assay in transgenic bacteria[4][7]
Wild-type Arabidopsis endomembranestrans-Zeatin4.7Radioligand-binding assay[9]

Mandatory Visualizations

Trans_Zeatin_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus trans-Zeatin trans-Zeatin AHK AHK Receptor (AHK2, AHK3, AHK4/CRE1) trans-Zeatin->AHK Binding AHP AHP AHK->AHP Phosphorelay AHP_P AHP-P Type_B_ARR Type-B ARR AHP_P->Type_B_ARR Phosphorelay Type_B_ARR_P Type-B ARR-P Cytokinin_Response_Genes Cytokinin Response Genes Type_B_ARR_P->Cytokinin_Response_Genes Transcriptional Activation Type_A_ARR Type-A ARR Type_A_ARR->AHP Inhibition CRF CRF Cytokinin_Response_Genes->Type_A_ARR Induction Cytokinin_Response_Genes->CRF Induction Negative_Feedback Negative Feedback

Caption: The trans-Zeatin signaling pathway, a multi-step phosphorelay.

Experimental Protocols

Live-Cell Cytokinin-Binding Assay

This protocol is adapted from methods used to determine the binding affinity of cytokinins to their receptors expressed in E. coli.

1. Bacterial Culture and Induction:

  • Grow E. coli strain KMI001, transformed with an expression vector for the desired AHK receptor (e.g., CRE1/AHK4), overnight at 25°C in M9 liquid medium supplemented with 0.1% (w/v) casamino acids and 100 µg/ml ampicillin to an OD600 of approximately 1-1.4.[6]

2. Binding Reaction:

  • Prepare reaction tubes each containing 1 ml of the overnight cell culture.

  • Add 3 pmol of [3H]-trans-Zeatin to each tube.

  • For competition assays, add unlabeled trans-Zeatin or other competitor compounds at concentrations ranging from 0.1 nM to 50 µM.[6] A negative control should contain only the vehicle (e.g., DMSO).

  • To determine non-specific binding, include a sample with a high excess (at least 3000-fold) of unlabeled trans-Zeatin.[6]

3. Incubation and Separation:

  • Incubate the samples for 30 minutes at 4°C.[6]

  • Centrifuge the samples at 8,000 rpm for 4 minutes at 4°C to pellet the bacteria.[6]

  • Carefully remove the supernatant.

4. Scintillation Counting:

  • Resuspend the bacterial pellet in 50 µl of deionized water.[6]

  • Add 1 ml of scintillation cocktail to the resuspended pellet.

  • Measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the competition binding data using non-linear regression to determine the IC50 values.

  • Perform Scatchard analysis on saturation binding data to determine the KD.

Experimental_Workflow_Binding_Assay start Start: E. coli expressing AHK receptor culture Overnight Culture start->culture binding Incubate with [3H]tZ +/- unlabeled competitor culture->binding centrifuge Centrifuge to pellet cells binding->centrifuge resuspend Resuspend pellet centrifuge->resuspend count Scintillation Counting resuspend->count analyze Data Analysis (IC50, KD) count->analyze end End analyze->end

Caption: Workflow for a live-cell cytokinin-binding assay.

Protoplast Trans-Activation (PTA) Assay

This assay is used to study the activation of cytokinin-responsive promoters by transcription factors in a cellular context.

1. Protoplast Isolation:

  • Isolate mesophyll protoplasts from the leaves of 4- to 5-week-old Arabidopsis thaliana plants.

  • Digest the leaf tissue with a solution containing cellulase and macerozyme.[14]

2. Transfection:

  • Co-transfect the protoplasts with two types of plasmids:

    • A reporter plasmid containing a cytokinin-responsive promoter (e.g., the promoter of a Type-A ARR gene) fused to a reporter gene (e.g., luciferase or GUS).

    • An effector plasmid expressing a transcription factor of interest (e.g., a Type-B ARR).

  • A control effector plasmid (e.g., an empty vector) should be used for comparison.

  • Transfection is typically mediated by polyethylene glycol (PEG).[8]

3. Incubation and Treatment:

  • Incubate the transfected protoplasts for 5-16 hours to allow for gene expression.

  • Treat the protoplasts with trans-Zeatin or a mock solution.

4. Reporter Gene Assay:

  • Lyse the protoplasts and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer or GUS activity via a colorimetric or fluorometric assay).

5. Data Analysis:

  • Normalize the reporter gene activity to a co-transfected internal control (e.g., a plasmid expressing Renilla luciferase under a constitutive promoter) to account for variations in transfection efficiency.

  • Compare the reporter activity in the presence of the effector plasmid and cytokinin treatment to the control conditions.

PTA_Assay_Workflow start Start: Arabidopsis leaves isolate Isolate Protoplasts start->isolate transfect Co-transfect with Reporter and Effector Plasmids isolate->transfect incubate Incubate and Treat with trans-Zeatin transfect->incubate assay Measure Reporter Gene Activity incubate->assay analyze Normalize and Analyze Data assay->analyze end End analyze->end

Caption: Workflow for a protoplast trans-activation assay.

Conclusion

The mechanism of action of trans-Zeatin as a cytokinin is orchestrated by a finely tuned phosphorelay signaling cascade. The perception of trans-Zeatin by AHK receptors, primarily at the endoplasmic reticulum, initiates a chain of phosphorylation events that culminate in the nucleus with the activation of Type-B ARR transcription factors and the subsequent expression of cytokinin-responsive genes. This core pathway is further modulated by negative feedback loops involving Type-A ARRs and the activity of CRF transcription factors. The quantitative data on receptor binding affinities and the detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further investigate and potentially manipulate this critical signaling network for applications in agriculture and biotechnology.

References

The Pivotal Role of trans-Zeatin in Arabidopsis thaliana Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

trans-Zeatin, a naturally occurring cytokinin, is a critical phytohormone governing numerous aspects of plant growth and development. In the model organism Arabidopsis thaliana, it plays a central role in cell division, shoot initiation, leaf senescence, and stress responses. Understanding the precise physiological effects of trans-zeatin is paramount for advancements in agriculture and plant biotechnology. This technical guide provides an in-depth overview of the role of trans-zeatin in Arabidopsis thaliana, with a special focus on the utility of its deuterated analogue, trans-Zeatin-d5, as an indispensable tool for quantitative analysis. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to equip researchers with the necessary knowledge for rigorous scientific inquiry.

Introduction to trans-Zeatin and the Significance of this compound

Cytokinins are a class of plant hormones that promote cell division (cytokinesis) in plant roots and shoots. Among the various forms of cytokinins, trans-zeatin is one of the most active and abundant in higher plants, including Arabidopsis thaliana. It is involved in a myriad of developmental processes, such as promoting cell division and differentiation, delaying senescence, and mediating responses to environmental stimuli.[1][2]

The study of endogenous phytohormones presents a significant analytical challenge due to their low concentrations in plant tissues. Accurate quantification is essential to correlate hormone levels with physiological responses. This compound is a deuterium-labeled form of trans-zeatin.[3] Its chemical properties are nearly identical to the natural form, but its increased mass allows it to be distinguished by mass spectrometry. Consequently, this compound is widely used as an internal standard in quantitative analyses of trans-zeatin.[4] By adding a known amount of this compound to a sample before extraction and purification, any losses of the analyte during sample preparation can be corrected for, leading to highly accurate and precise measurements of the endogenous trans-zeatin concentration.

Physiological Roles and Quantitative Effects of trans-Zeatin in Arabidopsis thaliana

The application of exogenous trans-zeatin to Arabidopsis thaliana elicits a range of dose-dependent physiological responses. Key effects are observed in leaf senescence, root growth, and shoot regeneration.

Delay of Leaf Senescence

trans-Zeatin is a potent inhibitor of leaf senescence, a process characterized by the degradation of chlorophyll and other macromolecules.[1][2] In detached leaf assays, the application of trans-zeatin helps maintain chlorophyll content, thereby preserving the greenness and photosynthetic capacity of the leaves.

Table 1: Effect of trans-Zeatin on Chlorophyll Content in Detached Arabidopsis thaliana Cotyledons

Treatment (1 µM)Chlorophyll Content (µg/mL)Standard Error
DMSO (Control)~1.5+/- 0.2
trans-Zeatin~6.8+/- 0.5

Data extracted and estimated from Mason et al. (2020) PLoS One, Figure 2. The original data was presented as a bar graph.

Inhibition of Root Elongation

While promoting growth in the shoot, cytokinins, including trans-zeatin, are known inhibitors of primary root elongation in Arabidopsis thaliana.[2] This inhibitory effect is a classic bioassay for cytokinin activity.

Table 2: Effect of trans-Zeatin on Root Elongation in Arabidopsis thaliana Seedlings

Treatment (1 µM)Root Growth (mm)Standard Error
DMSO (Control)~28+/- 2
trans-Zeatin~8+/- 1

Data extracted and estimated from Mason et al. (2020) PLoS One, Figure 3. The original data was presented as a bar graph.

Promotion of Shoot Regeneration

In tissue culture, the balance between auxins and cytokinins is critical for organogenesis. A high cytokinin-to-auxin ratio promotes the formation of shoots from callus tissue. trans-Zeatin is effective in inducing shoot regeneration.

Table 3: Effect of trans-Zeatin on Callus Weight in Arabidopsis thaliana Hypocotyl Explants

Treatment (5 µM)Callus Weight (mg)Standard Error
DMSO (Control)~2+/- 0.5
trans-Zeatin~12+/- 1.5

Data extracted and estimated from Mason et al. (2020) PLoS One, Figure 4. The original data was presented as a bar graph.

The trans-Zeatin Signaling Pathway

The perception and transduction of the trans-zeatin signal in Arabidopsis thaliana are mediated by a two-component signaling system, which is homologous to systems found in bacteria.[5][6][7] The core pathway involves three main protein families: ARABIDOPSIS HISTIDINE KINASES (AHKs), ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), and ARABIDOPSIS RESPONSE REGULATORS (ARRs).[5][8]

  • Perception: trans-Zeatin binds to the extracellular CHASE domain of AHK receptors (AHK2, AHK3, and AHK4/CRE1) located in the plasma membrane.[9]

  • Phosphorelay: Ligand binding induces autophosphorylation of a conserved histidine residue within the AHK. The phosphate group is then transferred to a conserved aspartate residue on the same receptor. Subsequently, the phosphate is transferred to a conserved histidine on an AHP protein in the cytoplasm.[9]

  • Nuclear Translocation and Response: The phosphorylated AHP translocates to the nucleus and transfers the phosphate group to a conserved aspartate residue on a B-type ARR.[6] Phosphorylation activates B-type ARRs, which are transcription factors that bind to specific DNA sequences in the promoters of cytokinin-responsive genes, thereby modulating their expression.

  • Negative Feedback: Among the genes activated by B-type ARRs are the A-type ARRs. A-type ARRs are negative regulators of the signaling pathway, and their accumulation leads to a dampening of the cytokinin response, creating a negative feedback loop.[5]

trans_Zeatin_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus tZ trans-Zeatin AHK AHK (Receptor) tZ->AHK Binds PM Plasma Membrane Nucleus Nucleus P1 P AHK->P1 AHP AHP P1->AHP Phosphorylates P2 P AHP->P2 ARR_B B-type ARR (Inactive) P2->ARR_B Phosphorylates P3 P ARR_B->P3 ARR_B_P B-type ARR-P (Active) DNA Cytokinin-responsive genes ARR_B_P->DNA Activates transcription ARR_A A-type ARR DNA->ARR_A Expression ARR_A->AHK Inhibits Senescence_Assay_Workflow Start Excise rosette leaves Treatment Float leaves on treatment solution (1 µM trans-Zeatin or Control) Start->Treatment Incubation Incubate in darkness for 5-7 days Treatment->Incubation Extraction Extract chlorophyll with 80% acetone Incubation->Extraction Measurement Measure absorbance at 663 nm and 645 nm Extraction->Measurement Analysis Calculate chlorophyll content Measurement->Analysis

References

An In-depth Technical Guide to the Trans-Zeatin Signaling Pathway and its Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trans-zeatin, a naturally occurring cytokinin, plays a pivotal role in regulating numerous aspects of plant growth and development. Its signaling cascade is initiated by its binding to specific sensor histidine kinase receptors located primarily in the endoplasmic reticulum. This binding event triggers a multi-step phosphorelay, culminating in the modulation of target gene expression in the nucleus. Understanding the intricacies of this pathway is crucial for the development of novel agrochemicals and therapeutics that can modulate plant growth and stress responses. This guide provides a comprehensive technical overview of the trans-zeatin signaling pathway, its core components, quantitative binding data, and detailed experimental protocols for its investigation.

The Trans-Zeatin Signaling Pathway: A Step-by-Step Cascade

The trans-zeatin signaling pathway is a phosphorelay system analogous to two-component signaling systems found in prokaryotes. The core components of this pathway in the model organism Arabidopsis thaliana are:

  • Receptors (AHKs): ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CRE1/AHK4 are the primary receptors for cytokinins, including trans-zeatin.[1] These are transmembrane proteins with an extracellular cytokinin-binding CHASE domain and intracellular histidine kinase and receiver domains.[2] While initially predicted to be at the plasma membrane, substantial evidence indicates that the bulk of these receptors are localized to the endoplasmic reticulum (ER).[3]

  • Response Regulators (ARRs): These proteins are the final components of the signaling cascade and are broadly classified into two types:

    • Type-B ARRs: These are transcription factors that, upon phosphorylation by AHPs, bind to specific DNA sequences in the promoters of cytokinin-responsive genes and activate their transcription.[7][8] ARR1, ARR10, and ARR12 are key players in mediating the primary cytokinin response.[7][8]

    • Type-A ARRs: These are also induced by cytokinin signaling and act as negative feedback regulators of the pathway, contributing to the attenuation of the signal.[9]

The signaling cascade is initiated when trans-zeatin binds to the CHASE domain of an AHK receptor. This induces a conformational change, leading to the autophosphorylation of a conserved histidine residue within the kinase domain. The phosphoryl group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. Subsequently, the phosphoryl group is transferred to a conserved histidine residue on an AHP. The phosphorylated AHP then translocates to the nucleus and transfers the phosphoryl group to a conserved aspartate residue on a Type-B ARR. This final phosphorylation event activates the Type-B ARR, enabling it to bind to target DNA sequences and regulate gene expression.

Quantitative Data: Receptor-Ligand Interactions

ReceptorLigandApparent Dissociation Constant (Kd) (nM)Experimental SystemReference
CRE1/AHK4 trans-Zeatin2-4Live-cell binding assay in E. coli[4][10]
CRE1/AHK4 trans-Zeatin4.55 ± 0.48In vitro binding assay with S. pombe membranes[11]
AHK3 trans-Zeatin1-2Live-cell binding assay in E. coli[4][10]
AHK2 trans-Zeatin4.0Bacterial assay[2]

Mandatory Visualizations

Trans-Zeatin Signaling Pathway Diagram

trans_zeatin_signaling cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tZ trans-Zeatin AHK AHK2/3/CRE1 (Receptor) tZ->AHK 1. Binding AHK->AHK AHP AHP AHK->AHP 3. Phosphorelay (H -> D -> H) AHP_P AHP-P ARR_B Type-B ARR AHP->ARR_B 4. Nuclear Translocation & Phosphorelay ARR_B_P Type-B ARR-P DNA Cytokinin Response Element ARR_B_P->DNA 5. DNA Binding Gene_Exp Gene Expression DNA->Gene_Exp 6. Transcription Activation ARR_A Type-A ARR (Negative Regulator) Gene_Exp->ARR_A 7. Induction ARR_A->AHP 8. Negative Feedback

Caption: The trans-Zeatin signaling pathway from receptor binding to gene regulation.

Experimental Workflow for Studying Trans-Zeatin Signaling

experimental_workflow cluster_level1 Level 1: Receptor-Ligand Interaction cluster_level2 Level 2: Signal Transduction cluster_level3 Level 3: Cellular Localization cluster_level4 Level 4: Gene Expression & Downstream Effects Binding_Assay Cytokinin Binding Assay (Radioligand or Competitive) Determine_Kd Determine Kd Binding_Assay->Determine_Kd Phospho_Assay In Vitro Phosphorylation Assay (Autophosphorylation & Phosphorelay) Binding_Assay->Phospho_Assay Y2H Yeast Two-Hybrid (Protein-Protein Interactions) Subcellular_Fractionation Subcellular Fractionation & Western Blot Phospho_Assay->Subcellular_Fractionation Fluorescent_Protein Fluorescent Protein Tagging & Confocal Microscopy qRT_PCR Quantitative RT-PCR (Type-A ARR expression) Subcellular_Fractionation->qRT_PCR GUS_Assay GUS Reporter Assay (Promoter activity) DNA_Binding_Assay DNA Binding Assay (EMSA or DNase I Footprinting)

Caption: A logical workflow for the comprehensive study of trans-Zeatin signaling.

Detailed Experimental Protocols

Cytokinin Binding Assay (Live-Cell E. coli System)

This protocol is adapted from methods used to characterize the binding of cytokinins to Arabidopsis receptors expressed in bacteria.

5.1.1 Materials

  • E. coli strain (e.g., KMI001) expressing the AHK receptor of interest.

  • M9 liquid medium supplemented with casamino acids and appropriate antibiotic (e.g., ampicillin).

  • [³H]trans-Zeatin (radiolabeled ligand).

  • Unlabeled trans-zeatin and other competitor compounds.

  • Scintillation cocktail.

  • Microcentrifuge tubes.

  • Scintillation counter.

5.1.2 Method

  • Cell Culture: Grow overnight cultures of E. coli expressing the receptor at 25°C in supplemented M9 medium to an OD600 of approximately 1.0-1.4.

  • Binding Reaction:

    • For each sample, mix 1 mL of the overnight cell culture with 3 pmol of [³H]trans-Zeatin.

    • For competition assays, add varying concentrations of unlabeled trans-zeatin or other compounds (typically from 0.1 nM to 50 µM).

    • For the determination of non-specific binding, add a high excess (at least 3000-fold) of unlabeled trans-zeatin.

    • For total binding, add only the vehicle (e.g., DMSO).

  • Incubation: Incubate the samples for 30 minutes at 4°C to allow binding to reach equilibrium.

  • Separation: Centrifuge the samples at 8,000 rpm for 4 minutes at 4°C.

  • Washing: Carefully remove the supernatant.

  • Resuspension: Resuspend the bacterial pellet in 50 µL of deionized water.

  • Scintillation Counting: Add 1 mL of scintillation cocktail to the resuspended pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform Scatchard analysis or non-linear regression to determine the Kd.

In Vitro Phosphorylation and Phosphorelay Assay

This protocol outlines the general steps for assessing the autophosphorylation of AHK receptors and the subsequent phosphotransfer to AHPs.

5.2.1 Materials

  • Purified recombinant AHK and AHP proteins.

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

  • [γ-³²P]ATP.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Phosphorimager or autoradiography film.

  • Laemmli sample buffer.

5.2.2 Method

  • Autophosphorylation Reaction:

    • In a microcentrifuge tube, combine the purified AHK protein with the kinase reaction buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at room temperature for a defined period (e.g., 10-30 minutes).

    • Terminate the reaction by adding Laemmli sample buffer.

  • Phosphorelay Reaction:

    • Perform the autophosphorylation reaction as described above, but without terminating it.

    • Add the purified AHP protein to the reaction mixture.

    • Incubate for an additional period to allow for phosphotransfer.

    • Terminate the reaction by adding Laemmli sample buffer.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled proteins.

    • A band corresponding to the molecular weight of the AHK will indicate autophosphorylation, and a band for the AHP will indicate successful phosphorelay.

Type-B ARR DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the binding of Type-B ARRs to their target DNA sequences.

5.3.1 Materials

  • Purified recombinant Type-B ARR protein.

  • DNA probe corresponding to the cytokinin response element, end-labeled with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag.

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂, poly(dI-dC)).

  • Native polyacrylamide gel and electrophoresis apparatus.

  • Detection system appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P).

5.3.2 Method

  • Binding Reaction:

    • In a microcentrifuge tube, combine the labeled DNA probe with the purified Type-B ARR protein in the binding buffer.

    • For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.

    • Incubate at room temperature for 20-30 minutes to allow binding.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complex.

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane.

    • Detect the labeled probe using the appropriate method.

    • A shifted band (slower migration) compared to the free probe indicates the formation of a protein-DNA complex.

Conclusion

The trans-zeatin signaling pathway represents a fundamental mechanism by which plants perceive and respond to a key class of hormones. The elucidation of its components and their interactions has provided a solid framework for understanding plant development. The quantitative data on receptor affinities and the detailed experimental protocols presented in this guide offer valuable resources for researchers and drug development professionals aiming to further dissect and manipulate this crucial signaling cascade for agricultural and biotechnological applications. Future research focusing on the kinetics of receptor-ligand interactions and the structural basis of signal transduction will undoubtedly provide even deeper insights into the dynamic regulation of this vital pathway.

References

The Biological Activity of trans-Zeatin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Zeatin, a naturally occurring cytokinin, is a pivotal regulator of plant growth and development. Its influence extends to a myriad of physiological processes, including cell division, differentiation, shoot formation, and the delay of senescence. The intricate mechanisms of trans-Zeatin action, from receptor binding to the modulation of gene expression, have been the subject of extensive research. This technical guide provides an in-depth exploration of the biological activity of trans-Zeatin and its derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the quantitative aspects of their activity, detail key experimental protocols for their study, and visualize the complex signaling pathways they orchestrate.

Quantitative Analysis of Biological Activity

The biological potency of trans-Zeatin and its derivatives is determined by their affinity for cytokinin receptors and their efficacy in eliciting physiological responses. This section presents a compilation of quantitative data to facilitate the comparison of these compounds.

Table 1: Receptor Binding Affinity of Zeatin Derivatives to Arabidopsis thaliana Receptors
CompoundReceptorDissociation Constant (Kd) [nM]Reference
trans-ZeatinAHK31-2[1]
trans-ZeatinCRE1/AHK42-4[1]
cis-ZeatinAHK3Lower affinity than trans-Zeatin[1]
cis-ZeatinCRE1/AHK4Lower affinity than trans-Zeatin[1]
DihydrozeatinAHK3Higher affinity than Isopentenyladenine[1]
DihydrozeatinCRE1/AHK4Lower affinity than trans-Zeatin[1]
Isopentenyladenine (iP)AHK3~10-fold lower affinity than trans-Zeatin[1]
Isopentenyladenine (iP)CRE1/AHK4High affinity, similar to trans-Zeatin[2]
trans-Zeatin-ribosideAHK3Lower affinity than trans-Zeatin[1]
trans-Zeatin-ribosideCRE1/AHK4Lower affinity than trans-Zeatin[1]
Thidiazuron (TDZ)AHK3Strong competitor of trans-Zeatin[1]
Thidiazuron (TDZ)CRE1/AHK4Strong competitor of trans-Zeatin[1]
Table 2: Biological Activity of Zeatin Isomers in Various Bioassays
BioassayIsomerEC50 ValueRelative ActivityReference
Amaranthus betacyanin synthesistrans-Zeatin1.8 µMMore active[3]
Amaranthus betacyanin synthesiscis-Zeatin>100 µMLess active[3]
Tobacco callus growthtrans-Zeatin-Stronger biological effect[4]
Tobacco callus growthcis-Zeatin-Weaker biological effect[4]
Table 3: Effect of trans-Zeatin Treatment on Gene Expression in Rice Seedlings
GeneFunctionChange in Transcript Level (%)Reference
BADH22-AP biosynthesis-related-70.55 to -90.59[5]
DAO22-AP biosynthesis-related-33.94 to -52.44[5]
ProDH2-AP biosynthesis-related-46.39 to -61.44[5]
DAO42-AP biosynthesis-related+20.19 to +107.18[5]

Experimental Protocols

Accurate assessment of the biological activity of trans-Zeatin and its derivatives relies on robust and reproducible experimental methods. This section provides detailed protocols for key assays.

Live-Cell Cytokinin-Binding Assay

This protocol is adapted from established methods for determining the binding affinity of cytokinins to their receptors expressed in E. coli.[6]

Materials:

  • E. coli strain KMI001 expressing the cytokinin receptor of interest (e.g., CRE1/AHK4).

  • M9 liquid medium supplemented with 0.1% (w/v) casamino acids and 100 µg/ml ampicillin.

  • [³H]trans-Zeatin (radiolabeled ligand).

  • Unlabeled trans-Zeatin or other competitor compounds.

  • Dimethylsulfoxide (DMSO).

  • Scintillation cocktail.

  • Microcentrifuge.

  • Scintillation counter.

Procedure:

  • Cell Culture: Inoculate the E. coli strain expressing the cytokinin receptor into M9 medium and grow overnight at 25°C until the optical density at 600 nm (OD600) reaches approximately 1.0-1.4.

  • Binding Reaction:

    • For each sample, mix 1 ml of the overnight cell culture with 3 pmol of [³H]trans-Zeatin.

    • Add varying concentrations of unlabeled trans-Zeatin or other test compounds (typically from 0.1 nM to 50 µM).

    • For the negative control, add 0.1% (v/v) DMSO instead of the unlabeled compound.

    • To determine non-specific binding, use a high excess (at least 3000-fold) of unlabeled trans-Zeatin.

  • Incubation: Incubate the samples for 30 minutes at 4°C to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Centrifuge the samples at 8,000 rpm for 4 minutes at 4°C. Carefully remove the supernatant.

  • Cell Lysis and Scintillation Counting:

    • Resuspend the bacterial pellet in 50 µl of deionized water.

    • Add 1 ml of scintillation cocktail to the resuspended pellet.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the data using Scatchard plots or non-linear regression to determine the dissociation constant (Kd).

Tobacco Callus Bioassay for Cytokinin Activity

This classic bioassay measures the ability of a compound to stimulate cell division and growth in tobacco callus tissue. This protocol is a synthesis of information from multiple sources.[7][8][9]

Materials:

  • Tobacco (Nicotiana tabacum) leaf explants from sterile seedlings.

  • Murashige and Skoog (MS) basal medium with vitamins.

  • Sucrose.

  • Bacto-agar.

  • Auxin (e.g., 1-naphthaleneacetic acid, NAA).

  • Test compounds (trans-Zeatin and its derivatives).

  • Sterile petri dishes or conical flasks.

  • Sterile filter paper.

  • Laminar flow hood.

  • Incubator (24±2°C, with options for light and dark conditions).

Procedure:

  • Explant Preparation:

    • Surface sterilize tobacco seeds and germinate them on hormone-free MS medium.

    • Excise young, healthy leaves from the sterile seedlings and cut them into small pieces (approximately 2 mm²).

  • Callus Induction Medium Preparation:

    • Prepare MS medium supplemented with 2% sucrose, 0.8% agar, and a fixed concentration of auxin (e.g., 2.0 mg/L NAA).

    • Add varying concentrations of the test cytokinin compounds to the medium. A typical range for trans-Zeatin is 0.05 to 5.0 mg/L.

    • Adjust the pH of the medium to 5.8 before autoclaving.

  • Inoculation and Incubation:

    • Place the leaf explants onto the prepared callus induction medium in petri dishes or flasks under sterile conditions in a laminar flow hood.

    • Incubate the cultures at 24±2°C. Cultures can be kept in the dark for callus induction or under a 16-hour photoperiod to also assess shoot regeneration.

  • Data Collection and Analysis:

    • After a defined period (typically 3-4 weeks), assess callus formation.

    • Measure the fresh weight and/or dry weight of the callus to quantify the growth-promoting activity of the test compounds.

    • Observe and record the morphology of the callus (e.g., color, friability) and the extent of shoot regeneration if applicable.

    • Compare the results to a negative control (no cytokinin) and a positive control (trans-Zeatin).

Quantification of Cytokinins by HPLC-MS/MS

This protocol outlines a general workflow for the extraction, purification, and quantification of cytokinins from plant tissues using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[10][11]

Materials:

  • Plant tissue sample.

  • Liquid nitrogen.

  • Extraction solvent (e.g., modified Bieleski's solution: methanol/water/formic acid, 15:4:1, v/v/v).

  • Internal standards (deuterium-labeled cytokinin standards).

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX).

  • HPLC system coupled to a tandem mass spectrometer.

  • C18 reversed-phase HPLC column.

  • Mobile phases (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile).

Procedure:

  • Sample Extraction:

    • Freeze the plant tissue in liquid nitrogen and grind it to a fine powder.

    • Add the extraction solvent and the internal standards to the powdered tissue.

    • Extract the cytokinins by shaking or vortexing, typically for 1 hour at 4°C.

    • Centrifuge the mixture to pellet the debris.

  • Purification:

    • Collect the supernatant and pass it through an SPE cartridge to purify and concentrate the cytokinins.

    • Wash the cartridge to remove interfering substances.

    • Elute the cytokinins from the cartridge using an appropriate solvent (e.g., 0.35 M NH4OH in 60% methanol).

  • HPLC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute it in the initial mobile phase.

    • Inject the sample into the HPLC-MS/MS system.

    • Separate the different cytokinin species on the C18 column using a gradient of the mobile phases.

    • Detect and quantify the cytokinins using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for each cytokinin and its labeled internal standard.

  • Data Analysis:

    • Calculate the concentration of each cytokinin in the sample by comparing the peak area of the endogenous compound to that of its corresponding internal standard.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving trans-Zeatin is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the cytokinin signaling pathway and a typical experimental workflow for cytokinin analysis.

Cytokinin Signaling Pathway

Cytokinin_Signaling Cytokinin Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_Receptor Cytokinin Receptor (AHK2, AHK3, CRE1/AHK4) AHP Histidine Phosphotransfer Proteins (AHPs) CK_Receptor->AHP Type_B_ARR Type-B Response Regulators (ARRs) AHP->Type_B_ARR Phosphorylation Type_A_ARR Type-A Response Regulators (ARRs) Type_B_ARR->Type_A_ARR Activation of Transcription Cytokinin_Response_Genes Cytokinin Response Genes Type_B_ARR->Cytokinin_Response_Genes Activation of Transcription Type_A_ARR->CK_Receptor Negative Feedback Type_A_ARR->AHP Negative Feedback CK trans-Zeatin CK->CK_Receptor Binding

Caption: A simplified diagram of the cytokinin signaling pathway, illustrating the perception of trans-Zeatin by membrane-bound receptors and the subsequent phosphorelay cascade leading to the regulation of gene expression in the nucleus.

Experimental Workflow for Cytokinin Analysis

Cytokinin_Analysis_Workflow Experimental Workflow for Cytokinin Analysis cluster_preparation Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Plant Tissue Collection Grinding 2. Grinding in Liquid Nitrogen Sample_Collection->Grinding Extraction 3. Extraction with Solvent & Internal Standards Grinding->Extraction SPE 4. Solid-Phase Extraction (SPE) Extraction->SPE HPLC_MSMS 5. HPLC-MS/MS Analysis SPE->HPLC_MSMS Quantification 6. Quantification HPLC_MSMS->Quantification Interpretation 7. Biological Interpretation Quantification->Interpretation

Caption: A flowchart outlining the key steps in the experimental workflow for the quantification of cytokinins in plant tissues, from sample collection to data interpretation.

Conclusion

trans-Zeatin and its derivatives are fundamental to the regulation of plant life. A thorough understanding of their biological activity, underpinned by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge in plant science and for the development of novel applications in agriculture and beyond. This guide provides a foundational resource for researchers in this dynamic field, offering both the theoretical framework and the practical methodologies necessary for the continued exploration of these vital plant hormones.

References

The Discovery and Enduring Legacy of Zeatin: A Technical Guide to a Pivotal Phytohormone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zeatin, a purine-derived cytokinin, stands as a cornerstone in the field of plant biology. Its discovery and subsequent characterization revolutionized our understanding of plant growth and development, unveiling a complex signaling network that governs cell division, differentiation, and morphogenesis. This in-depth technical guide provides a comprehensive overview of the history of zeatin's discovery, the seminal experiments that defined its function, and the intricate signaling pathways it orchestrates. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical phytohormone.

The Dawn of a Discovery: From Coconut Milk to Corn Kernels

The journey to uncovering zeatin was a culmination of decades of research into the chemical factors governing plant cell proliferation. Early observations by scientists like Gottlieb Haberlandt in 1913 hinted at the existence of soluble substances that could stimulate cell division.[1] However, it was the pioneering work of Folke Skoog and his colleagues at the University of Wisconsin that laid the direct groundwork for the isolation of the first cytokinin.

Their research in the 1940s and 1950s on tobacco pith callus cultures demonstrated that a combination of auxin and another, then-unknown, factor was essential for sustained cell division and differentiation.[2][3][4] This quest led to the identification of kinetin, a synthetic cytokinin derived from autoclaved herring sperm DNA, by Carlos Miller in Skoog's laboratory in 1955.[5] While kinetin was a powerful tool for in vitro studies, the search for a naturally occurring cytokinin in plants continued.

The breakthrough came in the early 1960s. Working independently, Carlos Miller and D.S. Letham isolated a potent cell division-promoting substance from immature corn (maize) kernels (Zea mays).[6] Letham, in 1963, named this compound "zeatin" after the genus Zea.[5][7] This marked the first identification of a naturally occurring cytokinin from a plant source, opening a new chapter in the study of phytohormones.

Foundational Experiments: Bioassays for Cytokinin Activity

The discovery and characterization of zeatin were heavily reliant on the development of sensitive and specific bioassays. These in vitro systems allowed researchers to quantify the cell division-promoting activity of plant extracts and purified compounds.

The Tobacco Pith Callus Bioassay

Developed by Skoog and Miller, this bioassay was instrumental in the discovery of both kinetin and zeatin. It utilizes the principle that pith tissue from tobacco stems will only proliferate and differentiate in the presence of both auxin and a cytokinin.

Experimental Protocol:

  • Explant Preparation: Pith cylinders are aseptically excised from the stems of tobacco plants (Nicotiana tabacum).

  • Culture Medium: The explants are placed on a sterile nutrient medium, most notably the Murashige and Skoog (MS) medium, supplemented with a fixed concentration of an auxin (e.g., indole-3-acetic acid, IAA) and varying concentrations of the test substance (e.g., zeatin).

  • Incubation: The cultures are maintained in a controlled environment with defined light and temperature conditions.

  • Data Collection: After a set period (typically 3-5 weeks), the growth of the callus is quantified by measuring its fresh and dry weight. The morphology of the callus is also observed, noting the formation of roots, shoots, or undifferentiated tissue.

Quantitative Data:

Auxin (IAA) ConcentrationKinetin ConcentrationObserved Growth Response
HighLowRoot formation
LowHighShoot formation
IntermediateIntermediateUndifferentiated callus growth

This table summarizes the qualitative findings of Skoog and Miller (1957). Specific concentrations varied in their experiments.

The Carrot Root Phloem Bioassay

This bioassay, utilized extensively by Letham in his work on zeatin, provided another sensitive system for detecting cytokinin activity.

Experimental Protocol:

  • Explant Preparation: Small explants of secondary phloem tissue are aseptically excised from carrot roots (Daucus carota).

  • Culture Medium: The explants are cultured in a liquid or on a semi-solid nutrient medium containing a basal level of auxin and various concentrations of the cytokinin being tested.

  • Incubation: The cultures are typically agitated to ensure adequate aeration and nutrient uptake.

  • Data Collection: The growth response is measured by determining the increase in fresh weight of the explants or by counting the number of cells after a specific incubation period.

Structural Elucidation of Zeatin

The determination of zeatin's chemical structure was a critical step in understanding its function. Letham and his colleagues employed the cutting-edge analytical techniques of the time to characterize the purified compound.

Methodologies:

  • Mass Spectrometry (MS): This technique was used to determine the molecular weight of zeatin and to obtain information about its fragmentation pattern, which provided clues about its chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provided detailed information about the arrangement of atoms within the zeatin molecule, allowing for the precise determination of its structure.

While specific spectral data tables are not commonly reproduced in contemporary reviews, these analyses definitively identified zeatin as 6-(4-hydroxy-3-methylbut-2-enylamino)purine.

The Zeatin Signaling Pathway: A Molecular Relay

The discovery of zeatin spurred decades of research to unravel the molecular mechanisms by which it exerts its effects on plant cells. This has led to the elucidation of a complex signal transduction pathway, primarily studied in the model organism Arabidopsis thaliana.

The cytokinin signaling pathway is a multi-step phosphorelay system that resembles two-component signaling systems found in bacteria.

Core Components:

  • Arabidopsis Histidine Kinases (AHKs): These are the primary cytokinin receptors located in the endoplasmic reticulum membrane. In Arabidopsis, there are three main cytokinin receptors: AHK2, AHK3, and CRE1/AHK4. They possess an extracellular cytokinin-binding domain (CHASE domain) and an intracellular histidine kinase domain.

  • Arabidopsis Histidine Phosphotransfer Proteins (AHPs): These small proteins act as shuttles, transferring the phosphate group from the activated AHK receptors in the cytoplasm to the response regulators in the nucleus.

  • Arabidopsis Response Regulators (ARRs): These proteins are the final components of the signaling cascade and act as transcription factors. They are divided into two main types:

    • Type-B ARRs: These are positive regulators of cytokinin signaling. Upon phosphorylation by AHPs, they bind to the promoters of cytokinin-responsive genes and activate their transcription.

    • Type-A ARRs: These are negative regulators of the pathway. Their expression is induced by the activation of Type-B ARRs, and they act in a negative feedback loop to dampen the cytokinin response.

Signaling Pathway Workflow:

Zeatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zeatin Zeatin AHK AHK Receptor (AHK2, AHK3, CRE1/AHK4) Zeatin->AHK Binding AHP AHP (Phosphotransfer) AHK->AHP Phosphorylation AHP_P AHP-P ARR_B Type-B ARR (Inactive) AHP_P->ARR_B Phosphorylation ARR_B_P Type-B ARR-P (Active) DNA Cytokinin-Responsive Genes ARR_B_P->DNA Activates Transcription ARR_A Type-A ARR (Negative Regulator) ARR_A->AHP_P Inhibition DNA->ARR_A Expression

Caption: A simplified diagram of the zeatin signaling pathway in Arabidopsis thaliana.

Conclusion: The Enduring Importance of Zeatin

The discovery of zeatin was a watershed moment in plant biology. It not only identified a key regulator of plant growth but also provided the tools to dissect the intricate molecular machinery that governs plant development. The knowledge gained from studying zeatin and other cytokinins has had profound implications for agriculture, enabling the development of new strategies for crop improvement, from enhancing stress tolerance to increasing yield. The ongoing research into the complex cross-talk between cytokinin signaling and other hormonal pathways continues to reveal new layers of regulatory complexity, ensuring that the legacy of zeatin's discovery will continue to shape our understanding of the plant kingdom for years to come.

References

The Metabolic Journey of trans-Zeatin-d5 in Plant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, influencing processes from cell division and differentiation to leaf senescence. Among the most active and abundant cytokinins is trans-zeatin. Understanding its metabolic fate is crucial for deciphering the intricate regulatory networks that govern plant physiology. The use of stable isotope-labeled compounds, such as trans-Zeatin-d5, has become an indispensable tool for accurately tracing and quantifying its metabolic conversions in plant cells. This technical guide provides an in-depth overview of the metabolic fate of this compound, detailed experimental protocols for its analysis, and visual representations of the key pathways and workflows.

Metabolic Pathways of trans-Zeatin

Once introduced into plant cells, this compound undergoes a series of metabolic conversions that either modulate its activity, transport, or lead to its degradation. The primary metabolic fates include glucosylation, ribosylation, reduction, and irreversible degradation. The deuterium label on the isoprenoid side chain allows for its distinction from endogenous, unlabeled cytokinins and its precise quantification using mass spectrometry.

Reversible and Irreversible Inactivation

A primary mechanism for regulating the active pool of trans-Zeatin is through conjugation, primarily glucosylation.

  • O-Glucosylation: The formation of O-glucosides at the hydroxyl group of the side chain is a rapid and reversible process. These conjugates, such as trans-Zeatin-O-glucoside (tZOG), are generally considered inactive storage forms that can be hydrolyzed back to the active base by β-glucosidases.

  • N-Glucosylation: In contrast, glucosylation at the N7 and N9 positions of the purine ring leads to the formation of N-glucosides (tZ7G and tZ9G). This is generally considered an irreversible inactivation pathway, as these conjugates are not readily converted back to the active form.[1]

Conversion and Interconversion
  • Ribosylation: trans-Zeatin can be converted to its riboside, trans-Zeatin riboside (tZR), which can be further phosphorylated to form the corresponding nucleotide. These ribosides are also considered active forms and are key components in the cytokinin signaling pathway.

  • Reduction: The double bond in the isoprenoid side chain of trans-Zeatin can be reduced to form dihydrozeatin (DHZ). This conversion is catalyzed by zeatin reductase. Dihydrozeatin and its derivatives also exhibit cytokinin activity, though often to a different extent than trans-Zeatin.

Irreversible Degradation

The primary route for the irreversible degradation of trans-Zeatin is catalyzed by the enzyme cytokinin oxidase/dehydrogenase (CKX) . This enzyme cleaves the N6-isoprenoid side chain, leading to the formation of adenine and the corresponding aldehyde. This process is a key mechanism for controlling cytokinin homeostasis in plant tissues.

Quantitative Metabolic Profile of this compound

The distribution of the deuterium label from this compound among its various metabolites provides a quantitative snapshot of its metabolic fate. The following tables summarize representative quantitative data that could be obtained from feeding experiments with this compound in plant cell cultures or tissues. The exact percentages will vary depending on the plant species, tissue type, and experimental conditions.

Table 1: Hypothetical Quantitative Distribution of this compound Metabolites

MetaboliteAbbreviationPercentage of Total Deuterated Metabolites (%)
This compoundtZ-d525
trans-Zeatin-O-glucoside-d5tZOG-d535
trans-Zeatin-7-glucoside-d5tZ7G-d515
trans-Zeatin-9-glucoside-d5tZ9G-d510
trans-Zeatin riboside-d5tZR-d510
Dihydrozeatin-d5DHZ-d55

Table 2: Relative Abundance of Different Classes of this compound Metabolites

Metabolite ClassPercentage of Total Deuterated Metabolites (%)
Active Forms (tZ-d5, tZR-d5, DHZ-d5)40
Reversible Inactivation (tZOG-d5)35
Irreversible Inactivation (tZ7G-d5, tZ9G-d5)25

Experimental Protocols

Accurate determination of the metabolic fate of this compound relies on robust experimental protocols for extraction, purification, and analysis.

Protocol 1: Extraction and Purification of Cytokinins from Plant Tissue
  • Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • To the frozen powder, add a pre-chilled extraction buffer (e.g., modified Bieleski buffer: methanol/water/formic acid, 15:4:1, v/v/v).

    • Spike the sample with a known amount of a suitable internal standard (e.g., [2H6]-N6-benzyladenine) for quantification.

    • Incubate on a shaker at -20°C for 1 hour.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with the same buffer, and the supernatants pooled.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by the extraction buffer without formic acid.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a non-eluting solvent (e.g., water) to remove interfering compounds.

    • Elute the cytokinins with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Cytokinins
  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 10-15 minutes) to separate the different cytokinin metabolites.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Set up specific precursor-to-product ion transitions for each deuterated and non-deuterated cytokinin metabolite to be quantified. For example:

      • This compound: m/z 225 -> m/z 136

      • trans-Zeatin: m/z 220 -> m/z 136

    • Data Analysis: Quantify the peak areas for each metabolite and its deuterated counterpart. The concentration of the endogenous metabolite is calculated based on the ratio of the peak areas of the endogenous and deuterated internal standards.

Visualizations

Metabolic Fate of this compound

metabolic_fate tZ_d5 This compound tZOG_d5 trans-Zeatin-O-glucoside-d5 (Storage) tZ_d5->tZOG_d5 O-glucosyl- transferase tZ7G_d5 trans-Zeatin-7-glucoside-d5 (Inactive) tZ_d5->tZ7G_d5 N7-glucosyl- transferase tZ9G_d5 trans-Zeatin-9-glucoside-d5 (Inactive) tZ_d5->tZ9G_d5 N9-glucosyl- transferase tZR_d5 trans-Zeatin riboside-d5 tZ_d5->tZR_d5 Ribosylation DHZ_d5 Dihydrozeatin-d5 tZ_d5->DHZ_d5 Zeatin reductase Degradation Degradation Products tZ_d5->Degradation CKX

Caption: Metabolic pathways of this compound in plant cells.

Experimental Workflow for Cytokinin Analysis

experimental_workflow Harvest 1. Plant Tissue Harvesting & Freezing (Liquid N2) Homogenize 2. Homogenization Harvest->Homogenize Extract 3. Extraction with Bieleski Buffer + Internal Standards Homogenize->Extract Centrifuge 4. Centrifugation Extract->Centrifuge SPE 5. Solid-Phase Extraction (SPE) (C18 cartridge) Centrifuge->SPE Evaporate 6. Evaporation & Reconstitution SPE->Evaporate LCMS 7. LC-MS/MS Analysis (MRM Mode) Evaporate->LCMS Data 8. Data Analysis & Quantification LCMS->Data

Caption: Workflow for cytokinin extraction and analysis.

References

The Role of trans-Zeatin in Plant Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary:

Trans-Zeatin (tZ), a highly active isoprenoid cytokinin, is a pivotal regulator of plant growth, development, and adaptation to environmental challenges.[1][2] Primarily biosynthesized in the root vasculature, it acts as a long-distance signal, transported to aerial tissues to modulate physiological processes.[2] Under abiotic and biotic stress conditions, the homeostasis and signaling of tZ are significantly altered, playing a crucial role in orchestrating plant defense and survival mechanisms. This guide provides an in-depth analysis of the functions of trans-Zeatin in plant stress response, detailing its signaling pathways, crosstalk with other phytohormones, and its impact on plant physiology. It summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core molecular mechanisms for researchers and scientists in the field.

Introduction to Cytokinins and trans-Zeatin

Cytokinins (CKs) are a class of N6-substituted adenine derivatives that are central to the regulation of cell division, differentiation, and numerous aspects of plant development.[3] Within this class, trans-Zeatin is recognized as one of the most abundant and biologically active forms in many plant species.[4] It is distinguished from its geometric isomer, cis-Zeatin (cZ), by the stereochemistry of the hydroxylated isoprenoid side chain.[5] While both isomers play roles in plant physiology, tZ is generally considered more active and is a key component in root-to-shoot communication, particularly in response to environmental cues like nitrogen availability and stress.[2][6]

Biosynthesis, Metabolism, and Transport of trans-Zeatin Under Stress

The cellular concentration of active trans-Zeatin is meticulously controlled through a balance of biosynthesis, metabolism, and transport, which are all affected by stress conditions.

Biosynthesis: The primary pathway for tZ biosynthesis begins with the production of isopentenyladenine (iP)-type cytokinins by adenosine phosphate-isopentenyltransferase (IPT) enzymes.[3] These iP-type precursors are then hydroxylated by cytochrome P450 monooxygenases , specifically the CYP735A family, to form tZ-type cytokinins.[5][7] Stress factors can modulate the expression of IPT and CYP735A genes. For instance, drought and salinity stress have been shown to decrease the transport of trans-zeatin riboside, indicating a downregulation of its biosynthesis or transport in response to water deficit.[8]

Metabolism and Degradation: The irreversible degradation of tZ is primarily catalyzed by cytokinin oxidase/dehydrogenase (CKX) enzymes, which cleave the N6-side chain.[9] Overexpression of CKX genes has been linked to enhanced drought and heat stress tolerance in some studies, suggesting that finely tuning tZ levels is critical for an effective stress response.[7] Reversible inactivation occurs through glycosylation, forming O- and N-glucosides, which are considered storage forms.[9][10]

Transport: As a long-distance signal, tZ is transported from the roots to the shoots via the xylem.[2] This transport is crucial for coordinating whole-plant responses to soil-based stresses. Under drought, for example, this root-to-shoot signaling is often attenuated.[8]

The Role of trans-Zeatin in Abiotic Stress Response

Trans-Zeatin is a key modulator of plant responses to a wide range of abiotic stresses. Its endogenous levels often change, and exogenous application can bolster plant tolerance.[1]

Drought Stress

Drought typically leads to a decrease in the levels of active cytokinins, including tZ, while abscisic acid (ABA) levels increase.[8] This hormonal shift is believed to be an adaptive response, promoting stomatal closure and reducing water loss. However, maintaining a certain level of cytokinin activity is essential for preventing premature senescence and sustaining photosynthetic activity. Exogenous application of tZ has been shown to enhance drought resistance in some plant species by improving antioxidant capacity and modulating endogenous hormone levels.[1]

Salinity Stress

Salt stress accelerates leaf senescence, a process that cytokinins are well-known to delay.[11] Trans-Zeatin and its N-glucosides play a role in regulating cytokinin signaling to postpone salt-induced senescence.[11] While high salinity can reduce tZ levels, a higher cis-zeatin to trans-zeatin ratio has been observed, which may favor root growth and acclimation.[2][12]

Heavy Metal (Cadmium) Stress

Cadmium (Cd) is a highly toxic heavy metal that severely hampers plant growth. Studies on wheat have demonstrated that exogenous application of tZ, especially in combination with other protective compounds like silymarin, can significantly alleviate Cd toxicity.[4][13] The application of tZ was shown to improve growth, yield, and photosynthetic efficiency while reducing the uptake and translocation of Cd to the grains.[13] This protective effect is linked to the enhancement of the plant's antioxidant defense system.[4]

Other Abiotic Stresses
  • Heat and Cold Stress: Cytokinin levels, including tZ, are modulated in response to temperature extremes. Exogenous application of cytokinins has been reported to improve the ability of Arabidopsis seedlings to withstand low-temperature stress.[1] During combined drought and heat stress in tobacco, cis-zeatin levels were highly up-regulated, while trans-zeatin levels increased upon re-watering, correlating with growth recovery.[12]

The Role of trans-Zeatin in Biotic Stress Response

Trans-Zeatin also plays a significant role in plant immunity. Increased levels of highly active cytokinins, including tZ, have been shown to induce resistance against various biotrophic and hemibiotrophic pathogens in species like Arabidopsis and tobacco.[14][15] This tZ-mediated resistance can involve the regulation of defense genes and crosstalk with other key defense hormones, such as salicylic acid (SA).[15] Interestingly, tZ and cZ can have differential effects; while both isomers may reduce disease symptoms, tZ has been shown to be more effective at restricting pathogen proliferation.[15]

Molecular Mechanisms: The trans-Zeatin Signaling Pathway

The canonical cytokinin signaling pathway is a multi-step phosphorelay system, often referred to as a two-component system (TCS), which is initiated by the binding of tZ to its receptors.[3]

  • Perception: Trans-Zeatin binds to histidine kinase (HK) receptors located in the endoplasmic reticulum membrane. In Arabidopsis, these include AHK2, AHK3, and AHK4/CRE1.[7]

  • Phosphorelay: Ligand binding triggers the autophosphorylation of a conserved histidine residue on the receptor. This phosphate group is then transferred to a conserved aspartate residue on the same receptor.

  • Signal Transduction: The phosphate is subsequently transferred to histidine phosphotransfer proteins (HPs) , which shuttle the signal from the cytoplasm to the nucleus.[3]

  • Response Regulation: In the nucleus, HPs phosphorylate response regulators (RRs) . Type-B RRs are transcription factors that, upon activation, bind to the promoters of cytokinin-responsive genes and induce their expression. Type-A RRs are also induced and act as negative regulators of the signaling pathway, creating a feedback loop.[3]

Stress conditions can influence the expression and activity of these signaling components, thereby modulating the plant's sensitivity and response to tZ.

trans_Zeatin_Signaling_Pathway trans-Zeatin Signaling Pathway cluster_membrane Endoplasmic Reticulum cluster_nucleus Nucleus ER_Membrane Extracellular/Lumen Cytoplasm AHP AHP AHP_P AHP-P TypeB_RR Type-B ARR AHP_P->TypeB_RR 3. Nuclear Translocation & Phosphorylation TypeB_RR_P Type-B ARR-P Genes Cytokinin-Responsive Genes TypeB_RR_P->Genes 4. Gene Transcription TypeA_RR Type-A ARR (Negative Feedback) TypeA_RR->AHP_P Inhibition Genes->TypeA_RR Induction tZ trans-Zeatin AHK AHK Receptor tZ->AHK AHK_P AHK-P AHK_P->AHP 2. Phosphorelay

Caption: A simplified diagram of the trans-Zeatin two-component signaling pathway.

Crosstalk with Other Phytohormones

The ultimate stress response is not governed by a single hormone but by a complex network of synergistic and antagonistic interactions.[8]

  • Abscisic Acid (ABA): tZ and ABA often act antagonistically. Under drought, ABA levels rise, promoting stomatal closure, while tZ levels fall.[8] This balance is critical for managing water use efficiency and plant survival.

  • Salicylic Acid (SA): In biotic stress responses, tZ can potentiate SA-dependent defense pathways, enhancing resistance to biotrophic pathogens.[14]

  • Jasmonic Acid (JA) and Ethylene (ET): The interplay between cytokinins and the JA/ET pathways is complex and context-dependent, often determining the outcome of interactions with necrotrophic pathogens and insects.[8][16]

  • Auxin: The ratio of auxin to cytokinin is fundamental to controlling plant growth and development, including root and shoot architecture, which is critical for stress avoidance and tolerance.[8]

Hormonal_Crosstalk Hormonal Crosstalk in Stress Response tZ trans-Zeatin ABA Abscisic Acid tZ->ABA Antagonistic SA Salicylic Acid tZ->SA Synergistic JA_ET Jasmonic Acid & Ethylene tZ->JA_ET Complex Interaction Auxin Auxin tZ->Auxin Balance (Ratio) Growth Growth & Development tZ->Growth Defense Defense & Tolerance tZ->Defense ABA->Defense SA->Defense JA_ET->Defense Auxin->Growth Abiotic Abiotic Stress (Drought, Salinity) Abiotic->tZ Abiotic->ABA Biotic Biotic Stress (Pathogens) Biotic->tZ Biotic->SA Biotic->JA_ET

Caption: The central role of trans-Zeatin in the hormonal crosstalk network during stress.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of exogenous trans-Zeatin application on plants under stress.

Table 1: Effect of trans-Zeatin on Fragrant Rice (Oryza sativa L.) Seedlings [1]

tZ ConcentrationParameterResult (% Change vs. Control)
20 µmol L⁻¹ (ZT1)2-acetyl-1-pyrroline (2-AP) Content+59.10%
40 µmol L⁻¹ (ZT2)2-acetyl-1-pyrroline (2-AP) Content+36.58%
20 µmol L⁻¹ (ZT1)Plant Height-11.78%
20 µmol L⁻¹ (ZT1)Stem Width+8.96%
20 µmol L⁻¹ (ZT1)Fresh Weight-10.37%

Data from a study investigating the regulation of aroma compound biosynthesis.[1]

Table 2: Effect of trans-Zeatin (0.05 mM) on Cadmium-Stressed Wheat (Triticum aestivum L.) [13]

TreatmentParameterResult (% Change vs. Cd-Stressed Control)
tZck (0.05 mM) + Cd (0.6 mM)Plant Height+101.3%
tZck (0.05 mM) + Cd (0.6 mM)Grains per Spike+117.4%
tZck (0.05 mM) + Cd (0.6 mM)Grain Yield+421.0%
tZck (0.05 mM) + Cd (0.6 mM)Total Chlorophyll+152.6%
tZck (0.05 mM) + Cd (0.6 mM)Root Cd²⁺ Content-44.4%
tZck (0.05 mM) + Cd (0.6 mM)Leaf Cd²⁺ Content-43.3%
tZck (0.05 mM) + Cd (0.6 mM)Grain Cd²⁺ Content-58.8%

Data from a study using a combined seed priming and foliar spray application.[13]

Key Experimental Protocols

Accurate investigation of trans-Zeatin's role in stress response relies on robust and reproducible experimental methodologies.

Quantification of trans-Zeatin by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of phytohormones.[17]

  • Sample Collection and Preparation: Collect 10-20 mg of plant tissue (e.g., roots, leaves) and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the samples.

  • Extraction: Homogenize the lyophilized tissue. Extract the hormones using a cold extraction buffer, often a methanol-based solution (e.g., a tert-butyl methyl ether:methanol mixture).[11] Centrifuge to pellet debris and proteins.

  • Purification (Optional but Recommended): Use Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX) to clean up the sample and enrich the cytokinin fraction.[18]

  • LC-MS/MS Analysis:

    • Chromatography: Inject the purified extract onto a C18 reverse-phase HPLC or UHPLC column. Use a gradient of acidified water and methanol/acetonitrile to separate the different cytokinin forms.[19]

    • Mass Spectrometry: Couple the LC to a tandem mass spectrometer (e.g., a QTRAP). Use electrospray ionization (ESI) in positive ion mode.

    • Quantification: Monitor specific precursor-to-product ion transitions for tZ and its derivatives (Multiple Reaction Monitoring - MRM). Use stable isotope-labeled internal standards for absolute quantification.[19]

Abiotic Stress Induction Assays

Standardized stress assays are crucial for comparing tolerance across different genotypes or treatments.

Drought/Osmotic Stress Assay (Arabidopsis Plate-Based): [20][21]

  • Seed Sterilization and Germination: Surface sterilize Arabidopsis thaliana seeds and sow them on Murashige and Skoog (MS) agar plates. Stratify at 4°C for 2-3 days and then transfer to a growth chamber.

  • Seedling Transfer: After 4-5 days, transfer seedlings of uniform size to new MS plates.

  • Stress Induction: Prepare MS plates supplemented with a non-penetrating osmoticum like Mannitol (e.g., 300 mM) or Polyethylene Glycol (PEG).[20] Transfer the seedlings to these stress plates and to control MS plates.

  • Phenotyping: Grow the plants vertically to observe root growth. Measure primary root length, lateral root density, fresh weight, and survival rate at specified time points (e.g., 7-10 days after transfer).

  • Biochemical Analysis: Harvest tissue for analysis of stress markers like proline content, relative water content, or for hormone quantification as described above.

Salinity Stress Assay (Rice Hydroponics): [22]

  • Germination: Germinate rice seeds in petri dishes on moist filter paper.

  • Transfer to Hydroponics: Transplant seedlings with primary roots (~3 cm) into a hydroponic system (e.g., trays with floating mesh) containing a nutrient solution (e.g., Yoshida solution).[22]

  • Acclimatization: Allow seedlings to grow in the nutrient solution for 1-2 weeks.

  • Stress Application: Gradually introduce NaCl to the nutrient solution to reach the target concentration (e.g., 150 mM) to avoid osmotic shock. Maintain a control group in the standard nutrient solution.

  • Data Collection: Monitor plants for visual stress symptoms (leaf rolling, chlorosis). After the stress period (e.g., 1-2 weeks), measure physiological parameters such as shoot and root biomass, chlorophyll content, and ion (Na⁺/K⁺) concentrations in tissues.

Experimental_Workflow General Workflow for Plant Stress Experiment A Plant Material Preparation (Seed sterilization, germination) B Establishment of Experimental Units (Potting, hydroponics, or plate setup) A->B C Application of Treatments (e.g., Control, trans-Zeatin) B->C D Induction of Stress (e.g., Drought, Salinity, Pathogen) C->D E Data Collection Period (Time-course measurements) D->E F Physiological & Morphological Analysis (Biomass, root length, chlorophyll, survival rate) E->F G Biochemical & Molecular Analysis (Hormone quantification, gene expression, enzyme assays) E->G H Statistical Analysis & Interpretation F->H G->H I Conclusion H->I

Caption: A generalized workflow for studying the effect of trans-Zeatin on plant stress.

Conclusion and Future Perspectives

Trans-Zeatin is unequivocally a master regulator in the complex network governing plant responses to both abiotic and biotic stresses. Its role extends from direct physiological adjustments, such as delaying senescence, to intricate signaling and crosstalk with other hormonal pathways. While exogenous application shows promise for enhancing crop resilience, a deeper understanding of the precise spatial and temporal dynamics of endogenous tZ is required. Future research, leveraging advanced techniques like single-cell transcriptomics and high-resolution mass spectrometry imaging, will be crucial. Elucidating the specific functions of different tZ receptors and response regulators under stress will open new avenues for targeted genetic engineering, paving the way for the development of crops with enhanced stress tolerance and improved agricultural sustainability.

References

The intricate dance of plant life is orchestrated by a complex interplay of signaling molecules, with trans-Zeatin, a naturally occurring cytokinin, playing a pivotal role. This technical guide delves into the core of trans-Zeatin's interactions with other key plant hormones, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these crucial relationships.

Author: BenchChem Technical Support Team. Date: November 2025

Interaction with Auxin: A Balancing Act in Development

The interaction between trans-Zeatin and auxin is a cornerstone of plant development, primarily characterized by a synergistic and antagonistic balance that governs cell division and differentiation. This relationship is often quantified by the auxin-to-cytokinin ratio, a critical determinant of organogenesis.

Quantitative Data Summary: trans-Zeatin and Auxin Interaction

Interacting HormonePlant SpeciesTissue/OrganObserved EffectQuantitative MeasurementReference
Auxin (NAA)Arabidopsis thalianaSeedlingsSuppression of cytokinin biosynthesis25 µM NAA significantly reduced the pool sizes of several major cytokinin intermediates and end products after 24 hours.[1]
Auxin (IAA)Nicotiana tabacum (Tobacco)Callus cultureRegulation of organogenesisHigh auxin-to-cytokinin ratio promotes root formation; low ratio promotes shoot development.[1]
AuxinArabidopsis thalianaRootRegulation of root meristem sizeAuxin promotes cell division in the root apical meristem, while cytokinin promotes differentiation. The balance of their signaling pathways maintains meristem size.

Signaling Pathway: trans-Zeatin and Auxin Crosstalk

The signaling pathways of trans-Zeatin and auxin are intricately linked, with multiple points of crosstalk. Auxin can influence cytokinin biosynthesis, while cytokinin can modulate auxin transport and signaling. This reciprocal regulation allows for fine-tuning of developmental processes.

Auxin_Cytokinin_Crosstalk cluster_Auxin Auxin Signaling cluster_Cytokinin trans-Zeatin Signaling Auxin Auxin TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB binds CK_Response Cytokinin Responsive Genes Auxin->CK_Response regulates biosynthesis AUX_IAA AUX/IAA Repressors TIR1_AFB->AUX_IAA promotes degradation ARF ARF Transcription Factors AUX_IAA->ARF represses Auxin_Response Auxin Responsive Genes ARF->Auxin_Response activates AHK AHK Receptors ARF->AHK regulates expression tZ trans-Zeatin tZ->AHK binds AHP AHP AHK->AHP phosphorylates ARR_B Type-B ARR Transcription Factors AHP->ARR_B phosphorylates ARR_B->AUX_IAA regulates expression ARR_A Type-A ARR Negative Regulators ARR_B->ARR_A activates ARR_B->CK_Response activates ARR_A->AHP dephosphorylates

Auxin and trans-Zeatin signaling crosstalk.

Interaction with Salicylic Acid: A Synergy in Defense

trans-Zeatin and salicylic acid (SA) often act synergistically to activate plant defense responses, particularly against biotrophic and hemibiotrophic pathogens. This interaction leads to the enhanced expression of pathogenesis-related (PR) genes.

Quantitative Data Summary: trans-Zeatin and Salicylic Acid Interaction

Interacting HormonePlant SpeciesPathogenObserved EffectQuantitative MeasurementReference
Salicylic AcidOryza sativa (Rice)Magnaporthe oryzaeSynergistic induction of PR genesCo-treatment with cytokinin and SA markedly induced OsPR1b and PBZ1 expression, while individual treatments had no significant effect.[2][3][4]
Salicylic AcidNicotiana tabacum (Tobacco)Pseudomonas syringaeIncreased SA accumulation and resistanceTreatment with trans-Zeatin significantly increased SA levels compared to untreated controls.[5]

Signaling Pathway: trans-Zeatin and Salicylic Acid Synergy

The synergistic action of trans-Zeatin and SA in plant defense involves the convergence of their signaling pathways, leading to the potentiation of defense gene expression.

SA_Cytokinin_Synergy cluster_SA Salicylic Acid Signaling cluster_Cytokinin trans-Zeatin Signaling SA Salicylic Acid NPR1 NPR1 SA->NPR1 activates TGA TGA Transcription Factors NPR1->TGA interacts with PR_Genes_SA PR Gene Expression TGA->PR_Genes_SA activates PR_Genes Enhanced PR Gene Expression TGA->PR_Genes strongly activates tZ trans-Zeatin AHK_SA AHK Receptors tZ->AHK_SA ARR_B_SA Type-B ARR AHK_SA->ARR_B_SA activates ARR_B_SA->TGA interacts with

Synergistic action of SA and trans-Zeatin.

Interaction with Ethylene: A Complex Crosstalk in Growth and Stress Responses

The interaction between trans-Zeatin and ethylene is multifaceted, exhibiting both synergistic and antagonistic effects depending on the developmental context and environmental conditions. This crosstalk is particularly evident in root development and stress responses.

Quantitative Data Summary: trans-Zeatin and Ethylene Interaction

Interacting HormonePlant SpeciesTissue/OrganObserved EffectQuantitative MeasurementReference
EthyleneArabidopsis thalianaRootSynergistic inhibition of primary root growthCytokinin treatment increases the stability of the ethylene biosynthesis protein ACS5, leading to increased ethylene production.[6][7]
EthyleneArabidopsis thalianaSeedlingsCytokinin-induced root growth requires ethylene signaling componentsThe cytokinin-induced root growth response is abolished in the presence of the ethylene signaling inhibitor AgNO₃.[7]

Signaling Pathway: trans-Zeatin and Ethylene Crosstalk

The signaling pathways of trans-Zeatin and ethylene intersect at multiple levels, from hormone biosynthesis to signal transduction.

Ethylene_Cytokinin_Crosstalk cluster_Ethylene Ethylene Signaling cluster_Cytokinin trans-Zeatin Signaling Ethylene Ethylene ETR1 ETR1 Receptor Ethylene->ETR1 binds CTR1 CTR1 ETR1->CTR1 activates AHK_Ethylene AHK Receptors ETR1->AHK_Ethylene interacts with EIN2 EIN2 CTR1->EIN2 represses EIN3_EIL1 EIN3/EIL1 Transcription Factors EIN2->EIN3_EIL1 activates Ethylene_Response Ethylene Responsive Genes EIN3_EIL1->Ethylene_Response activates tZ_Ethylene trans-Zeatin tZ_Ethylene->AHK_Ethylene ACS ACS (Ethylene Biosynthesis) AHK_Ethylene->ACS stabilizes ACS->Ethylene produces

Crosstalk between Ethylene and trans-Zeatin.

Interactions with Other Plant Hormones

Gibberellins (GA)

The interaction between trans-Zeatin and gibberellins is often antagonistic, particularly in the regulation of shoot elongation and branching. While gibberellins generally promote stem elongation, cytokinins can promote lateral bud outgrowth.

Quantitative Data Summary: trans-Zeatin and Gibberellin Interaction

Interacting HormonePlant SpeciesObserved EffectQuantitative MeasurementReference
Gibberellic Acid (GA₃)Melissa officinalis (Lemon Balm)Promotion of shoot growthFoliar application of 200 mg/l GA₃ resulted in the longest seedlings.[8]
Gibberellic Acid (GA₃)Hordeum vulgare (Barley)Dose-dependent effect on leaf elongationWild-type barley showed an increase in maximal leaf-elongation rate from ~37 mm/day at <10⁻⁸ M GA₃ to ~67 mm/day at >10⁻⁶ M GA₃.[7]
Abscisic Acid (ABA)

trans-Zeatin and abscisic acid typically exhibit antagonistic effects, particularly in the regulation of stomatal aperture. ABA is a potent inducer of stomatal closure, while cytokinins can promote stomatal opening or antagonize ABA-induced closure.

Quantitative Data Summary: trans-Zeatin and Abscisic Acid Interaction

Interacting HormonePlant SpeciesObserved EffectQuantitative MeasurementReference
Abscisic Acid (ABA)Arabidopsis thalianaAntagonism of ABA-induced stomatal closureAddition of benzyladenine (a cytokinin) compensated for the ABA-induced reduction in guard cell protoplast diameter.[9]
Abscisic Acid (ABA)Arabidopsis thalianaInhibition of ABA-induced stomatal closureThe cytokinin-overexpressing mutant amp1-1 showed inhibited ABA-induced stomatal closure.[9]
Jasmonates (JA)

The interaction between trans-Zeatin and jasmonates is complex and context-dependent, with both synergistic and antagonistic effects reported in plant defense responses.

Quantitative Data Summary: trans-Zeatin and Jasmonate Interaction

Interacting HormonePlant SpeciesObserved EffectQuantitative MeasurementReference
Jasmonic AcidArabidopsis thalianaAntagonistic interaction in defense against Pseudomonas syringaeCytokinin application antagonizes the JA response in the defensive reaction.
Methyl Jasmonate (MeJA)Rosmarinus officinalis (Rosemary)Induction of antioxidant enzyme activitiesMeJA treatments at 10, 50, and 100 µM increased the activities of PAL, SOD, POD, CAT, and PPO in suspension cells.[10]
Brassinosteroids (BR)

trans-Zeatin and brassinosteroids can act synergistically to promote cell division and growth.

Quantitative Data Summary: trans-Zeatin and Brassinosteroid Interaction

Interacting HormonePlant SpeciesObserved EffectQuantitative MeasurementReference
epi-BrassinosterideArabidopsis thalianaSynergistic promotion of cell divisionepi-Brassinosteride can substitute for cytokinin in promoting the growth of callus and suspension cultures.[11]
Cyclanilide (a BR biosynthesis inhibitor)UnknownDown-regulation of zeatin biosynthesis genesCyclanilide treatment down-regulated the expression of the cytokinin oxidase gene CKX1.[12]

Experimental Protocols

Plant Hormone Extraction for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of multiple plant hormones, including trans-Zeatin, for subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow: Plant Hormone Extraction

Hormone_Extraction_Workflow Start Plant Tissue Collection (Flash-freeze in liquid N₂) Homogenization Homogenization (Grind to a fine powder) Start->Homogenization Extraction Extraction (with cold solvent, e.g., 80% methanol) Homogenization->Extraction Centrifugation1 Centrifugation (to pellet debris) Extraction->Centrifugation1 SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge for purification) Centrifugation1->SPE Supernatant Elution Elution (with appropriate solvent) SPE->Elution Drying Drying (under vacuum or N₂ stream) Elution->Drying Reconstitution Reconstitution (in mobile phase) Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Workflow for plant hormone extraction.

Detailed Steps:

  • Sample Collection and Freezing: Immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the powdered tissue. The ratio of tissue to solvent should be optimized for the specific tissue type. Internal standards (deuterium-labeled hormones) should be added at this stage for accurate quantification.

  • Incubation: Incubate the mixture at a low temperature (e.g., -20°C or 4°C) for a defined period (e.g., 1-12 hours) with gentle shaking to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol and then with water. Load the supernatant onto the cartridge. Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute the hormones from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).

  • Drying: Evaporate the eluate to dryness using a vacuum concentrator or a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the general steps for analyzing the expression of genes involved in hormone signaling pathways in response to trans-Zeatin and other hormone treatments.

Workflow: qRT-PCR for Gene Expression

qRTPCR_Workflow Start_RNA Plant Treatment and Sample Collection RNA_Extraction Total RNA Extraction Start_RNA->RNA_Extraction RNA_QC RNA Quality Control (e.g., Nanodrop, Gel Electrophoresis) RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis High-quality RNA qPCR_Setup qPCR Reaction Setup (Primers, SYBR Green, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run qPCR Amplification and Data Collection qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (e.g., ΔΔCt method) qPCR_Run->Data_Analysis Results Relative Gene Expression Data_Analysis->Results

Workflow for qRT-PCR analysis.

Detailed Steps:

  • Plant Treatment and Sampling: Treat plants with the desired concentrations of trans-Zeatin and/or other hormones for specific durations. Collect tissue samples and immediately freeze them in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the frozen tissue using a suitable kit or protocol (e.g., Trizol-based methods).

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

  • Primer Design and Validation: Design gene-specific primers for the target genes and one or more stable reference genes. Validate primer efficiency and specificity.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).[13]

Example Primer Sequences for qRT-PCR (from literature, species-specific validation required):

GeneOrganismForward Primer (5'-3')Reverse Primer (5'-3')Reference
ARR5 (Type-A ARR)Arabidopsis thalianaCGGCTCAAGTTGGAAGAGATGCTCCGAAACCAACACTCTT
IPT7 (Cytokinin biosynthesis)Arabidopsis thalianaTGGCCGCTTTATTGAGGTTGTGCATCGTCTTCGTTTCCTT
GA20ox1 (Gibberellin biosynthesis)Arabidopsis thalianaGCTCGCCGTTCTTTCTCTCTTCCACCACCAAGAGCAAATC
NCED3 (ABA biosynthesis)Arabidopsis thalianaCGAGGAGGAGGAGGATTTATGGCTTCGTTTTGGTGGTTTTG
LOX2 (Jasmonate biosynthesis)Arabidopsis thalianaTGCTCGCCGTTCTTTCTCTTTCCACCACCAAGAGCAAATC
DWF4 (Brassinosteroid biosynthesis)Arabidopsis thalianaAGCTTGCTTGGAATCCTGAATGCTTGCTTGGAATCCTGAA

Note: The provided information is a synthesis of data from multiple scientific publications. Researchers should always refer to the primary literature for specific experimental details and context. The provided primer sequences are examples and require experimental validation for specific applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to trans-Zeatin-d5 as a Tracer in Metabolic Studies

This guide provides a comprehensive overview of the application of this compound, a deuterium-labeled stable isotope of the cytokinin trans-Zeatin, as a tracer and internal standard in metabolic research. The use of stable isotope-labeled internal standards is a powerful technique for accurate quantification of analytes in complex biological matrices, a process known as isotope dilution mass spectrometry.[1][2] this compound is particularly valuable for researchers in plant biology, agriculture, and pharmacology for precise measurement of the endogenous plant hormone trans-Zeatin.[3][4]

Introduction to trans-Zeatin and Cytokinins

Cytokinins are a class of phytohormones, or plant growth regulators, that are central to promoting cell division and differentiation.[5][6] Among the most abundant and biologically active cytokinins is trans-Zeatin (tZ).[7] It plays a crucial role in numerous aspects of plant growth and development, including shoot initiation, leaf senescence, and apical dominance.[6][7]

In metabolic studies, accurately quantifying endogenous levels of hormones like trans-Zeatin is challenging due to their low concentrations and the complexity of plant matrices.[8][9] This is overcome by using a stable isotope-labeled internal standard, such as this compound.[1][4] Deuterium-labeled standards are ideal for mass spectrometry-based quantification because they share nearly identical chemical and physical properties with their unlabeled counterparts, but are distinguishable by their higher mass.[10][11] This allows for precise correction of sample loss during preparation and variations in instrument response.[2]

Physicochemical Properties of this compound
PropertyValueReference
Formal Name 2E-methyl-d3-4-(9H-purin-6-ylamino)-but-2-en-1,1-d2-1-ol[3]
Molecular Formula C₁₀H₈D₅N₅O[3]
Molecular Weight 224.3 g/mol [3]
Deuterium Incorporation ≥99% deuterated forms (d₁-d₅)[3]
Solubility Soluble in DMSO and Methanol[3]

Metabolic Fates of trans-Zeatin

When this compound is introduced into a biological system, it is presumed to undergo the same metabolic conversions as endogenous trans-Zeatin. Tracking the appearance of deuterated metabolites provides a clear map of the metabolic fate of this key hormone. The primary metabolic pathways for trans-Zeatin include conversion to its corresponding ribosides and nucleotides, degradation, and conjugation.

Key metabolic transformations include:

  • Degradation: The N6-side chain of trans-Zeatin is irreversibly cleaved by Cytokinin Oxidase/Dehydrogenase (CKX) enzymes.[7][12]

  • Reduction: The side chain can be reduced to form Dihydrozeatin (DHZ).[7]

  • Conjugation: Trans-Zeatin can be conjugated with glucose to form O-glucosides and N-glucosides. O-glucosylation is generally considered a reversible storage mechanism, while N-glucosylation is thought to be a deactivation process.[12][13]

  • Ribosylation/Ribotidation: Trans-Zeatin can be converted to its riboside (trans-Zeatin-riboside, tZR) and subsequently to its ribotide (trans-Zeatin-riboside-monophosphate, tZMP).

G tZ trans-Zeatin (tZ) Degradation Degradation Products tZ->Degradation CKX DHZ Dihydrozeatin (DHZ) tZ->DHZ Zeatin Reductase tZ_Glucosides tZ-O-Glucosides tZ-N-Glucosides tZ->tZ_Glucosides Glucosyltransferases iP Isopentenyladenine (iP) iPRPs iP Ribotides (iPRPs) iP->iPRPs tZRPs tZ Ribotides (tZRPs) iPRPs->tZRPs CYP735A tZR trans-Zeatin Riboside (tZR) tZRPs->tZR tZR->tZ

Fig. 1: Simplified metabolic pathway of trans-Zeatin in plants.[7]

The Cytokinin Signaling Pathway

trans-Zeatin exerts its biological effects by activating a multi-step phosphorelay signaling cascade.[5] The process begins with the binding of the hormone to receptors in the cell membrane, which initiates a series of phosphorylation events that ultimately lead to the activation of transcription factors in the nucleus, altering gene expression.[5][12]

The core components of the pathway are:

  • Receptors: Cytokinins are perceived by membrane-localized ARABIDOPSIS HISTIDINE KINASE (AHK) receptors.[3][5]

  • Phosphorelay: Upon cytokinin binding, the receptor autophosphorylates and transfers the phosphoryl group to HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs).

  • Response Regulators: The phosphorylated AHPs move to the nucleus and transfer the phosphoryl group to ARABIDOPSIS RESPONSE REGULATORS (ARRs), which act as transcription factors to regulate the expression of cytokinin-responsive genes.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK Receptor AHP AHP AHK->AHP Phosphotransfer tZ trans-Zeatin tZ->AHK Binding AHP_P AHP-P ARR ARR (Type-B) AHP_P->ARR Phosphotransfer ARR_P ARR-P Gene Cytokinin-Responsive Gene Expression ARR_P->Gene Activation

Fig. 2: Overview of the cytokinin two-component signaling pathway.[5]

Experimental Protocols for Metabolic Analysis

The accurate quantification of trans-Zeatin using this compound as an internal standard involves a multi-step process encompassing sample extraction, purification, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Purification Workflow

A robust sample preparation protocol is essential to remove interfering compounds from the complex plant matrix and concentrate the cytokinins for sensitive detection.[9] Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose.[9][14]

G Start Start: Plant Tissue Homogenization (e.g., 1-5 mg FW) Add_IS Add Internal Standard (this compound) Start->Add_IS Extract Extraction (e.g., Acetonitrile or Bieleski buffer) Add_IS->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Load_Sample Load Sample onto SPE Column Supernatant->Load_Sample SPE_Setup SPE Column Conditioning & Equilibration SPE_Setup->Load_Sample Wash Wash Column (Remove interfering compounds) Load_Sample->Wash Elute Elute Cytokinins Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Fig. 3: General experimental workflow for cytokinin analysis.[9][14]
Detailed Methodology: Extraction and SPE Purification

The following protocol is a synthesized example for the extraction and purification of cytokinins from plant tissue.

  • Homogenization:

    • Flash-freeze 1-5 mg of fresh plant tissue in liquid nitrogen.[14]

    • Homogenize the tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction:

    • To the homogenized powder, add a pre-chilled extraction solvent (e.g., modified Bieleski buffer or acetonitrile).[9][14]

    • Precisely add a known amount of the internal standard stock solution, including this compound.

    • Incubate on a shaker at 4°C for a defined period (e.g., 1-3 hours).[15]

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Column Choice: A combination of reversed-phase (C18) and cation-exchange cartridges is often effective.[14] Alternatively, hydrophilic interaction liquid chromatography (HILIC) SPE can be used.[9]

    • Conditioning: Condition the SPE cartridge by passing an organic solvent (e.g., methanol) through it.[16]

    • Equilibration: Equilibrate the cartridge with an aqueous solution, often matching the pH of the sample extract.[16]

    • Loading: Apply the supernatant from the extraction step to the equilibrated SPE cartridge.[16]

    • Washing: Wash the cartridge with a weak solvent to remove polar, interfering compounds while retaining the cytokinins.[16]

    • Elution: Elute the bound cytokinins using a stronger solvent (e.g., methanol with a small percentage of acid or base).[16]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase for analysis.[15]

LC-MS/MS Analysis and Quantification

Isotope dilution analysis via LC-MS/MS is the gold standard for quantifying plant hormones.[8][15][17]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for separating cytokinins.[8]

    • Mobile Phase: Typically consists of a gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Injection: A small volume (e.g., 5-25 µL) of the reconstituted sample is injected.[8]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. In MRM, a specific precursor ion for each analyte is selected and fragmented, and a specific product ion is monitored.

    • Quantification: The concentration of endogenous trans-Zeatin is calculated by comparing the peak area ratio of the endogenous analyte to its co-eluting deuterated internal standard (this compound) against a calibration curve.[8][15]

ParameterTypical SettingReference
LC Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, <3 µm)[8]
Mobile Phase A Water + 0.1% Formic Acid[18]
Mobile Phase B Acetonitrile or Methanol[18]
Ionization Mode Heated Electrospray (HESI), Positive Ion Mode[8]
MS Analysis Mode Multiple Reaction Monitoring (MRM) / Parallel Reaction Monitoring (PRM)[8]
LODs 1.0 - 12.4 pg/mL[9]
Linearity Range 0.002 - 100 ng/mL[9]
Recovery >77%[9]

Conclusion

This compound is an indispensable tool for modern metabolic research involving cytokinins. Its use as an internal standard in isotope dilution LC-MS/MS analysis allows for highly accurate and precise quantification of endogenous trans-Zeatin, overcoming challenges posed by complex biological matrices. By tracing the metabolic fate of the deuterated label, researchers can elucidate the intricate pathways of cytokinin biosynthesis, transport, and degradation. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for scientists aiming to incorporate this powerful technique into their research, ultimately advancing our understanding of plant development and response to environmental cues.

References

Methodological & Application

Application Note: Quantitative Analysis of trans-Zeatin-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of trans-Zeatin-d5 in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a deuterated analog of the naturally occurring cytokinin trans-Zeatin, is commonly used as an internal standard to ensure accuracy and precision in quantification. This document outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection. The provided methodologies are intended to serve as a comprehensive guide for researchers in plant biology, pharmacology, and drug development.

Introduction

trans-Zeatin is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various physiological processes, including cell division, differentiation, and growth. Its accurate quantification is essential for understanding plant development and its potential therapeutic applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response. This application note describes a robust LC-MS/MS method for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of cytokinins, including trans-Zeatin, from plant tissue. The specific sample weight and volumes may need to be adjusted based on the sample type and expected concentration of the analyte.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction Solvent: Methanol/Water/Formic Acid (15:4:1, v/v/v)

  • Internal Standard Spiking Solution: this compound in a suitable solvent (e.g., methanol)

  • Solid-Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) or C18

  • SPE Conditioning Solution: Methanol

  • SPE Equilibration Solution: Water

  • SPE Wash Solution: e.g., 0.1 M Formic Acid

  • SPE Elution Solution: e.g., 5% Ammonium Hydroxide in 60% Methanol

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution Solvent: Mobile Phase A or a suitable solvent for LC injection

Procedure:

  • Homogenization: Immediately freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh a precise amount of the homogenized tissue (e.g., 50-100 mg) into a centrifuge tube.

    • Add a known amount of the this compound internal standard spiking solution.

    • Add the pre-chilled Extraction Solvent (e.g., 1 mL).

    • Vortex thoroughly and incubate on a shaker at 4°C for a specified time (e.g., 1 hour).

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.

    • Carefully collect the supernatant.

    • For exhaustive extraction, the pellet can be re-extracted with the Extraction Solvent, and the supernatants can be pooled.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE cartridge with Methanol, followed by equilibration with Water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a suitable wash solution to remove interfering matrix components.

    • Elute the analytes, including this compound, with the appropriate elution solution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in a specific volume of the reconstitution solvent (e.g., 100 µL).

    • Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration. The specific gradient profile should be optimized for the best separation of the analyte from matrix interferences.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL

Mass Spectrometry Conditions:

The following are general mass spectrometry parameters. The specific values for this compound, particularly the MRM transitions, need to be determined empirically.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Gas Flow Rates Optimize for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Determination of MRM Transitions for this compound:

  • Prepare a Standard Solution: Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol or the initial mobile phase composition).

  • Infusion and Q1 Scan: Infuse the standard solution directly into the mass spectrometer. Perform a full scan in the Q1 quadrupole to identify the precursor ion, which will be the protonated molecule [M+H]+. Given the molecular weight of this compound is 224.27 g/mol , the expected precursor ion will have an m/z of approximately 225.3.

  • Product Ion Scan (Q3 Scan): Set the Q1 quadrupole to isolate the precursor ion identified in the previous step (m/z 225.3). Fragment this ion in the collision cell (q2) by applying a range of collision energies. Perform a full scan in the Q3 quadrupole to identify the most abundant and stable product ions (fragments).

  • MRM Transition Selection: Select the most intense and specific product ion(s) to create the MRM transition(s) (e.g., 225.3 > [product ion m/z]). It is recommended to select at least two transitions for confirmation and quantification.

  • Collision Energy Optimization: For each selected MRM transition, perform a collision energy optimization experiment. This involves infusing the standard solution and monitoring the intensity of the product ion while ramping the collision energy over a range of values. The collision energy that produces the highest intensity for the product ion should be used for the quantitative method.

Quantitative Data Summary:

The following table should be populated with the empirically determined values for your specific instrument and method.

AnalytePrecursor Ion (Q1) (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Collision Energy (eV)
trans-ZeatinTo be determinedTo be determinedTo be determinedTo be determined
This compound (Internal Standard) *~225.3 To be determined To be determined To be determined

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_output Output sample Plant Tissue Sample homogenization Homogenization in Liquid N2 sample->homogenization extraction Extraction with Methanol/Water/Formic Acid + this compound (IS) homogenization->extraction spe Solid-Phase Extraction (SPE) (Oasis MCX or C18) extraction->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase A evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis result Quantitative Results of trans-Zeatin data_analysis->result

Caption: Experimental workflow for the LC-MS/MS analysis of trans-Zeatin.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using LC-MS/MS. By following the outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve reliable and accurate quantification of this important internal standard, which is crucial for the precise measurement of endogenous trans-Zeatin in various biological samples. The provided guidelines for determining the optimal MRM parameters will enable users to adapt and validate this method on their specific instrumentation.

Solid-Phase Extraction: A Robust Tool for High-Purity Plant Hormone Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of plant biology and agricultural science, the precise quantification of phytohormones is paramount. These endogenous signaling molecules, active at minute concentrations, orchestrate a vast array of physiological and developmental processes. Solid-Phase Extraction (SPE) has emerged as a cornerstone technique for the selective isolation and purification of these compounds from complex plant matrices, enabling researchers to achieve the high levels of purity required for sensitive downstream analytical methods like liquid chromatography-mass spectrometry (LC-MS).

These application notes provide detailed protocols and quantitative data for the purification of major classes of plant hormones using SPE. The information is tailored for researchers, scientists, and drug development professionals seeking reliable and efficient methods for phytohormone analysis.

Core Principles of Solid-Phase Extraction for Phytohormones

SPE is a chromatographic technique that separates compounds in a mixture based on their physical and chemical properties. The process involves passing a liquid sample (the mobile phase) through a solid adsorbent (the stationary phase). Target analytes are retained on the stationary phase while impurities are washed away. Subsequently, the retained analytes are eluted with a different solvent. The choice of sorbent and solvents is critical and depends on the specific properties of the target hormone.

Quantitative Data Summary

The efficiency of an SPE protocol is primarily evaluated by the recovery rate of the target analyte. The following table summarizes typical recovery rates for various plant hormones using different SPE sorbent types.

Plant Hormone ClassSpecific Hormone(s)SPE Sorbent TypeAverage Recovery Rate (%)Reference(s)
Auxins Indole-3-acetic acid (IAA)C1889-94[1]
Gibberellins Gibberellic acid (GA3)C1895.5-102.4[2]
Abscisic Acid Abscisic acid (ABA)C1895.5-102.4[2]
Brassinosteroids VariousGraphite Carbon Black/Primary Secondary Amine (GCB/PSA)71.1-113.1[3][4]
Jasmonates & Salicylates Jasmonic acid, Salicylic acidPrimary Secondary Amine (PSA) and Graphitized Carbon Blacks (GCB)Not explicitly quantified in the provided search results[5]

Experimental Protocols

Detailed methodologies for the purification of key plant hormone classes are provided below. These protocols are generalized and may require optimization based on the specific plant tissue and analytical instrumentation.

Protocol 1: Purification of Auxins (Indole-3-acetic Acid - IAA)

This protocol is based on the use of a C18 SPE cartridge.

1. Sample Preparation: a. Homogenize 1 gram of fresh plant tissue in liquid nitrogen. b. Extract the homogenized tissue with 5 mL of 80% methanol. c. Centrifuge at 10,000 rpm for 10 minutes and collect the supernatant. d. Repeat the extraction process on the pellet and combine the supernatants.

2. SPE Procedure: a. Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. b. Loading: Load the plant extract onto the conditioned cartridge. c. Washing: Wash the cartridge with 5 mL of 20% methanol to remove polar impurities. d. Elution: Elute the IAA with 5 mL of 80% methanol.

3. Post-Elution: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in a suitable solvent for LC-MS analysis.

Protocol 2: Simultaneous Purification of Gibberellins (GA), Indole-3-Acetic Acid (IAA), and Abscisic Acid (ABA)

This method utilizes a C18 reversed-phase column for the concurrent purification of these three important phytohormones.[2]

1. Sample Preparation: a. Homogenize 1 gram of fresh plant tissue in liquid nitrogen. b. Extract with a suitable solvent (e.g., 80% methanol with 0.2% formic acid).[2] c. Centrifuge and collect the supernatant.

2. SPE Procedure: a. Conditioning: Condition a C18 SPE cartridge with methanol followed by water containing 0.2% formic acid.[2] b. Loading: Apply the plant extract to the cartridge. c. Washing: Wash with a solution to remove interfering compounds. d. Elution: Elute the hormones with a methanol/water solution containing 0.2% formic acid (50:50, v/v).[2]

3. Post-Elution: a. The eluate can be directly analyzed by LC-MS/MS.[2]

Protocol 3: Purification of Brassinosteroids (BRs)

This protocol employs a double-layered SPE cartridge for effective purification.[3]

1. Sample Preparation: a. Extract plant tissue with acetonitrile.[3] b. Perform a dehydration step using anhydrous MgSO4 and NaCl.[3]

2. SPE Procedure: a. Utilize a double-layered SPE cartridge containing Graphite Carbon Black (GCB) and Primary Secondary Amine (PSA) silica sorbent.[3] b. The GCB layer removes hydrophobic compounds, while the PSA layer removes polar interferences.[3]

3. Further Clean-up: a. A subsequent liquid-liquid extraction (LLE) step can be employed for further purification.[3]

4. Post-Elution: a. The purified fraction is then ready for HPLC-ESI-MS/MS analysis.[3]

Protocol 4: Purification of Jasmonic Acid (JA) and Salicylic Acid (SA)

This method uses a combination of PSA and GCB for the purification of these defense-related hormones.[5]

1. Sample Preparation: a. Extract 1 gram of plant tissue with 80% cooled methanol (pH 2.5-3.0) containing an internal standard.[5] b. After overnight incubation, add ethyl acetate, vortex, and centrifuge.[5] c. Collect the supernatant.

2. Dispersive SPE (dSPE) Clean-up: a. To the supernatant, add 0.2 g of GCB and 0.6 g of PSA.[5] b. Vortex for 1 minute to allow the sorbents to interact with the extract and remove interferences.[5] c. Centrifuge and collect the purified supernatant for analysis.

Visualizing the Process and Pathways

To further aid in the understanding of the experimental workflow and the biological context of these hormones, the following diagrams have been generated using Graphviz.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization 1. Homogenization of Plant Tissue Extraction 2. Extraction with Solvent Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Loading 5. Sample Loading Supernatant->Loading Conditioning 4. Cartridge Conditioning Conditioning->Loading Washing 6. Washing (Remove Impurities) Loading->Washing Elution 7. Elution of Target Hormones Washing->Elution Evaporation 8. Evaporation Elution->Evaporation Reconstitution 9. Reconstitution Evaporation->Reconstitution LCMS 10. LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for plant hormone purification using Solid-Phase Extraction.

Auxin_Signaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Binds and represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Represses transcription Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF E3 Ligase Complex TIR1_AFB->SCF_Complex Activates Aux_IAA_high Aux/IAA Repressor SCF_Complex->Aux_IAA_high Ubiquitinates Proteasome 26S Proteasome ARF_active Active ARF ARF_active->Auxin_Response_Genes Activates transcription Aux_IAA_high->Proteasome Degradation

Caption: Simplified auxin signaling pathway.

Cytokinin_Signaling Cytokinin Cytokinin AHK AHK Receptor (in ER membrane) Cytokinin->AHK Binds and activates AHP AHP (Phosphotransfer) AHK->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates and activates in nucleus Cytokinin_Response_Genes Cytokinin-Responsive Genes ARR_B->Cytokinin_Response_Genes Activates transcription ARR_A Type-A ARR (Negative Regulator) Cytokinin_Response_Genes->ARR_A Induces expression ARR_A->AHK Inhibits signaling

Caption: Overview of the cytokinin signaling pathway.

Gibberellin_Signaling cluster_low_ga Low Gibberellin cluster_high_ga High Gibberellin DELLA DELLA Repressor PIF PIF Transcription Factor DELLA->PIF Binds and inactivates GA_Response_Genes Gibberellin-Responsive Genes PIF->GA_Response_Genes Represses transcription GA Gibberellin GID1 GID1 Receptor GA->GID1 Binds DELLA_high DELLA Repressor GID1->DELLA_high Binds SCF_Complex SCF E3 Ligase Complex SCF_Complex->DELLA_high Ubiquitinates Proteasome 26S Proteasome PIF_active Active PIF PIF_active->GA_Response_Genes Activates transcription DELLA_high->SCF_Complex Targets for ubiquitination DELLA_high->Proteasome Degradation

Caption: The gibberellin signaling pathway.

ABA_Signaling cluster_no_stress No Stress (Low ABA) cluster_stress Stress (High ABA) PP2C PP2C Phosphatase SnRK2 SnRK2 Kinase PP2C->SnRK2 Keeps inactive ABF ABF Transcription Factor SnRK2->ABF Cannot phosphorylate ABA Abscisic Acid PYR_PYL_RCAR PYR/PYL/RCAR Receptor ABA->PYR_PYL_RCAR Binds PP2C_inactive Inactive PP2C PYR_PYL_RCAR->PP2C_inactive Binds and inhibits SnRK2_active Active SnRK2 ABF_active Active ABF (Transcription Factor) SnRK2_active->ABF_active Phosphorylates and activates ABA_Response_Genes ABA-Responsive Genes ABF_active->ABA_Response_Genes Activates transcription

Caption: Core components of the abscisic acid (ABA) signaling pathway.

References

Application Notes and Protocols for trans-Zeatin-d5 in Plant Hormone Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Zeatin, a naturally occurring cytokinin, is a key regulator of plant growth and development, influencing processes from cell division and differentiation to senescence and stress responses. Accurate quantification of endogenous cytokinin levels is crucial for understanding its physiological roles and for agricultural and biotechnological applications. The stable isotope-labeled internal standard, trans-Zeatin-d5, is an essential tool for precise and accurate quantification of trans-Zeatin in plant tissues using mass spectrometry-based methods. This document provides detailed application notes and protocols for the use of this compound as an internal standard in plant hormone profiling.

The principle of stable isotope dilution analysis involves adding a known amount of the isotopically labeled standard (this compound) to a sample at the beginning of the extraction process. The labeled standard is chemically identical to the endogenous analyte (trans-Zeatin) and therefore experiences the same extraction efficiency, sample loss, and ionization suppression during analysis. By measuring the ratio of the endogenous analyte to the labeled internal standard, accurate quantification can be achieved, correcting for any variations in the analytical procedure.

Experimental Protocols

Plant Material and Sample Preparation
  • Harvesting: Harvest plant tissues (e.g., leaves, roots, flowers, fruits) and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Storage: Store the frozen samples at -80°C until extraction.

  • Homogenization: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

Extraction of Cytokinins

This protocol is adapted from established methods for cytokinin extraction.

  • Extraction Solvent: Prepare a modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v).

  • Internal Standard Spiking: Weigh 50-100 mg of the homogenized plant tissue into a 2 mL microcentrifuge tube. Add a known amount of this compound internal standard. A typical concentration for the internal standard working solution is 10 ng/mL, with 5 µL added to the extraction solvent for each sample.[1]

  • Extraction: Add 1 mL of pre-chilled (-20°C) extraction solvent to the sample. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture for 1 hour at -20°C with occasional vortexing.

  • Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new 2 mL tube.

  • Re-extraction: Add another 1 mL of cold extraction solvent to the pellet, vortex, incubate for 30 minutes at -20°C, and centrifuge again.

  • Pooling: Combine the two supernatants.

Solid-Phase Extraction (SPE) for Sample Clean-up
  • SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water, and then 1 mL of 1 M formic acid.

  • Sample Loading: Dilute the pooled supernatant with 1 M formic acid to a final volume of 5 mL and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 1 M formic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The following table lists the precursor and product ions for trans-Zeatin and a proposed transition for this compound. The collision energy should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
trans-Zeatin220.1136.125
trans-Zeatin220.1119.130
This compound 225.1 141.1 25
This compound 225.1 124.1 30

Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of the unlabeled compound. It is recommended to confirm these transitions by direct infusion of the standard.

Data Presentation

The following tables summarize representative quantitative data for cytokinin levels in different plant species, as determined by LC-MS/MS with the use of internal standards.

Table 1: Cytokinin Content in Arabidopsis thaliana Inflorescences (pmol/g fresh weight)

CytokininWild Typeckx3 ckx5 Mutant
trans-Zeatin10.2 ± 2.142.5 ± 8.7
trans-Zeatin Riboside8.5 ± 1.535.1 ± 6.4
Isopentenyladenine2.5 ± 0.63.1 ± 0.8
Isopentenyladenosine1.8 ± 0.45.8 ± 1.2

Data adapted from literature. The ckx3 ckx5 mutant has reduced cytokinin degradation, leading to higher accumulation.

Table 2: Cytokinin Content in Rice (Oryza sativa) Lamina Joints (ng/g fresh weight)

CytokininWild Typeosckx3 MutantOverexpression Line
trans-Zeatin (tZ)~1.5~3.0~0.5
Isopentenyladenine (iP)~0.6~0.8~0.3

Data adapted from a study on the role of OsCKX3 in rice leaf angle.[2] The osckx3 mutant shows increased levels of active cytokinins.[2]

Table 3: trans-Zeatin Concentration in Developing Tomato (Solanum lycopersicum) Ovaries (ng/g fresh weight)

Days After Anthesistrans-Zeatin (tZ)
-2~2.5
0~3.0
5~12.5
10~7.5
20~2.0

Data adapted from a study on cytokinin roles in tomato fruit development.[3] The concentration of trans-Zeatin peaks during the early stages of fruit development.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of trans-Zeatin using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis harvest 1. Harvest & Freeze Plant Tissue homogenize 2. Homogenize Frozen Tissue harvest->homogenize add_is 3. Add this compound Internal Standard homogenize->add_is extract 4. Extract with Solvent add_is->extract centrifuge 5. Centrifuge & Collect Supernatant extract->centrifuge spe 6. Solid-Phase Extraction (SPE) centrifuge->spe dry 7. Dry Eluate spe->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute lcms 9. LC-MS/MS Analysis reconstitute->lcms quantify 10. Quantify trans-Zeatin lcms->quantify

Caption: Experimental workflow for plant hormone profiling.

Cytokinin Signaling Pathway

This diagram provides a simplified overview of the cytokinin signaling pathway in plants, which is initiated by the binding of cytokinins like trans-Zeatin to their receptors.

cytokinin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_receptor Cytokinin Receptor (AHK2, AHK3, CRE1/AHK4) AHP Histidine Phosphotransfer Proteins (AHPs) CK_receptor->AHP Phosphorylation Cascade TypeB_ARR Type-B Response Regulators (ARRs) AHP->TypeB_ARR Phosphorylation TypeA_ARR Type-A Response Regulators (ARRs) TypeB_ARR->TypeA_ARR Transcriptional Activation Cytokinin_Response Cytokinin Response Genes TypeB_ARR->Cytokinin_Response Transcriptional Activation TypeA_ARR->CK_receptor Negative Feedback CK trans-Zeatin CK->CK_receptor Binding

Caption: Simplified cytokinin signaling pathway in plants.

References

Application Notes and Protocols for Cytokinin Analysis from Leaf Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cytokinins are a class of phytohormones that play a crucial role in regulating various aspects of plant growth and development, including cell division, differentiation, leaf senescence, and responses to environmental stresses.[1] Accurate quantification of endogenous cytokinin levels in plant tissues is essential for understanding their physiological functions and for applications in agriculture and drug development. This document provides a detailed protocol for the extraction, purification, and quantification of a wide range of cytokinins from leaf tissue using a robust and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The method involves the extraction of cytokinins from homogenized leaf tissue using an acidic methanol-based solvent.[2][3] Deuterated internal standards are incorporated at the beginning of the procedure to ensure accurate quantification by compensating for any analyte loss during sample preparation.[4] The crude extract is then purified and concentrated using solid-phase extraction (SPE) to remove interfering matrix components.[2][3] Finally, the purified extract is analyzed by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS) for the sensitive and selective quantification of various cytokinin species.[2][5]

Data Presentation

Extraction Efficiency of Different Solvents

The choice of extraction solvent can significantly impact the recovery of cytokinins. The following table summarizes the relative recovery rates of different extraction methods.

Extraction SolventKey ComponentsRelative Recovery RateReference
Modified Bieleski's SolventMethanol/Formic Acid/Water (15:1:4, v/v/v)High[3]
Methanol/Water/Formic Acid(15/4/1, v/v/v)40% to 70%[2]
80% MethanolMethanol/Water (80:20, v/v)Similar to Bieleski's for most cytokinins[3]
Ethyl Acetate (pH 7.7)Ethyl Acetate78-82% for N6-(Δ2-isopentenyl)adenine-8-14C[6]
Analytical Performance

The use of UPLC-MS/MS allows for highly sensitive detection of cytokinins. The table below presents typical limits of detection (LODs) for various cytokinin species.

Cytokinin ClassAnalyteLimit of Detection (LOD)Reference
Free Bases & RibosidesMost Analytes~1 fmol[5]
O-Glucosides & NucleotidesMost Analytes5-25 fmol[5]
General Cytokinins12 common cytokinins0.1-2.0 pg[2]
General Cytokinins20 common cytokinins10-50 fmol[7]

Experimental Protocols

Materials and Reagents
  • Plant Tissue: Fresh leaf tissue

  • Solvents: Methanol (MeOH), Formic acid (HCOOH), Acetonitrile (ACN), Water (Milli-Q or equivalent), Ammonium hydroxide (NH₄OH)

  • Standards: Deuterated cytokinin internal standards (e.g., [²H₅]tZ, [²H₅]tZR) and non-labeled analytical standards for calibration curves.

  • Extraction Buffer: Methanol/Water/Formic acid (15:4:1, v/v/v) or Modified Bieleski's solvent (Methanol/HCOOH/H₂O; 15:1:4, v/v/v).[2][3]

  • Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges (e.g., Oasis MCX).

  • Equipment:

    • Mortar and pestle or a mechanical homogenizer (e.g., Geno/Grinder)

    • Microcentrifuge tubes (1.5 or 2 mL)

    • Centrifuge

    • Nitrogen evaporator

    • HPLC or UPLC system

    • Tandem mass spectrometer

Sample Collection and Homogenization
  • Harvest fresh leaf tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.[4]

  • Store the samples at -80°C until further processing.

  • For homogenization, grind the frozen leaf tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a mechanical homogenizer.[4]

  • Accurately weigh the frozen powder (typically 20-50 mg) into pre-chilled microcentrifuge tubes.

Cytokinin Extraction
  • Prepare the extraction buffer and chill it to -20°C.

  • Add a known amount of deuterated internal standards to the extraction buffer.[4]

  • Add 1 mL of the extraction buffer containing internal standards to each sample tube.

  • Vortex the tubes vigorously to ensure thorough mixing.

  • Incubate the samples at -20°C for at least 1 hour (overnight incubation is also common).[4]

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[4]

  • Carefully collect the supernatant and transfer it to a new tube.

  • To maximize yield, a second extraction can be performed by adding another 0.5 mL of extraction buffer to the pellet, vortexing, incubating for 30 minutes at -20°C, and centrifuging again.[4]

  • Combine the supernatants from both extraction steps.[4]

Solid-Phase Extraction (SPE) Purification
  • Condition the SPE Cartridge:

    • Pass 1 mL of methanol through the Oasis MCX cartridge.

    • Equilibrate the cartridge with 1 mL of water.

  • Load the Sample:

    • Dilute the combined supernatant with water to reduce the methanol concentration to below 10%.

    • Load the diluted extract onto the conditioned SPE cartridge.

  • Wash the Cartridge:

    • Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.[4]

    • Wash with 1 mL of methanol to remove hydrophobic interfering compounds.[4]

  • Elute the Cytokinins:

    • Elute the cytokinins from the cartridge with 1 mL of 0.35 N NH₄OH in 60% methanol.[4]

  • Dry and Reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen gas at 45°C.[4]

    • Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% acetic acid or 10% methanol).[4][8]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject the reconstituted sample into an HPLC or UPLC system equipped with a C18 reversed-phase column.

    • Use a gradient elution program with mobile phases typically consisting of water and acetonitrile, both containing a small amount of an acidifier like formic acid or acetic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection:

    • The eluent from the chromatography column is introduced into the electrospray ionization (ESI) source of the tandem mass spectrometer.

    • Operate the mass spectrometer in the positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of each cytokinin in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective technique minimizes interferences and enhances sensitivity.[5]

  • Quantification:

    • Create a calibration curve for each cytokinin using analytical standards of known concentrations.

    • Quantify the endogenous cytokinins in the samples by comparing the peak area ratios of the endogenous cytokinin to its corresponding deuterated internal standard against the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Leaf Tissue Collection (Freeze in Liquid N2) Homogenization 2. Homogenization (Grind Frozen Tissue) SampleCollection->Homogenization Store at -80°C Extraction 3. Extraction (Acidic Methanol + Internal Standards) Homogenization->Extraction Purification 4. Solid-Phase Extraction (SPE) (Cleanup and Concentration) Extraction->Purification Crude Extract LCMS 5. LC-MS/MS Analysis (Separation and Detection) Purification->LCMS Purified Extract DataAnalysis 6. Data Analysis (Quantification) LCMS->DataAnalysis

Caption: Experimental workflow for cytokinin analysis from leaf tissue.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphotransfer TypeB_ARR Type-B Response Regulator (ARR) AHP->TypeB_ARR Nuclear Translocation & Phosphotransfer CytokininResponseGenes Cytokinin Response Genes TypeB_ARR->CytokininResponseGenes Activates Transcription TypeA_ARR Type-A Response Regulator (ARR) TypeA_ARR->TypeB_ARR Negative Feedback CytokininResponseGenes->TypeA_ARR Induces Expression Cytokinin Cytokinin Cytokinin->Receptor Binding & Autophosphorylation

Caption: Simplified diagram of the cytokinin signaling pathway.[9]

References

Application Notes & Protocols: Derivatization of trans-Zeatin for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-Zeatin (tZ) is a naturally occurring cytokinin, a class of plant hormones crucial for regulating cell division, growth, and development.[1] Accurate quantification of trans-Zeatin is essential for plant physiology research and agricultural biotechnology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile compounds.[2] However, trans-Zeatin, like many other phytohormones, is a polar molecule with low volatility due to the presence of active hydrogen atoms in its hydroxyl (-OH) and amine (-NH) functional groups. This makes it unsuitable for direct GC-MS analysis.

To overcome this limitation, a chemical modification step known as derivatization is required.[3][4] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, improving chromatographic peak shape, resolution, and overall sensitivity.[5][6] The most common derivatization technique for compounds containing -OH and -NH groups is silylation.[3][7]

Derivatization Methods for trans-Zeatin

Several derivatization methods exist, primarily involving silylation, acylation, or alkylation.[6][8]

2.1. Silylation Silylation is the most widely used method for preparing plant hormones and related metabolites for GC-MS analysis.[3] This reaction involves replacing the active hydrogens on hydroxyl, carboxyl, and amine groups with a silyl group, typically a trimethylsilyl (TMS) group.[7][9] This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility.

Common silylating reagents include:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent. Its reaction byproducts are volatile and do not interfere with the chromatogram.

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Reported to be the most volatile of the common silylating reagents, producing derivatives that are stable and suitable for GC-MS.[9]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in conjunction with other silylating reagents like BSTFA or HMDS to increase their reactivity.[7]

For complex samples containing aldehydes or ketones, a two-step derivatization is often employed. This involves an initial methoximation step to protect these groups and prevent the formation of multiple derivatives (tautomers), followed by silylation.[9][10][11]

2.2. Acylation and Alkylation Acylation and alkylation are alternative derivatization methods.[8] For instance, derivatization with methyl chloroformate (MCF), an alkylation method, has been developed for profiling various phytohormones.[12] However, Zeatin is not efficiently derivatized by this specific method, likely due to steric hindrance, making silylation the preferred approach.[12]

Quantitative Data Summary

Derivatization significantly improves the analytical performance of trans-Zeatin in GC-MS analysis. The following table summarizes the expected quantitative improvements based on the principles of derivatization.

ParameterBefore Derivatization (Hypothetical)After Silylation (Expected Outcome)Rationale for Improvement
Volatility LowHighActive hydrogens in -OH and -NH groups are replaced by non-polar TMS groups, reducing intermolecular hydrogen bonding.[7]
Thermal Stability Poor (degrades at high temp)HighSilyl derivatives are more resistant to thermal degradation in the hot GC injection port and column.[3]
GC Peak Shape Broad, TailingSharp, SymmetricalReduced interaction with the stationary phase of the GC column leads to less peak tailing and better resolution.[10]
Retention Time Very long / Does not eluteShorter, within a typical run timeIncreased volatility allows the compound to travel through the GC column more quickly.
MS Fragmentation Unstable, complexStable, characteristic fragmentsDerivatization leads to predictable fragmentation patterns that are useful for structural elucidation and quantification.[6]
Detection Limit HighLowImproved peak shape and reduced background noise result in enhanced sensitivity and lower limits of detection.[2]

Experimental Protocol: Silylation of trans-Zeatin

This protocol describes a standard two-step derivatization method involving methoximation followed by silylation with MSTFA, suitable for the analysis of trans-Zeatin in purified plant extracts.

4.1. Materials and Reagents

  • Dried trans-Zeatin standard or purified plant extract

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

  • GC-MS grade solvent (e.g., Toluene or Hexane)

  • Internal Standard (e.g., deuterated Zeatin)

  • Micro-reaction vials (2 mL, with PTFE-lined caps)

  • Heating block or thermal shaker

  • Nitrogen gas evaporator or vacuum centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)

4.2. Sample Preparation

  • Ensure the sample extract is completely dry. Water interferes with silylation reagents.[9] Lyophilize or evaporate the sample to dryness under a gentle stream of nitrogen.

  • Add a known amount of internal standard to the sample before drying to correct for variations in derivatization efficiency and injection volume.

4.3. Step-by-Step Derivatization Procedure

  • Methoximation:

    • Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the MeOx/pyridine solution to the dried sample in a micro-reaction vial.

    • Seal the vial tightly and vortex briefly to dissolve the residue.

    • Incubate the mixture at 60°C for 45 minutes in a heating block or thermal shaker.[11]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 50 µL of MSTFA to the vial containing the methoximated sample.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes.[9]

    • After incubation, cool the vial to room temperature. The sample is now ready for GC-MS analysis.

4.4. GC-MS Analysis Parameters The following are typical starting parameters that may require optimization for your specific instrument and application.

  • Gas Chromatograph (GC):

    • Injection Mode: Splitless (1 µL injection volume)

    • Injector Temperature: 250°C[12]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min[12]

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 300°C

      • Final hold: 300°C for 5 minutes

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Acquisition Mode: Scan mode (e.g., m/z 50-550) for qualitative analysis and identification of characteristic ions. For quantitative analysis, use Selected Ion Monitoring (SIM) mode, targeting specific m/z values for the derivatized trans-Zeatin and internal standard.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical derivatization process.

G cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Plant Tissue Homogenization B Solvent Extraction A->B C Purification (e.g., SPE) B->C D Evaporation to Dryness C->D E Step 1: Methoximation (MeOx in Pyridine, 60°C) D->E Add Derivatization Reagents F Step 2: Silylation (MSTFA, 60°C) E->F G GC-MS Injection F->G Inject Derivatized Sample H Data Acquisition (Scan/SIM) G->H I Data Processing & Quantification H->I

Caption: Workflow for trans-Zeatin analysis by GC-MS.

G cluster_reactants Reactants cluster_products Products tz trans-Zeatin (with -OH and -NH groups) derivatized_tz Silylated trans-Zeatin (volatile TMS derivative) tz->derivatized_tz  Silylation Reaction   (replaces active H with TMS) reagent Silylating Reagent (e.g., MSTFA) reagent->derivatized_tz byproduct Volatile Byproducts reagent->byproduct

Caption: Silylation reaction of trans-Zeatin for GC-MS.

References

High-resolution mass spectrometry for cytokinin identification

Author: BenchChem Technical Support Team. Date: November 2025

An advanced approach for the sensitive and precise identification and quantification of cytokinins, a class of phytohormones, is through the use of high-resolution mass spectrometry (HRMS). These signaling molecules are found in trace amounts in various biological matrices, making their detection challenging.[1] This application note provides a detailed protocol for the analysis of cytokinins using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS).

Experimental Workflow

The overall workflow for cytokinin analysis involves several key stages, from sample preparation to data acquisition and analysis. The following diagram illustrates the typical experimental procedure.

G Experimental Workflow for Cytokinin Analysis cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis A Sample Collection & Freezing B Homogenization A->B C Extraction B->C D Solid-Phase Extraction (SPE) C->D E Elution D->E F Solvent Evaporation & Reconstitution E->F G UHPLC Separation F->G H HRMS Detection G->H I Data Analysis H->I

Caption: A generalized workflow for the analysis of cytokinins using UHPLC-HRMS.

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from previously published methods and is suitable for plant tissues.[2]

  • Sample Collection and Storage : Immediately freeze collected plant material (1-5 mg fresh weight) in liquid nitrogen to quench metabolic activity.[3] Store samples at -80°C until extraction.

  • Homogenization : Grind the frozen plant tissue into a fine powder in liquid nitrogen using a pre-chilled mortar and pestle or a mixer mill.

  • Extraction :

    • To the frozen powder, add a pre-chilled extraction solvent. A modified Bieleski's solvent (methanol:water:formic acid at a ratio of 15:4:1) is highly effective.[4]

    • Add a mixture of deuterated cytokinin internal standards to the extraction solvent to allow for absolute quantification.

    • Incubate the mixture at -20°C for at least 12 hours.

    • Centrifuge the extract at high speed (e.g., 14,000 rpm) at 4°C for 30 minutes.

    • Collect the supernatant for the subsequent purification step.

Solid-Phase Extraction (SPE) Purification

Purification is crucial to remove interfering compounds from the complex plant matrix.[5] The use of a mixed-mode cation exchange cartridge (e.g., Oasis MCX) is recommended for cytokinin purification.[4]

  • Column Conditioning : Condition the Oasis MCX SPE column with methanol followed by 1% acetic acid.

  • Sample Loading : Dilute the supernatant from the extraction step with 1 M formic acid and load it onto the conditioned SPE column.[4]

  • Washing :

    • Wash the column with 1% acetic acid to remove acidic and neutral interfering compounds.

    • Wash the column with methanol to remove any remaining non-polar interferences.

  • Elution : Elute the cytokinins from the column using a solution of 0.35 M ammonium hydroxide in 60-70% methanol.[6]

  • Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a small volume (e.g., 50 µL) of 5% acetonitrile or another suitable solvent for LC-MS analysis.

UHPLC-HRMS Analysis
  • Liquid Chromatography (LC) Conditions :

    • UHPLC System : A high-pressure gradient UHPLC system, such as the Thermo Fisher Scientific Vanquish Horizon, is suitable.

    • Column : A reversed-phase C18 column is commonly used for cytokinin separation (e.g., AQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).

    • Mobile Phase :

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in methanol.

    • Gradient : A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the cytokinins. For example: 0-4 min, 1-45% B; 4-7 min, 45-70% B; 7-8 min, 70-99% B; followed by a re-equilibration step.

    • Flow Rate : A flow rate of 0.3 mL/min is appropriate for a 2.1 mm ID column.

    • Injection Volume : 1-5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions :

    • Mass Spectrometer : A high-resolution mass spectrometer, such as a Thermo Q Exactive HF hybrid quadrupole-Orbitrap, is recommended.

    • Ionization Source : Heated Electrospray Ionization (HESI) in positive ion mode is typically used for cytokinin analysis.

    • Acquisition Mode : Data can be acquired in full scan mode for qualitative analysis or in Parallel Reaction Monitoring (PRM) mode for targeted quantification.[1][7] PRM offers improved specificity and sensitivity compared to traditional methods.[1][7]

    • Resolution : A resolving power of 70,000 or higher is desirable for accurate mass measurements.

    • Data Analysis : Process the raw data using software such as Thermo Xcalibur to identify and quantify the cytokinins based on their accurate mass, retention time, and fragmentation patterns, normalizing to the internal standards.

Quantitative Data

The following table summarizes the precursor m/z values for several common cytokinins, which are essential for their identification in HRMS analysis. Limits of detection for modern methods are typically in the low femtomole range.[1][8]

CytokininAbbreviationPrecursor Ion [M+H]⁺ (m/z)
trans-ZeatintZ220.1138
trans-Zeatin ribosidetZR352.1561
cis-ZeatincZ220.1138
cis-Zeatin ribosidecZR352.1561
N6-(Δ2-Isopentenyl)adenineiP204.1190
N6-(Δ2-Isopentenyl)adenosineiPR336.1612
6-BenzylaminopurineBAP226.1138

Cytokinin Signaling Pathway

Cytokinins regulate various aspects of plant growth and development through a complex signaling pathway. The simplified diagram below illustrates the core components of this pathway.

G Simplified Cytokinin Signaling Pathway cluster_membrane Plasma Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin RECEPTOR AHK Receptor CK->RECEPTOR Binding & Autophosphorylation AHP AHP (Phosphotransfer) RECEPTOR->AHP Phosphoryl Transfer ARR_B Type-B ARR AHP->ARR_B Phosphoryl Transfer GENE Target Gene Expression ARR_B->GENE Activation ARR_A Type-A ARR (Negative Regulator) ARR_B->ARR_A Activation ARR_A->ARR_B Inhibition

Caption: A diagram of the cytokinin signaling pathway from receptor binding to gene regulation.

References

Sensitive Detection of Cytokinins Using UPLC-ESI-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating various aspects of plant growth and development, including cell division, differentiation, and senescence.[1][2] The ability to accurately quantify endogenous cytokinin levels is crucial for understanding their physiological functions and for applications in agriculture and drug development. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) has emerged as a powerful analytical technique for the highly sensitive and specific quantification of cytokinins.[3][4] This application note provides a detailed protocol for the extraction, purification, and analysis of a wide range of cytokinins from plant tissues using UPLC-ESI-MS/MS.

Experimental Protocols

Sample Preparation and Extraction

A robust sample preparation protocol is critical for accurate cytokinin analysis, as they are present in very low concentrations in plant tissues.[3] This protocol is adapted from several established methods to ensure high recovery and removal of interfering substances.[5][6]

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana seedlings, rice leaves)

  • Liquid nitrogen

  • Modified Bieleski solvent (methanol:formic acid:water, 15:1:4, v/v/v)[5]

  • Internal standards (deuterium-labeled cytokinin standards)

  • Centrifuge

  • Solid-phase extraction (SPE) columns (e.g., Oasis MCX)[5]

  • 1% Acetic acid

  • Methanol

  • 0.35 M NH4OH in 60% (v/v) methanol

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solvent (e.g., 10% methanol or 5% acetonitrile)[6]

Procedure:

  • Harvesting and Freezing: Harvest 50-100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of pre-chilled (-20°C) modified Bieleski solvent containing a known amount of deuterium-labeled internal standards.

    • Vortex thoroughly and incubate at -20°C for 1 hour, with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

    • Re-extract the pellet with another 0.5 mL of the extraction solvent, centrifuge, and pool the supernatants.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition an Oasis MCX SPE column by washing with 1 mL of methanol followed by 1 mL of 1% acetic acid.

    • Dilute the pooled supernatant with 1% acetic acid to a final volume of 5 mL.

    • Load the diluted extract onto the conditioned SPE column.

    • Wash the column with 1 mL of 1% acetic acid to remove interfering substances.

    • Wash the column with 1 mL of methanol.

    • Elute the cytokinins with 2 mL of 0.35 M NH4OH in 60% (v/v) methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% methanol or 5% acetonitrile) for UPLC-ESI-MS/MS analysis.[6]

UPLC-ESI-MS/MS Analysis

This section outlines the instrumental parameters for the sensitive detection of cytokinins.

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC)

  • Mass Spectrometer (e.g., Triple quadrupole mass spectrometer with an ESI source)

  • UPLC Column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[7]

UPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[3]

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-50% B

    • 8-8.1 min: 50-90% B

    • 8.1-10 min: Hold at 90% B

    • 10.1-12 min: Re-equilibrate at 10% B

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode[7]

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: Optimized for each cytokinin (typically 20-50 V)

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for each cytokinin and its labeled internal standard for accurate quantification and confirmation.

Quantitative Data

The following table summarizes the quantitative performance of the UPLC-ESI-MS/MS method for the analysis of various cytokinins, compiled from multiple sources.

CytokininAbbreviationPrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
trans-ZeatintZ220.1136.10.05 - 0.5 fmol0.1 - 1.5 fmol85 - 105
cis-ZeatincZ220.1136.10.1 - 1.0 fmol0.3 - 3.0 fmol80 - 100
DihydrozeatinDHZ222.1136.10.07 ng/g FW[3]0.24 ng/g FW[3]88 - 102
IsopentenyladenineiP204.1136.10.1 - 0.8 fmol0.3 - 2.5 fmol90 - 110
trans-Zeatin RibosidetZR352.2220.10.2 - 1.5 fmol0.5 - 5.0 fmol82 - 103
cis-Zeatin RibosidecZR352.2220.10.3 - 2.0 fmol1.0 - 6.0 fmol80 - 98
Dihydrozeatin RibosideDHZR354.2222.10.5 - 3.0 fmol1.5 - 9.0 fmol85 - 101
IsopentenyladenosineiPR336.2204.10.2 - 1.2 fmol0.6 - 4.0 fmol88 - 108
trans-Zeatin-9-glucosidetZ9G382.2220.10.5 - 4.0 fmol1.5 - 12.0 fmol75 - 95
Isopentenyladenine-9-glucosideiP9G366.2204.10.4 - 3.5 fmol1.2 - 10.0 fmol78 - 97

Note: LOD, LOQ, and Recovery values can vary depending on the plant matrix, instrumentation, and specific experimental conditions.

Visualizations

Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway involves a multi-step phosphorelay system.[1][8][9] It begins with the perception of cytokinins by histidine kinase receptors located in the endoplasmic reticulum. This binding event triggers a cascade of phosphorylation events, ultimately leading to the activation of type-B response regulators in the nucleus, which in turn modulate the transcription of cytokinin-responsive genes.[2]

Cytokinin_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus CK Cytokinin AHK AHK Receptor (Histidine Kinase) CK->AHK Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphotransfer ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphotransfer ARR_A Type-A ARR (Response Regulator) ARR_B->ARR_A Induces Expression DNA DNA ARR_B->DNA Binds to DNA ARR_A->AHK Negative Feedback Gene_Expression Cytokinin Response Gene Expression DNA->Gene_Expression Transcription

Caption: A diagram of the cytokinin signaling pathway.

Experimental Workflow for UPLC-ESI-MS/MS Analysis of Cytokinins

The overall workflow for cytokinin analysis involves several key steps, from sample collection to data acquisition and analysis. A streamlined process is essential for obtaining reliable and reproducible results.

UPLC_MSMS_Workflow Start Plant Tissue Sampling (e.g., leaves, roots) Homogenization Homogenization in Liquid Nitrogen Start->Homogenization Extraction Extraction with Modified Bieleski Solvent & Internal Standards Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (e.g., Oasis MCX) Extraction->Purification Evaporation Solvent Evaporation Purification->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution Analysis UPLC-ESI-MS/MS Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Workflow for cytokinin analysis by UPLC-ESI-MS/MS.

References

Application of trans-Zeatin-d5 in Plant Metabolomics for Accurate Cytokinin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

trans-Zeatin, a naturally occurring cytokinin, is a vital plant hormone that regulates a wide array of physiological and developmental processes, including cell division, shoot initiation, and leaf senescence.[1] Accurate quantification of endogenous cytokinin levels is crucial for understanding plant growth, development, and responses to environmental stress. Due to the low concentrations of these phytohormones in plant tissues, highly sensitive and specific analytical methods are required. The stable isotope-labeled internal standard, trans-Zeatin-d5, has become an indispensable tool in plant metabolomics for the precise quantification of trans-Zeatin and other cytokinins using isotope dilution mass spectrometry.[2][3] This application note provides detailed protocols and data for the use of this compound as an internal standard in LC-MS/MS-based cytokinin analysis.

Data Presentation

The use of this compound as an internal standard in conjunction with LC-MS/MS analysis allows for highly accurate and precise quantification of cytokinins. Below are tables summarizing key quantitative parameters of this methodology.

Table 1: LC-MS/MS Method Performance Characteristics for Cytokinin Analysis

ParameterTypical ValueReference
Limit of Quantification (LOQ)0.1 pg/g fresh weight[4]
Linear Dynamic Range0.1 pg/mL to 10,000 pg/mL[4]
Intra-assay Coefficient of Variation (CV)< 8%[4]
Calibration Curve R²> 0.998[4]
Analyte Recovery67% to 87%[5]

Table 2: Mass Spectrometry Parameters for trans-Zeatin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
trans-Zeatin220.1136.1Positive
This compound225.1141.1Positive

Experimental Protocols

A reliable protocol for the extraction and quantification of cytokinins from plant tissues is essential for obtaining accurate results. The following is a detailed methodology for the analysis of cytokinins using this compound as an internal standard.

Sample Preparation and Extraction

This protocol is adapted from established methods for cytokinin extraction.[6][7][8]

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana seedlings, roots, or shoots)

  • Liquid nitrogen

  • Extraction Buffer: Methanol:Water:Formic Acid (15:4:1, v/v/v)

  • This compound internal standard solution (concentration to be determined based on expected endogenous levels)

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Refrigerated centrifuge

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Weigh 1-5 mg of the powdered tissue into a pre-chilled microcentrifuge tube.

  • Add the appropriate amount of this compound internal standard solution to each sample.

  • Add 1 mL of pre-chilled extraction buffer to each tube.

  • Incubate the samples at -20°C overnight.

  • Centrifuge the samples at 14,000 rpm for 20 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • To maximize recovery, re-extract the pellet with another 0.5 mL of extraction buffer, centrifuge again, and combine the supernatants.

Solid-Phase Extraction (SPE) for Sample Cleanup

This purification step is crucial for removing interfering compounds from the plant extract.[6][9]

Materials:

  • Oasis MCX SPE columns

  • 1 M Formic Acid

  • Methanol

  • 0.35 M Ammonium Hydroxide

  • 0.35 M Ammonium Hydroxide in 60% Methanol

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Condition the Oasis MCX SPE column by washing with 1 mL of methanol followed by 1 mL of 1 M formic acid.

  • Load the combined supernatant from the extraction step onto the conditioned SPE column.

  • Wash the column with 1 mL of 1 M formic acid to remove interfering substances.

  • Elute the cytokinins with 1 mL of 0.35 M ammonium hydroxide in 60% methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 50-100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general conditions for the chromatographic separation and mass spectrometric detection of cytokinins.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1-10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-50% B (linear gradient)

    • 10-12 min: 50-95% B (linear gradient)

    • 12-15 min: 95% B (hold)

    • 15.1-18 min: 5% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the transitions for trans-Zeatin (220.1 -> 136.1) and this compound (225.1 -> 141.1).

  • Optimize other parameters such as collision energy and declustering potential for maximum sensitivity.

Visualizations

Cytokinin Signaling Pathway

The following diagram illustrates the core components of the cytokinin signaling pathway in plants. Cytokinin perception at the cell membrane by histidine kinase receptors (AHK) initiates a phosphorelay cascade. The signal is transduced via histidine phosphotransfer proteins (AHP) to the nucleus, where it activates type-B response regulators (ARR-B). Activated ARR-Bs act as transcription factors to regulate the expression of cytokinin-responsive genes, including the type-A response regulators (ARR-A), which function in a negative feedback loop.[10][11][12]

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin (trans-Zeatin) AHK AHK Receptor (Histidine Kinase) CK->AHK Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorelay ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Nuclear Translocation & Phosphorylation DNA Cytokinin-Responsive Genes ARR_B->DNA Transcriptional Activation ARR_A Type-A ARR (Response Regulator) ARR_A->AHK Negative Feedback DNA->ARR_A Gene Expression

Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Workflow

The diagram below outlines the major steps involved in the quantification of cytokinins from plant tissue using this compound as an internal standard.

Experimental_Workflow SampleCollection 1. Sample Collection (Flash freeze in Liquid N2) Homogenization 2. Homogenization SampleCollection->Homogenization Extraction 3. Extraction (Add this compound & Extraction Buffer) Homogenization->Extraction SPE 4. Solid-Phase Extraction (SPE) (Cleanup) Extraction->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LCMS 6. LC-MS/MS Analysis Evaporation->LCMS DataAnalysis 7. Data Analysis (Quantification using Isotope Dilution) LCMS->DataAnalysis

References

Application Notes and Protocols for the Synthesis of trans-Zeatin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Zeatin, a naturally occurring cytokinin, is a vital plant hormone that regulates a wide array of physiological and developmental processes, including cell division, differentiation, and senescence. Its deuterated isotopologue, trans-Zeatin-d5, serves as an indispensable internal standard for accurate quantification of endogenous trans-Zeatin levels in plant tissues and other biological matrices using mass spectrometry-based techniques. The precise mass shift introduced by the five deuterium atoms allows for clear differentiation from the natural analyte, ensuring high-quality data in metabolic studies, agricultural research, and drug development programs targeting cytokinin pathways.

This document provides a detailed protocol for the chemical synthesis of this compound, intended for use by researchers with a background in organic chemistry. The outlined synthetic route is based on established methods for the synthesis of trans-Zeatin and related cytokinin analogs, adapted for the specific introduction of deuterium labels.

Chemical Structure and Labeling Position

The chemical structure of this compound is (E)-2-(methyl-d3)-4-((1H-purin-6-yl)amino)but-2-en-1,1-d2-ol. The deuterium atoms are strategically placed on the side chain to minimize the risk of exchange under typical experimental conditions.

Molecular Formula: C₁₀H₈D₅N₅O

Molecular Weight: 224.28 g/mol

Synthetic Strategy Overview

The synthesis of this compound is proposed via a convergent approach, involving the preparation of a deuterated side-chain precursor followed by its condensation with a purine derivative. The key steps are:

  • Synthesis of the deuterated side-chain precursor: (E)-4-amino-2-(methyl-d3)-but-2-en-1,1-d2-ol.

  • Condensation: Reaction of the deuterated side-chain with 6-chloropurine.

  • Purification: Isolation of the final product using chromatographic techniques.

Experimental Protocols

Part 1: Synthesis of (E)-4-amino-2-(methyl-d3)-but-2-en-1,1-d2-ol (Proposed Protocol)

This part of the protocol describes a plausible route to the deuterated side-chain precursor. It is an amalgamation of established procedures for similar non-deuterated compounds and standard deuteration methodologies.

Step 1a: Synthesis of Ethyl (E)-2-(bromomethyl-d2)-but-2-enoate

A starting material such as ethyl (E)-2-(hydroxymethyl)but-2-enoate would be required. This can be synthesized from commercially available starting materials. The hydroxyl group can then be brominated. To introduce the d2 label at the 1-position, a reduction of a corresponding dicarboxylic acid half-ester with a deuterated reducing agent would be a possible route for a custom synthesis of the starting material. For the purpose of this protocol, we will assume the availability of a suitable precursor that can be converted to the deuterated bromoester.

Step 1b: Synthesis of Ethyl (E)-4-azido-2-(methyl-d3)but-2-enoate

  • To a solution of a suitable starting material, such as ethyl (E)-4-bromo-2-(methyl-d3)but-2-enoate (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (E)-4-azido-2-(methyl-d3)but-2-enoate.

Step 1c: Reduction of the Azido Ester to the Amino Alcohol

  • Caution: Lithium aluminum deuteride (LiAlD₄) is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum deuteride (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl (E)-4-azido-2-(methyl-d3)but-2-enoate (1.0 eq) in anhydrous THF to the LiAlD₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (E)-4-amino-2-(methyl-d3)-but-2-en-1,1-d2-ol. This product is often used in the next step without further purification.

Part 2: Condensation of 6-Chloropurine with the Deuterated Side-Chain

Step 2a: Synthesis of this compound

  • In a sealed reaction vessel, combine 6-chloropurine (1.0 eq), (E)-4-amino-2-(methyl-d3)-but-2-en-1,1-d2-ol (1.2 eq), and triethylamine (3.0 eq) in n-butanol.

  • Heat the mixture at 120-130 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or preparative HPLC.

Part 3: Purification of this compound

Step 3a: Column Chromatography

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the solution onto a silica gel column.

  • Elute the column with a gradient of dichloromethane and methanol (e.g., 98:2 to 90:10).

  • Collect fractions and analyze by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Step 3b: Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC can be employed.

  • Column: A C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

  • Detection: UV detection at approximately 269 nm.

  • Dissolve the crude product in the initial mobile phase composition.

  • Inject the solution onto the preparative HPLC system.

  • Collect the fraction corresponding to the this compound peak.

  • Lyophilize or evaporate the solvent from the collected fraction to obtain the purified product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are illustrative and may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
1bEthyl (E)-4-azido-2-(methyl-d3)but-2-enoateEthyl (E)-4-bromo-2-(methyl-d3)but-2-enoate1 : 1.5 (NaN₃)DMF252485-95>90
1c(E)-4-amino-2-(methyl-d3)-but-2-en-1,1-d2-olEthyl (E)-4-azido-2-(methyl-d3)but-2-enoate1 : 2.0 (LiAlD₄)THF65470-85Crude
2aThis compound6-Chloropurine1 : 1.2 (Amino alcohol) : 3.0 (Et₃N)n-Butanol125560-75>98 (after purification)

Visualizations

Biosynthesis of trans-Zeatin

The following diagram illustrates the natural biosynthetic pathway of trans-Zeatin in plants, providing context for its biological importance.

trans-Zeatin Biosynthesis Biosynthesis of trans-Zeatin DMAPP Dimethylallyl pyrophosphate (DMAPP) iPMP Isopentenyladenosine-5'-monophosphate (iPMP) DMAPP->iPMP IPT ATP_ADP ATP / ADP ATP_ADP->iPMP IPT tZMP trans-Zeatin riboside-5'-monophosphate (tZMP) iPMP->tZMP CYP735A tZR trans-Zeatin riboside (tZR) tZMP->tZR Phosphatase tZ trans-Zeatin (tZ) tZR->tZ LOG

Caption: Simplified biosynthetic pathway of trans-Zeatin in plants.

Proposed Chemical Synthesis Workflow

This diagram outlines the key stages in the proposed chemical synthesis of this compound.

This compound Synthesis Workflow Proposed Synthesis of this compound cluster_0 Side-Chain Synthesis cluster_1 Final Assembly and Purification Bromoester Ethyl (E)-4-bromo-2-(methyl-d3)but-2-enoate Azidoester Ethyl (E)-4-azido-2-(methyl-d3)but-2-enoate Bromoester->Azidoester NaN₃ Aminoalcohol (E)-4-amino-2-(methyl-d3)-but-2-en-1,1-d2-ol Azidoester->Aminoalcohol LiAlD₄ Condensation Condensation Reaction Aminoalcohol->Condensation Chloropurine 6-Chloropurine Chloropurine->Condensation Crude_tZ_d5 Crude this compound Condensation->Crude_tZ_d5 Purified_tZ_d5 Purified this compound Crude_tZ_d5->Purified_tZ_d5 Chromatography

Caption: Workflow for the proposed synthesis of this compound.

Safety Precautions

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Lithium aluminum deuteride (LiAlD₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. Handle under an inert atmosphere.

  • Sodium azide is highly toxic and can form explosive heavy metal azides.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This document provides a comprehensive protocol for the synthesis of this compound, a crucial tool for quantitative plant hormone analysis. The proposed synthetic route is robust and relies on well-established chemical transformations. By following these guidelines, researchers can effectively produce high-purity this compound for their analytical needs. Careful attention to the described experimental procedures and safety precautions is essential for a successful and safe synthesis.

Commercial Suppliers and Application of trans-Zeatin-d5 in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for trans-Zeatin-d5, a deuterated internal standard crucial for accurate quantification in bioanalytical studies. It further details its application with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, essential for drug development and pharmacokinetic studies.

Introduction to this compound

Trans-Zeatin is a naturally occurring cytokinin, a class of plant hormones that regulate cell division and differentiation.[1][2] Its deuterated analog, this compound, serves as an ideal internal standard for quantitative analysis of trans-Zeatin in complex biological matrices. The use of a stable isotope-labeled internal standard like this compound is critical in LC-MS/MS-based bioanalysis to correct for variability in sample preparation, chromatography, and mass spectrometric response, thereby ensuring the accuracy and precision of the results.[3][4]

Commercial Suppliers of this compound

Several reputable suppliers offer high-purity this compound for research and development purposes. The table below summarizes key quantitative data from prominent suppliers to facilitate easy comparison.

SupplierCatalog NumberPurityIsotopic PurityStorageStability
Cayman Chemical 28534≥98%≥99% deuterated forms (d1-d5)-20°C≥ 4 years
MedChemExpress HY-19700S99.20%Not specified-80°C (6 months), -20°C (1 month)Not specified

Application: Quantitative Analysis of an Analyte in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed protocol for the quantification of a hypothetical analyte in human plasma, employing this compound as an internal standard. This protocol is a representative example and may require optimization for specific analytes and instrumentation.

Experimental Protocol

1. Materials and Reagents:

  • Blank human plasma (K2-EDTA)

  • Analyte of interest (certified reference standard)

  • This compound (internal standard) from a commercial supplier

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, LC-MS grade)

  • 96-well plates and sealing mats

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of human plasma (blank, calibration standard, or QC sample) into a 96-well plate.

  • Add 200 µL of the internal standard working solution (containing 100 ng/mL of this compound in acetonitrile) to each well.

  • Seal the plate and vortex for 2 minutes at high speed to precipitate plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient from 5% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: To be determined based on the specific compound.

    • trans-Zeatin (for reference): Precursor ion (m/z) 220.1 -> Product ion (m/z) 136.1

    • This compound (Internal Standard): Precursor ion (m/z) 225.1 -> Product ion (m/z) 136.1

5. Data Analysis and Quantification:

The concentration of the analyte in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the analyte in the QC and unknown samples are then interpolated from this calibration curve.

Bioanalytical Method Validation

For use in regulated studies, the described LC-MS/MS method must be validated according to regulatory guidelines from agencies such as the FDA or EMA.[4][5][6] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve and Linearity: The relationship between the instrumental response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 trans-Zeatin Biosynthesis and Signaling (Plant Model) DMAPP_IPP DMAPP/IPP IPT Isopentenyl transferase (IPT) DMAPP_IPP->IPT iP-ribotides iP-ribotides IPT->iP-ribotides CYP735A CYP735A iP-ribotides->CYP735A tZ-ribotides tZ-ribotides CYP735A->tZ-ribotides LOG LONELY GUY (LOG) tZ-ribotides->LOG trans-Zeatin trans-Zeatin LOG->trans-Zeatin Receptor Cytokinin Receptor (AHK) trans-Zeatin->Receptor Binds to Phosphorelay Phosphorelay Signal Cascade Receptor->Phosphorelay Response Transcriptional Response Phosphorelay->Response

Caption: Simplified signaling pathway of trans-Zeatin in plants.

G cluster_1 LC-MS/MS Quantification Workflow Plasma_Sample Plasma Sample (Analyte) Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Experimental workflow for analyte quantification in plasma.

References

Application Notes & Protocols: The Use of trans-Zeatin-d5 in Callus Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to trans-Zeatin and its Deuterated Analog

Trans-Zeatin is a naturally occurring, highly active cytokinin, a class of plant hormones that promotes cell division and differentiation.[1][2] In plant tissue culture, it is instrumental for inducing callus formation and stimulating shoot regeneration from undifferentiated callus tissue.[3][4] The deuterated analog, trans-Zeatin-d5, contains five deuterium atoms. This isotopic labeling provides unique properties that are highly valuable in research settings.

Principle of Use for this compound

The primary applications of this compound in callus culture experiments are twofold:

  • Internal Standard for Quantification: The most prominent use of this compound is as an internal standard for the precise measurement of endogenous or exogenously applied trans-Zeatin using mass spectrometry (GC-MS or LC-MS/MS).[4] Plant tissues contain a complex mixture of hormones.[5] By adding a known quantity of this compound to a sample extract, researchers can accurately quantify the levels of the natural, unlabeled trans-Zeatin. The deuterated standard co-elutes with the target compound but is distinguished by its higher mass, correcting for any sample loss during extraction and analysis.[6][7][8]

  • Metabolic Stability and Tracer Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to increased metabolic stability. This makes this compound a useful tool for tracing the uptake, transport, and metabolism of cytokinin within plant tissues over time without rapid degradation.

Advantages over Unlabeled trans-Zeatin
  • Quantitative Accuracy: Enables highly precise and accurate quantification of endogenous cytokinin levels, which is critical for understanding hormone homeostasis.[6][9]

  • Metabolic Tracking: Allows for clear differentiation between the exogenously applied hormone and the plant's endogenous production.

  • Reliability: As an internal standard, it corrects for variability in sample preparation and instrument response, leading to more reproducible results.[6]

Experimental Protocols

These protocols provide a general framework. Optimal concentrations of plant growth regulators are species-dependent and should be determined empirically.

Protocol 1: Callus Induction from Leaf Explants

This protocol details the steps to induce undifferentiated callus from sterile leaf tissue. The auxin/cytokinin ratio is critical; typically, a higher auxin concentration promotes callus proliferation.[10]

Materials:

  • Murashige and Skoog (MS) Basal Medium with Vitamins

  • Sucrose

  • Plant Agar

  • Auxin (e.g., 2,4-Dichlorophenoxyacetic acid [2,4-D] or α-naphthaleneacetic acid [NAA])

  • This compound (stock solution of 1 mg/mL in 1N NaOH, sterile filtered)

  • Sterile petri dishes, scalpels, and forceps

  • pH meter, autoclave, and laminar flow hood

Methodology:

  • Medium Preparation (per liter):

    • Dissolve 4.4 g of MS basal medium powder and 30 g of sucrose in ~900 mL of distilled water.

    • Add the desired concentration of auxin (e.g., 2.0 mg/L 2,4-D).

    • Add the desired concentration of this compound from the stock solution (e.g., 0.5 mg/L).

    • Adjust the pH to 5.7-5.8 using 1N NaOH or 1N HCl.

    • Bring the final volume to 1 L with distilled water.

    • Add 8.0 g of plant agar and heat while stirring until fully dissolved.

    • Autoclave at 121°C for 20 minutes.

    • Cool the medium to ~50-60°C and pour ~25 mL into each sterile petri dish in a laminar flow hood. Allow to solidify.

  • Explant Preparation:

    • Select young, healthy leaves from a sterile in vitro-grown plantlet.

    • Place a leaf in a sterile petri dish and cut it into ~1 cm² segments (explants).

  • Culture Initiation:

    • Aseptically place the leaf explants onto the surface of the prepared callus induction medium.

    • Seal the petri dishes with paraffin film.

    • Incubate in the dark at 25 ± 2°C.

  • Subculture:

    • Observe the explants weekly for callus formation, which typically initiates from the cut edges.

    • Subculture the developing callus onto fresh medium every 3-4 weeks.

Protocol 2: Shoot Regeneration from Callus

This protocol describes how to induce shoot formation from established callus. This is achieved by increasing the cytokinin-to-auxin ratio.[3][10]

Materials:

  • Same as Protocol 2.1, but with different hormone concentrations.

  • Established, healthy callus (friable and light in color).

Methodology:

  • Medium Preparation (per liter):

    • Prepare MS medium as described in Protocol 2.1, step 1.

    • Modify the hormone concentrations to favor shoot development. For example:

      • This compound: 1.0 - 2.0 mg/L

      • Auxin (NAA or IAA): 0.1 - 0.5 mg/L[11]

    • Prepare and pour the medium into sterile culture vessels (e.g., petri dishes or jars).

  • Culture Initiation:

    • Aseptically transfer ~100-200 mg of healthy callus onto the shoot regeneration medium.

    • Seal the culture vessels.

    • Incubate at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod.

  • Shoot Development and Subculture:

    • Green meristematic nodules should appear on the callus surface within 2-4 weeks, followed by shoot development.

    • Once shoots are 2-3 cm in length, they can be excised and transferred to a rooting medium (typically half-strength MS medium with a low concentration of auxin, like IBA or NAA, and no cytokinin).

    • Subculture callus that has not yet regenerated onto fresh medium every 3-4 weeks.

Data Presentation

The following tables provide representative data on the effects of this compound in callus culture, often used in combination with an auxin.

Table 1: Effect of this compound and 2,4-D on Callus Induction from Tomato (Solanum lycopersicum) Cotyledon Explants after 4 Weeks.

Treatment ID2,4-D (mg/L)This compound (mg/L)Callus Induction (%)Callus Fresh Weight (g ± SD)Callus Morphology
A2.00.0850.8 ± 0.1Friable, white
B2.00.25951.2 ± 0.2Friable, light yellow
C2.00.51001.9 ± 0.3Compact, pale green
D2.01.0901.5 ± 0.2Compact, green

Table 2: Effect of this compound and NAA on Shoot Regeneration from Tobacco (Nicotiana tabacum) Callus after 6 Weeks. [4][12]

Treatment IDNAA (mg/L)This compound (mg/L)Regeneration (%)Avg. Shoots per Explant (± SD)
E0.10.5402.1 ± 0.5
F0.11.0855.4 ± 1.1
G0.12.0908.2 ± 1.5
H0.14.0654.3 ± 0.9

Visualization of Pathways and Workflows

Cytokinin Signaling Pathway

The diagram below illustrates the multi-step phosphorelay system of cytokinin signal transduction in a plant cell.

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK trans-Zeatin AHK AHK Receptor (Histidine Kinase) CK->AHK Binds AHP AHP (Phosphotransfer) AHK->AHP Phosphorylates ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylates Genes Cytokinin-Responsive Gene Expression ARR_B->Genes Activates ARR_A Type-A ARR (Negative Regulator) ARR_A->AHK Inhibits Genes->ARR_A Upregulates

Cytokinin Signal Transduction Pathway.
Experimental Workflow for Callus Culture

This diagram outlines the logical progression from explant preparation to a fully regenerated plantlet.

Callus_Culture_Workflow start Select Source Plant explant Prepare Explants (e.g., leaf sections) start->explant cim Culture on Callus Induction Medium (High Auxin / Low Cytokinin) explant->cim callus Callus Proliferation (Incubate in Dark, Subculture) cim->callus srm Transfer to Shoot Regeneration Medium (Low Auxin / High Cytokinin) callus->srm shoots Shoot Development (Incubate in Light) srm->shoots rm Excise Shoots to Rooting Medium (Auxin only) shoots->rm plantlet Acclimatize Regenerated Plantlet rm->plantlet

Workflow for Plant Regeneration via Callus Culture.

References

Measuring Trans-Zeatin Transport in Plants Using Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-Zeatin (tZ), a naturally occurring cytokinin, is a key regulator of numerous processes in plant growth and development, including cell division, shoot initiation, and leaf senescence.[1][2] Understanding the spatial and temporal distribution of tZ within the plant is crucial for elucidating its physiological roles and for developing strategies to modulate plant growth in agricultural and biotechnological applications. This application note provides a detailed protocol for measuring the transport of trans-Zeatin in plants using deuterium-labeled trans-Zeatin (trans-Zeatin-d5) as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of stable isotope-labeled standards is critical for overcoming variations in extraction efficiency and matrix effects during LC-MS/MS analysis, ensuring high accuracy and reproducibility.[3] This protocol outlines a whole-plant transport assay, detailing the application of the labeled standard, harvesting of different plant tissues, extraction and purification of cytokinins, and their subsequent quantification.

Core Principles

The fundamental principle of this assay is to apply a known quantity of a labeled standard, such as deuterium-labeled trans-Zeatin (e.g., this compound), to a specific location on the plant (e.g., the root system or a single leaf).[3][4] Over time, the labeled tZ will be transported throughout the plant. By harvesting different tissues at various time points and analyzing the concentration of the labeled tZ, researchers can map the transport pathways and quantify the rate and extent of its movement. The endogenous, unlabeled trans-Zeatin can also be quantified simultaneously, providing a complete picture of cytokinin dynamics.

Experimental Workflow

The overall experimental workflow for measuring trans-Zeatin transport is depicted below.

G cluster_0 Experimental Setup cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Analysis A Plant Growth and Acclimatization B Application of Labeled this compound A->B Select healthy plants C Harvesting of Plant Tissues (Roots, Stem, Leaves, etc.) B->C At specific time points D Flash Freezing in Liquid Nitrogen C->D Immediate preservation E Homogenization of Tissues F Extraction with Cold Solvent E->F G Purification by Solid-Phase Extraction (SPE) F->G H LC-MS/MS Analysis G->H I Data Processing and Quantification H->I

Caption: Experimental workflow for measuring trans-Zeatin transport.

Protocol 1: Whole-Plant trans-Zeatin Transport Assay

This protocol describes the application of labeled trans-Zeatin to the roots of whole plants and the subsequent collection of tissues for transport analysis.

Materials:

  • Healthy, well-established plants (e.g., Arabidopsis thaliana, maize, or other species of interest)

  • Deuterium-labeled trans-Zeatin (this compound)[4]

  • Hydroponic or soil-based growth system

  • Liquid nitrogen

  • Forceps and scalpels

  • Collection tubes

Procedure:

  • Plant Growth: Grow plants under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C). For hydroponic systems, use a standard nutrient solution. For soil-grown plants, ensure consistent watering.

  • Labeled Standard Application (Root Application):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • For hydroponically grown plants, add the this compound stock solution to the hydroponic medium to a final concentration of 1-10 µM.

    • For soil-grown plants, carefully apply the this compound solution to the soil around the base of the plant.

  • Time Course Harvest:

    • Harvest whole plants or specific tissues (roots, stem, rosette leaves, cauline leaves, flowers, siliques) at designated time points (e.g., 0, 1, 3, 6, 12, 24 hours) after the application of the labeled standard.

    • For each time point, use a minimum of three biological replicates.

  • Sample Collection and Processing:

    • Carefully excavate the plant and gently wash the roots to remove any growth medium or soil.

    • Dissect the plant into the desired tissues (e.g., roots, lower stem, upper stem, young leaves, old leaves).

    • Record the fresh weight of each tissue sample.

    • Immediately flash-freeze the dissected tissues in liquid nitrogen to quench metabolic activity.[5]

    • Store the frozen samples at -80°C until extraction.

Protocol 2: Extraction and Purification of Cytokinins

This protocol details the extraction and purification of cytokinins from plant tissues using solid-phase extraction (SPE).

Materials:

  • Frozen plant tissue samples

  • Extraction buffer (e.g., modified Bieleski buffer: methanol/water/formic acid, 15:4:1, v/v/v)

  • Internal standards (a mix of deuterium-labeled cytokinins)

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[6]

  • Solvents for SPE: methanol, water, diethyl ether

  • Nitrogen evaporator

Procedure:

  • Homogenization and Extraction:

    • To the frozen tissue in a pre-chilled tube, add 1 mL of cold extraction buffer and a known amount of an internal standard mix containing various deuterium-labeled cytokinins (including this compound if quantifying endogenous levels simultaneously).

    • Homogenize the tissue using a bead beater or a mortar and pestle until a fine powder is obtained.

    • Incubate the homogenate at -20°C for at least 1 hour.

    • Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Re-extract the pellet with 0.5 mL of extraction buffer, centrifuge again, and pool the supernatants.

  • Solid-Phase Extraction (SPE) Purification: [6]

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Elute the cytokinins with 1 mL of 80% methanol.

    • For further purification, the eluate can be dried and resuspended in a buffer for immunoaffinity chromatography.[6][7]

  • Sample Concentration:

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of trans-Zeatin

This protocol provides a general framework for the quantification of trans-Zeatin and its labeled counterpart using LC-MS/MS. The specific parameters will need to be optimized for the instrument used.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[8]

  • Reversed-phase C18 column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • trans-Zeatin and this compound analytical standards for calibration curve

Procedure:

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Separate the cytokinins using a gradient elution program. For example, start with 5% B, increase to 50% B over 15 minutes, then wash with 95% B and re-equilibrate the column.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled and labeled trans-Zeatin.[6]

      • trans-Zeatin (unlabeled): Monitor the transition of the parent ion to a specific daughter ion.

      • This compound (labeled): Monitor the corresponding shifted parent-to-daughter ion transition.

  • Quantification:

    • Generate a calibration curve using a series of dilutions of the unlabeled trans-Zeatin standard with a constant concentration of the this compound internal standard.

    • Calculate the concentration of trans-Zeatin in the plant samples based on the peak area ratios of the unlabeled to the labeled standard and the calibration curve.

Data Presentation

Quantitative data from the transport study should be summarized in a clear and structured table for easy comparison.

Time Point (hours)TissueFresh Weight (g)Labeled trans-Zeatin (pmol/g FW)Endogenous trans-Zeatin (pmol/g FW)
0Root0.52 ± 0.050.00 ± 0.0012.5 ± 1.8
0Stem0.81 ± 0.070.00 ± 0.008.2 ± 1.1
0Leaf1.25 ± 0.110.00 ± 0.0015.3 ± 2.2
3Root0.55 ± 0.06150.2 ± 15.713.1 ± 1.5
3Stem0.85 ± 0.0825.6 ± 3.18.5 ± 0.9
3Leaf1.30 ± 0.125.1 ± 0.716.0 ± 2.5
12Root0.53 ± 0.0585.4 ± 9.211.8 ± 1.3
12Stem0.82 ± 0.0745.8 ± 5.39.1 ± 1.0
12Leaf1.28 ± 0.1118.9 ± 2.417.2 ± 2.8
24Root0.56 ± 0.0640.1 ± 4.812.2 ± 1.6
24Stem0.84 ± 0.0835.2 ± 4.19.8 ± 1.2
24Leaf1.31 ± 0.1325.3 ± 3.018.1 ± 3.1

Data are presented as mean ± standard deviation (n=3).

Signaling Pathway and Transport Mechanism

The long-distance transport of cytokinins is a complex process involving multiple transporters and metabolic conversions. Trans-zeatin riboside is considered a major long-distance signaling form in the xylem, which is then converted to the active trans-Zeatin form in target tissues.[9] However, recent studies have shown that active trans-Zeatin is also transported.[9]

G cluster_root Root cluster_xylem Xylem cluster_shoot Shoot (Leaf, Meristem) Biosynthesis Cytokinin Biosynthesis tZR_root trans-Zeatin Riboside (tZR) Biosynthesis->tZR_root tZ_root trans-Zeatin (tZ) Biosynthesis->tZ_root tZR_xylem tZR tZR_root->tZR_xylem Xylem Loading tZ_xylem tZ tZ_root->tZ_xylem Xylem Loading tZR_shoot tZR tZR_xylem->tZR_shoot Long-Distance Transport tZ_shoot Active tZ tZ_xylem->tZ_shoot Long-Distance Transport tZR_shoot->tZ_shoot Conversion by LOG enzymes Response Cytokinin Response (Growth, Development) tZ_shoot->Response

Caption: Cytokinin long-distance transport and signaling pathway.

This application note provides a comprehensive framework for designing and executing experiments to measure trans-Zeatin transport in plants. The detailed protocols and data presentation guidelines will enable researchers to obtain accurate and reproducible results, contributing to a better understanding of cytokinin physiology.

References

Troubleshooting & Optimization

trans-Zeatin-d5 solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility of trans-Zeatin-d5 in various solvents, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is the best solvent to dissolve this compound?

  • For organic stock solutions: DMSO and Methanol are effective solvents for dissolving this compound.[1] DMSO is often preferred for creating high-concentration stock solutions.[2][3]

  • For aqueous solutions: this compound is sparingly soluble in aqueous buffers. To prepare an aqueous working solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of your choice.

2. I am having trouble dissolving this compound in DMSO. What can I do?

If you encounter solubility issues in DMSO, consider the following:

  • Use fresh, high-quality DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound.[2][4] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

  • Apply gentle heating and sonication: Warming the solution to 60°C and using an ultrasonic bath can aid in dissolution.[2][3]

3. What is the maximum concentration of this compound that can be dissolved in DMSO?

A concentration of 25 mg/mL (111.47 mM) in DMSO has been reported, which may require ultrasonication and warming to 60°C to achieve.[2][3]

4. How should I store my this compound stock solutions?

  • Solid form: Store the solid compound at -20°C for long-term stability of at least 4 years.[1]

  • In solvent: For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[2] It is not recommended to store aqueous solutions for more than one day.

5. Is this compound stable in solution?

Studies on the non-deuterated form, trans-Zeatin, indicate good stability under certain conditions. For instance, trans-Zeatin at 1.0 mg/mL in 0.01 N KOH showed over 90% stability when stored at -20°C and 2-6°C for 90 days.[5][6] It was also stable through six freeze-thaw cycles.[5][6] The compound demonstrated exceptional stability after autoclaving at 121°C in 0.05 N KOH.[5][6]

Data Presentation

Solubility of trans-Zeatin and this compound in Various Solvents

CompoundSolventSolubilityNotes
This compoundDMSO25 mg/mL (111.47 mM)[2][3]May require sonication and gentle heating to 60°C.[2][3]
This compoundMethanolSoluble[1]---
trans-ZeatinDMSO~3 mg/mL, 43 mg/mL (196.13 mM)---
trans-ZeatinEthanol2 mg/mL (9.12 mM)[7]---
trans-ZeatinDimethylformamide~0.5 mg/mL---
trans-ZeatinWaterInsoluble[7]---
trans-ZeatinAqueous BuffersSparingly soluble---
trans-Zeatin1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL---
trans-ZeatinAcetic Acid50 mg/mLClear, colorless solution.
trans-ZeatinGlacial Acetic Acid10 mg/mLClear, colorless to faintly yellow solution.

Note: Solubility data for trans-Zeatin is included for reference, as it is structurally similar to this compound.

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Heating block or water bath (optional)

Procedure:

  • Weigh the Compound: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Dissolve the Compound:

    • Vortex the solution thoroughly.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals.

    • If necessary, gently warm the solution to 60°C.

  • Verify Dissolution: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Mandatory Visualization

trans_Zeatin_d5_Solubilization_Workflow cluster_start Start cluster_dissolution Dissolution Steps cluster_aqueous_prep Aqueous Solution Preparation (Optional) cluster_end Final Steps start Weigh solid This compound add_solvent Add anhydrous DMSO start->add_solvent vortex Vortex add_solvent->vortex check1 Completely dissolved? vortex->check1 sonicate_heat Sonicate and/or gently heat (60°C) check1->sonicate_heat No store Store at -20°C or -80°C check1->store Yes check2 Completely dissolved? sonicate_heat->check2 check2->sonicate_heat No check2->store Yes dilute Dilute with aqueous buffer use_immediately Use immediately dilute->use_immediately store->dilute For aqueous use end Solution Ready store->end

Caption: Workflow for dissolving this compound.

References

Stability of trans-Zeatin-d5 in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of trans-Zeatin-d5 in both solid form and in solution, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

1. How should solid this compound be stored?

Solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1]

2. What are the recommended solvents for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] For aqueous solutions, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[4]

3. What are the recommended storage conditions for this compound stock solutions?

For optimal stability, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6][7]

4. How stable is trans-Zeatin in alkaline and acidic solutions?

A study on the non-deuterated form, trans-Zeatin, provides valuable insights into its stability in aqueous solutions. In a 1.0 mg/mL solution of 0.01 N KOH, trans-Zeatin retained over 90% of its initial concentration after 90 days of storage at -20°C and 2-6°C.[8][9][10] However, significant degradation was observed at a higher concentration of 50 mg/mL in 0.5 N KOH.[8][9][10]

5. Is this compound susceptible to degradation from repeated freeze-thaw cycles?

Based on studies with the non-deuterated form, trans-Zeatin solutions are stable through at least six repeated freeze-thaw cycles when dissolved in 0.01 N KOH.[8][9][10] To minimize any potential for degradation, it is best practice to aliquot stock solutions.

6. Can trans-Zeatin solutions be autoclaved?

Yes, adenine-based cytokinins, including trans-Zeatin, have shown exceptional stability after an autoclave cycle at 121°C and 110 kPa for 30 minutes when prepared in 0.05 N KOH.[8][9][10] trans-Zeatin was also found to be stable after autoclaving with 1x Murashige and Skoog (MS) basal salts.[8][9][10]

Stability Data Summary

The following table summarizes the stability of trans-Zeatin in various solutions, which can be used as a proxy for the stability of this compound.

CompoundConcentrationSolventStorage TemperatureDurationStability
trans-Zeatin1.0 mg/mL0.01 N KOH-20°C90 days>90% retained
trans-Zeatin1.0 mg/mL0.01 N KOH2-6°C90 days>90% retained
trans-Zeatin50 mg/mL0.5 N KOH-20°C90 days~80% retained
trans-Zeatin50 mg/mL0.5 N KOH2-6°C, 25°C, 40°C18 daysDecayed to ~80%

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO or Methanol to achieve the desired stock concentration. Vortex briefly until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5][6][7]

Troubleshooting Guide

If you suspect degradation of your this compound, follow this troubleshooting guide.

Issue: Inconsistent or unexpected experimental results.

This could be due to a variety of factors, including the degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures.

  • Check for Contamination: Visually inspect stock solutions for any signs of microbial contamination.

  • Prepare a Fresh Stock Solution: If possible, prepare a fresh stock solution from the solid compound and repeat the experiment.

  • Analytical Verification (Optional): If the problem persists and you have access to analytical instrumentation such as LC-MS, you can analyze an aliquot of your stock solution to confirm its identity and purity.

Visual Guides

experimental_workflow start Start: Solid this compound weigh Weigh Solid Compound start->weigh dissolve Dissolve in Recommended Solvent (e.g., DMSO, Methanol) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage Store at Recommended Temperature aliquot->storage end_short Short-term Storage (-20°C for up to 1 month) storage->end_short Short-term end_long Long-term Storage (-80°C for up to 6 months) storage->end_long Long-term

Caption: Workflow for Preparing and Storing this compound Stock Solutions.

troubleshooting_guide start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C solid, -80°C/-20°C solution) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Correct Storage and Repeat Experiment storage_ok->correct_storage No fresh_stock Prepare Fresh Stock Solution storage_ok->fresh_stock Yes repeat_exp Repeat Experiment with Fresh Stock fresh_stock->repeat_exp results_ok Results Consistent? repeat_exp->results_ok issue_resolved Issue Resolved: Old Stock Likely Degraded results_ok->issue_resolved Yes further_investigation Further Investigation Needed (Consider other experimental variables) results_ok->further_investigation No

Caption: Troubleshooting Decision Tree for Suspected this compound Degradation.

References

Technical Support Center: Analysis of Cytokinins in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of cytokinins in plant extracts.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Issue 1: Low Analyte Recovery or Signal Intensity

Q: My cytokinin signal is consistently low or undetectable in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?

A: Low signal intensity is a common issue often stemming from problems in the extraction and purification stages, or from matrix effects during analysis. Here’s a step-by-step troubleshooting guide:

  • Evaluate Extraction Efficiency: The choice of extraction solvent is critical. While various solvents are used, a modified Bieleski's solvent (MeOH-HCO2H-H2O [15:1:4, v/v/v]) has been shown to yield high responses for deuterated cytokinin standards in plant extracts.[1] Consider if your current solvent is optimal for the specific cytokinin species and plant matrix you are working with. Different plant hormones have varying polarities, and no single solvent is optimal for all.[2]

  • Optimize Purification (Clean-up): Co-extracted matrix components can interfere with your analysis. Solid-phase extraction (SPE) is a crucial step to remove these interfering substances.

    • SPE Sorbent Selection: For cytokinins, a mixed-mode cation-exchange and reversed-phase sorbent, such as Oasis MCX, can be highly effective. This method has been demonstrated to decrease UV-absorbing contaminants by approximately 90% and increase the response of most cytokinin standards by about two-fold compared to other methods.[1][3]

    • Elution Protocol: Ensure your wash and elution steps are optimized. For Oasis MCX columns, a typical protocol involves washing with 1% acetic acid and methanol, followed by elution with 0.35 M ammonia in 70% methanol.

  • Assess for Ion Suppression: Matrix effects, particularly ion suppression, can significantly reduce the analyte signal in the mass spectrometer.

    • Post-Column Infusion: This experiment can help identify at what retention times ion suppression is occurring.

    • Stable Isotope-Labeled Internal Standards (SILIS): The most effective way to compensate for matrix effects is by using SILIS.[4][5] These standards co-elute with the analyte and experience similar ionization effects, allowing for accurate quantification based on the analyte-to-internal standard ratio.[4]

  • Check Instrument Parameters: Ensure that your mass spectrometer settings (e.g., ionization source parameters, collision energies) are optimized for your target cytokinin molecules.

Issue 2: Poor Reproducibility and Inconsistent Quantification

Q: I am observing significant variability in my quantitative results between sample injections. What could be causing this lack of reproducibility?

A: Poor reproducibility is often linked to inconsistent sample preparation, matrix effects, or carryover in the analytical system.

  • Standardize Sample Handling: Ensure that all samples are treated identically throughout the extraction and purification process. This includes using precise volumes and consistent incubation times.

  • Implement Internal Standards: As mentioned previously, the use of stable isotope-labeled internal standards is critical for correcting for variations in extraction efficiency and matrix effects between samples.[5][6] This is the gold standard for achieving high precision and accuracy in quantitative mass spectrometry.

  • Address System Carryover: Contamination from previous high-concentration samples can lead to artificially high results in subsequent runs.[7]

    • Blank Injections: Run blank solvent injections between samples to check for carryover of your target analytes.

    • Injector and Column Washing: Implement a robust washing procedure for the autosampler needle and ensure adequate column re-equilibration between injections.

  • Matrix-Matched Calibrants: If stable isotope-labeled internal standards are not available, creating calibration curves in a blank matrix extract that closely matches your samples can help to compensate for matrix effects.[4][8]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in plant extract analysis?

A1: The "matrix" refers to all the components in a sample other than the analyte of interest, such as salts, lipids, proteins, and pigments.[4] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[9][10] This can result in inaccurate and unreliable quantification.[9] Plant extracts are particularly complex matrices, making them prone to significant matrix effects.[2]

Q2: How can I choose the best extraction method for cytokinins?

A2: The optimal extraction method depends on the specific cytokinins of interest and the plant material. A widely used and effective method involves extraction with a modified Bieleski's solvent (methanol:formic acid:water at 15:1:4 v/v/v).[3] For purification, solid-phase extraction (SPE) is highly recommended. A combination of reversed-phase and cation-exchange SPE, for example using an Oasis MCX column, has been shown to provide cleaner extracts suitable for LC-MS/MS analysis.[3]

Q3: What are the advantages of using stable isotope-labeled internal standards?

A3: Stable isotope-labeled internal standards (SILIS) are considered the gold standard for quantitative mass spectrometry for several reasons:

  • Correction for Matrix Effects: They have nearly identical chemical and physical properties to the analyte, so they co-elute and experience the same ion suppression or enhancement.[4]

  • Correction for Sample Loss: They can be added at the very beginning of the sample preparation process to account for any loss of analyte during extraction and purification.

  • Improved Accuracy and Precision: By normalizing the analyte signal to the internal standard signal, SILIS significantly improve the accuracy and reproducibility of quantification.[5]

Q4: Can I analyze different classes of plant hormones, like auxins and cytokinins, simultaneously?

A4: Yes, with modern LC-MS/MS methods, it is possible to analyze multiple classes of plant hormones in a single run.[2][11] This requires careful optimization of the extraction, purification, and chromatographic conditions to accommodate the different chemical properties of the various hormone classes.[11] A single-step purification protocol followed by LC-MS analysis has been successfully developed for the parallel analysis of auxins and cytokinins.[11]

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies to provide a reference for expected recoveries and analytical performance.

Table 1: Comparison of Cytokinin Purification Methods

Purification Method Reduction in UV-Absorbing Contaminants Relative Internal Standard Response (RISR) Reference
Oasis MCX Sorbent ~90% ~2-fold increase for most standards [1][3]

| DEAE Sephadex RP-C18 | - | - |[1][3] |

Table 2: Recovery Rates for Cytokinin Analysis Methods

Method Analyte(s) Spiked Levels Mean Recovery (%) Reference
MSPE-HILIC-MS/MS Endogenous Cytokinins - 72.8 - 115.5 [12]
SPE and LC-MS/MS 17 Cytokinins 0.2, 1, 5 ng/g 60.2 - 125.4 [13]

| Chemical Isotope Labeling LC-MS | Cytokinin bases and glycoconjugates | - | 84.0 - 119.9 |[14] |

Experimental Protocols

Protocol 1: Extraction and Purification of Cytokinins from Plant Tissue

This protocol is based on methods demonstrated to be effective for cytokinin analysis in Arabidopsis thaliana and other plant species.[3]

1. Homogenization and Extraction: a. Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser. b. Add 1 mL of pre-chilled (-20°C) modified Bieleski's extraction solvent (15:1:4 methanol:formic acid:water).[3] c. Add a known amount of stable isotope-labeled internal standards for each target cytokinin. d. Shake for 1 hour at 4°C. e. Centrifuge at 14,000 rpm for 30 minutes at 4°C. f. Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.

2. Solid-Phase Extraction (SPE) using Oasis MCX Columns: a. Condition an Oasis MCX SPE column (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of 1% acetic acid. b. Dilute the supernatant from step 1f with 1% acetic acid to a final volume of 5 mL. c. Load the diluted extract onto the conditioned SPE column. d. Wash the column with 1 mL of 1% acetic acid. e. Wash the column with 1 mL of methanol. f. Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 70% methanol.

3. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile). c. Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for analysis.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Start Plant Tissue Sampling (e.g., 100 mg FW) Homogenize Homogenization in Liquid N2 Start->Homogenize Extract Extraction with Modified Bieleski's Solvent (+ Internal Standards) Homogenize->Extract SPE_Load Solid-Phase Extraction (SPE) Load onto Oasis MCX Column Extract->SPE_Load SPE_Wash Wash Column (1% Acetic Acid, then Methanol) SPE_Load->SPE_Wash SPE_Elute Elute Cytokinins (NH4OH in 70% Methanol) SPE_Wash->SPE_Elute Evaporate Evaporation to Dryness SPE_Elute->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LCMS UHPLC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A generalized workflow for the extraction, purification, and analysis of cytokinins from plant tissues.

Cytokinin Signaling Pathway

CytokininSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphoryl Transfer TypeB_ARR Type-B Response Regulator (ARR) AHP->TypeB_ARR Phosphoryl Transfer (Nuclear Import) Gene_Expression Cytokinin Response Gene Expression TypeB_ARR->Gene_Expression Activates Transcription TypeA_ARR Type-A Response Regulator (ARR) TypeA_ARR->AHP Negative Feedback (Inhibition) Gene_Expression->TypeA_ARR Induces Expression Cytokinin Cytokinin Cytokinin->AHK Binding & Autophosphorylation

Caption: A simplified diagram of the two-component cytokinin signaling pathway in plants.[15][16][17][18][19]

References

Technical Support Center: Optimizing Cytokinin Extraction from Root Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of cytokinins from root samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most effective solvent for extracting a broad range of cytokinins from root tissue?

A1: A modified Bieleski's solvent, typically a mixture of methanol, water, and formic acid (e.g., 15:4:1, v/v/v), is highly effective for extracting a wide variety of cytokinins from root samples.[1][2] This solvent has been shown to provide high yields for various cytokinin forms, including bases, ribosides, and glucosides.[1][2] While 80% methanol can also be used, the modified Bieleski's solvent often results in a higher response for deuterated internal standards, indicating better extraction efficiency.[1][2]

Q2: My cytokinin recovery is low. What are the potential causes and solutions?

A2: Low cytokinin recovery from root samples can be attributed to several factors:

  • Suboptimal Extraction Solvent: Ensure you are using a highly efficient extraction solvent like the modified Bieleski's buffer.

  • Inefficient Purification: The purification step is critical for removing interfering substances and concentrating your sample. Using a mixed-mode solid-phase extraction (SPE) column, such as Oasis MCX, which has both reversed-phase and cation-exchange properties, can significantly improve recovery and purity compared to older methods.[1][2] This method has been shown to decrease UV-absorbing contaminants by about 90%.[1][2]

  • Sample Overload: Overloading the purification column can lead to breakthrough of your target analytes. For miniaturized methods, it's important to scale down the fresh weight of the starting material accordingly. For instance, a pipette tip-based SPE method may only be suitable for 1-5 mg of fresh weight.[3]

  • Incomplete Homogenization: Root tissue can be tough. Ensure complete homogenization of the tissue in liquid nitrogen to a fine powder.[2] This increases the surface area for efficient extraction.

  • Cytokinin Degradation: Perform extraction steps at low temperatures (e.g., -20°C or on ice) to minimize enzymatic degradation of cytokinins.

Q3: I am working with very small root samples (e.g., root tips). How can I extract cytokinins effectively?

A3: For minute amounts of root tissue, a miniaturized purification approach using pipette tips packed with multiple sorbents (e.g., C18, SDB-RPS, and a cation-exchanger) is recommended.[3][4] This "Stop and Go Extraction Tips" (StageTips) method is suitable for samples as small as 1-5 mg of fresh weight and has been successfully used for analyzing cytokinins in Arabidopsis tissues.[3][4]

Q4: How can I quantify the different forms of cytokinins in my root extract?

A4: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for quantifying the various forms of cytokinins.[2] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of different cytokinin metabolites, which are often present at very low concentrations in roots (pmol·g⁻¹ fresh weight range).[5] The use of deuterated internal standards is crucial for accurate quantification by correcting for losses during sample preparation.[2][6]

Q5: What are the expected levels of cytokinins in root samples?

A5: Cytokinin levels in roots are generally very low and can vary significantly depending on the plant species, developmental stage, and environmental conditions.[5][7] For example, in Arabidopsis, the concentration of active cytokinins like trans-zeatin (tZ) and isopentenyladenine (iP) are typically in the low pmol/g fresh weight range.[8] Studies have shown that cytokinin levels can be manipulated, for instance, by overexpressing cytokinin oxidase/dehydrogenase (CKX) genes, which leads to a significant reduction in cytokinin content.[8]

Experimental Protocols

Protocol 1: Standard Cytokinin Extraction from Root Tissue

This protocol is adapted from established methods for general-purpose cytokinin extraction from root samples.[6][9][10]

  • Sample Homogenization:

    • Freeze 50-100 mg of fresh root tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a tube containing 1 mL of pre-chilled modified Bieleski's extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v).

    • Add deuterated internal standards for quantification.

    • Incubate at -20°C for at least 1 hour (or overnight).

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.

    • Collect the supernatant.

  • Purification using Solid-Phase Extraction (SPE):

    • Use a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX).

    • Condition the cartridge sequentially with methanol and then 1 M formic acid.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 M formic acid to remove acidic and neutral interfering compounds.

    • Wash with methanol to remove non-polar interfering compounds.

    • Elute the cytokinins with 0.35 N ammonium hydroxide in 60% methanol.

  • Sample Concentration and Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).

    • Analyze using UHPLC-MS/MS.

Protocol 2: Miniaturized Cytokinin Extraction for Small Root Samples

This protocol is based on the StageTip method for samples of 1-5 mg fresh weight.[3][4]

  • Sample Homogenization:

    • Homogenize 1-5 mg of fresh root tissue in liquid nitrogen as described in Protocol 1.

  • Extraction:

    • Extract the powdered tissue with an appropriate volume of modified Bieleski's buffer (e.g., 200 µL) containing internal standards.

    • Centrifuge and collect the supernatant.

  • Purification using Multi-StageTips:

    • Prepare a multi-StageTip by packing a pipette tip with small discs of C18, SDB-RPS, and a cation-exchange sorbent.

    • Condition the StageTip by sequentially passing methanol and then the extraction buffer through it via centrifugation.

    • Load the sample supernatant onto the StageTip and centrifuge.

    • Wash the StageTip with appropriate solvents to remove impurities.

    • Elute the cytokinins with an alkaline methanol solution (e.g., 0.5 M NH₄OH in 60% methanol).

  • Sample Concentration and Analysis:

    • Evaporate the eluate to dryness.

    • Reconstitute in a very small volume (e.g., 20 µL) of the initial mobile phase.

    • Analyze by UHPLC-MS/MS.

Data Presentation

Table 1: Comparison of Different Extraction Solvents for Cytokinin Analysis

Extraction SolventKey AdvantagesKey DisadvantagesReference(s)
Modified Bieleski's (methanol:water:formic acid)High extraction efficiency for a broad range of cytokinins; good recovery of internal standards.Contains formic acid, which requires careful handling.[1][2]
80% MethanolSimple to prepare; effective for many cytokinin forms.May have slightly lower extraction efficiency for some compounds compared to modified Bieleski's.[1]
Bieleski's MCF-7 (methanol:chloroform:formic acid:water)Effective for simultaneous extraction of different phytohormones.More complex to prepare; chloroform is a hazardous solvent.[1]

Table 2: Comparison of Purification Methods for Cytokinin Extracts

Purification MethodKey AdvantagesKey DisadvantagesReference(s)
Oasis MCX SPEHigh purity and recovery; removes a significant amount of UV-absorbing contaminants.More expensive than simpler methods.[1][2]
DEAE Sephadex RP-C18Can provide good purification for some cytokinin classes.Less effective at removing certain contaminants compared to Oasis MCX.[1]
Multi-StageTipsIdeal for very small sample sizes; combines multiple purification steps in one.Lower sample capacity; requires careful preparation of the tips.[3][4]

Visualizations

Cytokinin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis RootSample Root Sample (50-100 mg) Homogenization Homogenization in Liquid N2 RootSample->Homogenization ExtractionBuffer Add Modified Bieleski's Buffer + Internal Standards Homogenization->ExtractionBuffer Centrifugation1 Centrifuge & Collect Supernatant ExtractionBuffer->Centrifugation1 LoadSample Load on Conditioned Oasis MCX Cartridge Centrifugation1->LoadSample Wash1 Wash with 1M Formic Acid LoadSample->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elution Elute with 0.35N NH4OH in 60% Methanol Wash2->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS UHPLC-MS/MS Analysis Reconstitution->LCMS

Caption: Standard workflow for cytokinin extraction and analysis from root samples.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Problem Low Cytokinin Recovery Cause1 Suboptimal Extraction Solvent Problem->Cause1 Cause2 Inefficient Purification Problem->Cause2 Cause3 Incomplete Homogenization Problem->Cause3 Cause4 Cytokinin Degradation Problem->Cause4 Solution1 Use Modified Bieleski's Buffer Cause1->Solution1 Solution2 Employ Mixed-Mode SPE (e.g., Oasis MCX) Cause2->Solution2 Solution3 Grind to Fine Powder in Liquid N2 Cause3->Solution3 Solution4 Work at Low Temperatures Cause4->Solution4

Caption: Troubleshooting guide for low cytokinin recovery during extraction.

References

Technical Support Center: Mass Spectrometry Analysis of trans-Zeatin-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of trans-Zeatin-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the signal intensity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound internal standard. What are the potential causes?

A weak or absent signal for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with sample preparation, chromatographic separation, or mass spectrometer settings. Common culprits include inefficient extraction from the sample matrix, signal suppression by co-eluting compounds, suboptimal ionization source conditions, or incorrect mass transition settings.

Q2: How can I be sure that my extraction protocol is efficient for this compound?

The efficiency of your extraction protocol is critical for ensuring a strong signal. For cytokinins like trans-Zeatin, a modified Bieleski solvent (methanol/water/formic acid, 15:4:1 v/v/v) is a commonly used and effective extraction solution. To validate your extraction efficiency, you can perform a recovery experiment by spiking a known amount of this compound into a blank matrix sample and comparing the resulting signal to a pure standard of the same concentration.

Q3: What is "matrix effect" and how can it affect my this compound signal?

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement. For deuterated internal standards like this compound, which are chemically very similar to their non-deuterated counterparts, the matrix effect is often assumed to be similar for both. However, significant differences in concentration between the analyte and the internal standard can lead to competition for ionization, potentially suppressing the signal of the less abundant species.

Q4: Can the stability of this compound be an issue?

Like many biological molecules, cytokinins can be sensitive to degradation. It is crucial to handle and store your this compound standard according to the manufacturer's recommendations, typically at -20°C or below. Avoid repeated freeze-thaw cycles. During sample preparation, keeping samples cold and minimizing exposure to light can help prevent degradation.

Troubleshooting Guides

Low Signal Intensity of this compound

If you are experiencing low signal intensity for this compound, follow this troubleshooting guide to identify and resolve the issue.

A Low this compound Signal B Verify MS Parameters A->B Start Here C Optimize ESI Source B->C Parameters Correct G Signal Improved? B->G Parameters Adjusted D Investigate Sample Preparation C->D Source Optimized C->G Source Adjusted E Check for Matrix Effects D->E Sample Prep Validated D->G Protocol Adjusted F Check Standard Integrity E->F Matrix Effects Mitigated E->G Cleanup Improved F->D Standard Degraded F->G Standard is Viable H Problem Resolved G->H Yes I Contact Technical Support G->I No

Caption: Troubleshooting workflow for low this compound signal intensity.

Detailed Troubleshooting Steps:
  • Verify Mass Spectrometer Parameters:

    • MRM Transitions: Ensure you are using the correct precursor and product ion m/z values for this compound. The precursor ion will be [M+H]+.

    • Collision Energy (CE) and Cone Voltage (CV): These parameters are instrument-dependent and crucial for optimal fragmentation and ion transmission. Verify that the values you are using are appropriate for your instrument and this specific compound. Refer to the table below for typical starting values.

  • Optimize Electrospray Ionization (ESI) Source:

    • Gas Flow and Temperature: The nebulizer gas flow, drying gas flow, and temperature all affect desolvation and ionization. Systematically optimize these parameters to maximize the signal for this compound.

    • Capillary Voltage: The voltage applied to the ESI needle directly impacts the spray stability and ionization efficiency. Optimize this parameter for your specific mobile phase composition.

  • Investigate Sample Preparation:

    • Extraction Efficiency: As mentioned in the FAQs, confirm that your extraction method is effective for cytokinins. Consider trying an alternative extraction solvent if you suspect poor recovery.

    • Sample Cleanup: Complex matrices can introduce a high level of interfering compounds. Employing a solid-phase extraction (SPE) cleanup step can significantly reduce matrix effects and improve signal intensity. C18 and mixed-mode cation exchange cartridges are commonly used for cytokinin purification.

  • Check for Matrix Effects:

    • Dilution: A simple way to assess and mitigate matrix effects is to analyze a dilution series of your sample extract. If the signal intensity does not scale linearly with dilution, matrix effects are likely present.

    • Post-column Infusion: This advanced technique involves infusing a constant flow of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering compounds indicates signal suppression.

  • Check Internal Standard Integrity:

    • Degradation: Prepare a fresh dilution of your this compound stock solution and analyze it directly to ensure it has not degraded.

    • Concentration: Verify the concentration of your spiking solution to ensure you are adding a sufficient amount of the internal standard to your samples.

Data Presentation

Table 1: Recommended MRM Transitions and Optimized MS Parameters for this compound

The following table provides typical Multiple Reaction Monitoring (MRM) transitions and starting-point parameters for various triple quadrupole mass spectrometers. Note that optimal values may vary depending on the specific instrument, source conditions, and mobile phase composition. It is highly recommended to perform a compound-specific optimization.

Mass Spectrometer PlatformPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Sciex QTRAP Series 225.1136.130 - 5020 - 35
225.1208.130 - 5015 - 25
Agilent Triple Quad Series 225.1136.180 - 12010 - 20
225.1208.180 - 1205 - 15
Waters Xevo Series 225.1136.120 - 4015 - 25
225.1208.120 - 4010 - 20
Thermo TSQ Series 225.1136.1Optimize via infusion12 - 22
225.1208.1Optimize via infusion8 - 18

Note: Cone Voltage may be referred to as Declustering Potential (DP) on Sciex instruments and Fragmentor Voltage on Agilent instruments.

Experimental Protocols

Protocol 1: Extraction and Purification of Cytokinins from Plant Tissue

This protocol is a general guideline for the extraction and solid-phase extraction (SPE) cleanup of cytokinins, including trans-Zeatin, from plant tissue samples.

Materials:

  • Plant tissue (fresh or frozen)

  • Liquid nitrogen

  • Modified Bieleski extraction solvent (15:4:1 methanol:water:formic acid, v/v/v), pre-chilled to -20°C

  • This compound internal standard solution

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • SPE manifold

  • Elution and wash solutions (e.g., 0.35 M NH4OH, 60% methanol, 1 M HCOOH)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 10% methanol)

Procedure:

  • Sample Homogenization:

    • Weigh out approximately 50-100 mg of plant tissue.

    • Immediately freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled centrifuge tube.

    • Add 1 mL of cold (-20°C) modified Bieleski extraction solvent.

    • Add the appropriate amount of this compound internal standard.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour.

    • Centrifuge at >10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an acidic aqueous solution.

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering compounds (e.g., with 1 M HCOOH).

    • Elute the cytokinins from the cartridge using an appropriate elution solvent (e.g., 0.35 M NH4OH in 60% methanol).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

A Homogenize Plant Tissue B Add Extraction Solvent & IS A->B C Incubate & Centrifuge B->C D Collect Supernatant C->D F Load Supernatant D->F E Condition SPE Cartridge E->F G Wash Cartridge F->G H Elute Cytokinins G->H I Evaporate to Dryness H->I J Reconstitute for Analysis I->J

Caption: Experimental workflow for cytokinin extraction and purification.

Troubleshooting poor recovery of cytokinin internal standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the recovery of cytokinin internal standards during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for poor recovery of my cytokinin internal standards during Solid-Phase Extraction (SPE)?

Poor recovery of cytokinin internal standards during SPE can stem from several factors throughout the extraction process. Key areas to investigate include issues with the sorbent and elution conditions, as well as problems with the sample loading and washing steps.[1][2][3] Inappropriate sorbent selection for the polarity of your cytokinins is a frequent cause of poor retention.[2][3] Additionally, the pH of your sample and solutions can significantly impact the ionization state of the cytokinins, affecting their interaction with the sorbent.[1][2]

Troubleshooting Steps:

  • Verify Sorbent Choice: Ensure the sorbent chemistry is appropriate for the polarity of your cytokinin internal standards. For example, reversed-phase sorbents like C18 are suitable for less polar compounds, while ion-exchange sorbents may be better for charged cytokinin species.[1][2]

  • Optimize pH: Adjust the pH of your sample to ensure the internal standards are in a state that allows for optimal retention on the chosen sorbent.[1][3]

  • Check for Breakthrough: Analyze the flow-through and wash fractions to see if your internal standards are being lost during the loading or washing steps.[4] This could indicate that the wash solvent is too strong or the sample loading conditions need adjustment.[2][4]

  • Ensure Complete Elution: Use a sufficiently strong elution solvent to fully recover the internal standards from the sorbent. You may need to test different solvent compositions and volumes.[2][4]

Q2: My internal standard recovery is inconsistent between samples. What could be the cause?

Inconsistent recovery often points to variability in sample handling, matrix effects, or the SPE procedure itself.[2] Matrix effects, where components in the sample interfere with the ionization of the internal standard in the mass spectrometer, are a significant cause of variability.[5][6][7]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-extraction spiking experiment to determine if the sample matrix is causing ion suppression or enhancement.[6] This involves comparing the signal of the internal standard in a clean solvent to its signal in the sample matrix extract.

  • Standardize SPE Procedure: Ensure consistent flow rates during sample loading and elution, and avoid letting the cartridges dry out between steps, as this can introduce variability.[2][4] Automated SPE systems can help minimize this variability.[2]

  • Review Sample Preparation: Inconsistencies in sample homogenization or extraction prior to SPE can lead to variable recoveries. Ensure your protocol is followed precisely for every sample.

Q3: I am observing low signal intensity for my cytokinin internal standards in my LC-MS analysis, even with good recovery from SPE. What should I investigate?

Low signal intensity in the LC-MS system, despite good recovery from sample preparation, often points to issues within the instrument itself or to matrix effects that were not apparent during SPE optimization.[5][6]

Troubleshooting Steps:

  • Check for Ion Suppression: As mentioned previously, co-eluting matrix components can suppress the ionization of your internal standards in the mass spectrometer's ion source.[5][6] Modifying your chromatographic method to better separate the internal standards from interfering matrix components can help.[7]

  • Optimize MS Parameters: Ensure that the mass spectrometer parameters, such as cone voltage and collision energy, are optimized for your specific cytokinin internal standards.[8]

  • Inspect the LC-MS System: Check for common instrument issues like a dirty ion source, a clogged injector, or a failing detector. Regular maintenance and cleaning are crucial for optimal performance.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Cytokinin Purification

This protocol provides a general methodology for the purification of cytokinins from a plant tissue extract using an Oasis MCX SPE column.

  • Sample Preparation: Homogenize 1-5 mg of fresh plant material in an appropriate extraction buffer, such as a modified Bieleski buffer, containing your deuterated cytokinin internal standards.[9]

  • Column Conditioning: Condition the Oasis MCX SPE column by passing through 1 mL of methanol followed by 1 mL of 1% acetic acid. Do not allow the column to dry out.

  • Sample Loading: Load the supernatant from your plant extract onto the conditioned SPE column. A slow and consistent flow rate is recommended to ensure proper binding.[10]

  • Washing:

    • Wash the column with 1 mL of 1% acetic acid to remove interfering polar compounds.

    • Wash the column with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the cytokinins from the column using 1 mL of 0.35 M ammonia in 70% methanol.

  • Dry Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of 5% acetonitrile for LC-MS analysis.

Quantitative Data Summary

The recovery of cytokinin internal standards can vary depending on the plant matrix and the specific cytokinin. The following table summarizes typical recovery rates reported in the literature.

Internal StandardPlant MatrixAverage Recovery (%)Reference
Deuterated ZeatinArabidopsis thaliana77 ± 17[9]
Deuterated IsopentenyladenineArabidopsis thaliana46 ± 17[9]
Deuterated DihydrozeatinRice62.1 - 109.4[11]

Visual Troubleshooting Guides

Troubleshooting Workflow for Poor Internal Standard Recovery

This diagram outlines a logical workflow for diagnosing and resolving poor recovery of cytokinin internal standards.

G start Poor Internal Standard Recovery check_spe Investigate SPE Procedure start->check_spe check_lcms Investigate LC-MS Performance start->check_lcms spe_cause Identify SPE Cause check_spe->spe_cause lcms_cause Identify LC-MS Cause check_lcms->lcms_cause solution_spe Optimize SPE Method: - Sorbent Choice - pH - Wash/Elution Solvents spe_cause->solution_spe Breakthrough, Incomplete Elution solution_lcms Optimize LC-MS Method: - Chromatography - MS Parameters - Instrument Maintenance lcms_cause->solution_lcms Ion Suppression, Low Signal end Recovery Improved solution_spe->end solution_lcms->end

Caption: A flowchart for troubleshooting poor internal standard recovery.

Experimental Workflow for Cytokinin Analysis

This diagram illustrates the key steps in a typical cytokinin analysis experiment, from sample preparation to data analysis.

G sample_prep 1. Sample Preparation (Homogenization & Spiking) spe 2. Solid-Phase Extraction (Purification) sample_prep->spe lcms 3. LC-MS Analysis (Separation & Detection) spe->lcms data_analysis 4. Data Analysis (Quantification) lcms->data_analysis

Caption: A typical workflow for cytokinin analysis.

References

Preventing isomerization of trans-Zeatin during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of trans-Zeatin during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when analyzing trans-Zeatin?

A1: The main challenge in the analysis of trans-Zeatin is its potential isomerization to the cis-Zeatin form. trans-Zeatin is generally considered the more biologically active isomer, and its accurate quantification is crucial for research and development.[1] Isomerization can lead to an underestimation of the biologically active form and an overestimation of the less active cis isomer.

Q2: What are the main factors that can cause the isomerization of trans-Zeatin?

A2: The primary factor known to cause the isomerization of trans-Zeatin to cis-Zeatin in solution is exposure to light, particularly fluorescent light. Other factors that can affect the stability of trans-Zeatin, though not necessarily causing isomerization, include temperature, pH, and repeated freeze-thaw cycles.

Q3: Is there evidence for enzymatic isomerization of trans-Zeatin in plant tissues?

A3: The existence and significance of a "zeatin cis-trans isomerase" in plants are debated. While some early studies suggested enzymatic activity, other research has failed to demonstrate significant in vivo isomerization.[2][3] Therefore, isomerization during sample extraction and analysis is more likely a result of sample handling and storage conditions rather than endogenous enzymatic activity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of trans-Zeatin.

Problem 1: Suspected trans-Zeatin degradation or isomerization during sample storage.
Possible Cause Recommended Solution
Improper Storage Temperature Store stock solutions and samples at -80°C for long-term storage to minimize degradation. For short-term storage (up to a month), -20°C is acceptable. Avoid repeated freeze-thaw cycles.[4]
Incorrect pH of the Solution trans-Zeatin is more stable in alkaline solutions. For preparing stock solutions, dissolving in a small amount of 0.01 N KOH before diluting with the aqueous buffer of choice is recommended. Acidic conditions can lead to degradation over time.[5]
Exposure to Light Protect samples and standards from light at all stages of handling and storage by using amber vials or by wrapping containers in aluminum foil.
Problem 2: Poor separation or co-elution of trans- and cis-Zeatin isomers during HPLC/UHPLC analysis.
Possible Cause Recommended Solution
Inadequate Chromatographic Method Optimize the mobile phase gradient and column chemistry. A C18 reversed-phase column is commonly used. Adjusting the organic solvent percentage and the pH of the mobile phase can improve separation.
Inappropriate Column Choice While C18 columns are standard, for challenging separations, consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases, which can offer different interactions with the isomers.
Matrix Effects Complex sample matrices can interfere with chromatography. Ensure efficient sample cleanup using solid-phase extraction (SPE) to remove interfering compounds.
Problem 3: Inaccurate quantification of trans-Zeatin in LC-MS/MS analysis.
Possible Cause Recommended Solution
In-source Fragmentation or Isomerization In-source fragmentation can occur in the mass spectrometer's ion source, leading to fragment ions that may be misinterpreted.[6][7][8][9] Optimize the ion source parameters, such as cone voltage or fragmentor voltage, to minimize in-source fragmentation. While less common for Zeatin, in-source isomerization can be investigated by analyzing pure standards under different source conditions.
Matrix Effects (Ion Suppression or Enhancement) The sample matrix can affect the ionization efficiency of the analyte, leading to inaccurate quantification.[10][11][12] Use a matrix-matched calibration curve or stable isotope-labeled internal standards for the most accurate quantification.
Poor Signal Intensity Ensure proper tuning and calibration of the mass spectrometer. Optimize ionization source parameters (e.g., gas flows, temperatures, and voltages) for trans-Zeatin.

Data Summary

Table 1: Stability of trans-Zeatin in Solution under Different Conditions
Condition Concentration & Solvent Duration Remaining trans-Zeatin (%) Reference
-20°C1.0 mg/mL in 0.01 N KOH90 days>90%[5]
2-6°C1.0 mg/mL in 0.01 N KOH90 days~90% (slight degradation)[5]
25°C1.0 mg/mL in 0.05 N KOH90 daysStable[5]
Repeated Freeze-Thaw1.0 mg/mL in 0.01 N KOH6 cycles over 90 daysStable[5]
Autoclaved (121°C, 30 min)1.0 mg/mL in 0.05 N KOHOnceStable[5]
Table 2: Comparison of Cytokinin Extraction Methods
Extraction Solvent Key Advantages Key Disadvantages Reference
80% (v/v) MethanolSimple and widely used.May have lower extraction efficiency for some cytokinin forms compared to others.[6][13]
Bieleski's Solvent (Methanol:Chloroform:Water)Good for a broad range of metabolites.Can be more complex to work with due to phase separation.
Modified Bieleski's Solvent (Methanol:Formic Acid:Water)Provides high recovery and is suitable for LC-MS/MS analysis.The acidic nature may not be ideal for long-term storage of extracts if not neutralized.[6][13]

Experimental Protocols

Protocol 1: Extraction of Cytokinins from Plant Tissue

This protocol is based on a modified Bieleski's solvent extraction, which has been shown to be efficient for cytokinin analysis by LC-MS/MS.[6][13]

  • Sample Collection and Homogenization:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction:

    • Transfer a known weight of the frozen powder (e.g., 100 mg) to a pre-chilled tube.

    • Add 1 mL of pre-chilled (-20°C) extraction solvent (methanol:formic acid:water, 15:1:4, v/v/v) containing internal standards (e.g., deuterated zeatin).

    • Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight is also acceptable).

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.

    • Collect the supernatant.

  • Purification (Solid-Phase Extraction - SPE):

    • Use a mixed-mode cation exchange (MCX) SPE cartridge.

    • Condition the cartridge sequentially with methanol and then with the extraction solvent.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a weak acidic solution (e.g., 1% formic acid) to remove interfering compounds.

    • Elute the cytokinins with a basic methanolic solution (e.g., 0.35 M NH4OH in 60% methanol).

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL of 5% acetonitrile in water).

    • Centrifuge to pellet any insoluble material and transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: UHPLC-MS/MS Analysis of Zeatin Isomers
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the compounds, and then return to the initial conditions for re-equilibration. The gradient should be optimized to achieve baseline separation of trans- and cis-Zeatin.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • trans-Zeatin / cis-Zeatin: Monitor the transition from the protonated molecule [M+H]+ (m/z 220.1) to a specific fragment ion (e.g., m/z 136.1).

      • Internal Standard (e.g., d5-trans-Zeatin): Monitor the corresponding transition for the labeled standard.

    • Ion Source Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage for maximum signal intensity.

Visualizations

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK (Cytokinin Receptor) AHP AHP AHK->AHP Phosphorylates Type_B_ARR Type-B ARR AHP->Type_B_ARR Phosphorylates Cytokinin_Response_Genes Cytokinin Response Genes Type_B_ARR->Cytokinin_Response_Genes Activates Transcription Type_A_ARR Type-A ARR Type_A_ARR->AHP Negative Feedback Cytokinin_Response_Genes->Type_A_ARR Induces Expression Zeatin Zeatin Zeatin->AHK Binds

Caption: Simplified cytokinin signaling pathway.

Experimental_Workflow cluster_preparation Sample Preparation cluster_purification Purification cluster_analysis Analysis A Plant Tissue (Freeze in Liquid N2) B Homogenization A->B C Extraction (Modified Bieleski's Solvent) B->C D Solid-Phase Extraction (MCX Cartridge) C->D E Evaporation & Reconstitution D->E F UHPLC-MS/MS Analysis E->F

Caption: General workflow for cytokinin analysis.

References

Technical Support Center: Optimal Separation of Zeatin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of zeatin isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of columns used for separating zeatin isomers?

A1: The most frequently utilized columns for zeatin isomer separation include:

  • Reversed-Phase (RP) C18 columns: These are widely used for the separation of various cytokinins, including zeatin isomers.[1][2][3][4][5]

  • Mixed-Mode columns: These columns combine reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) functionalities, offering unique selectivity for separating polar and nonpolar analytes in a single run.[6][7][8]

  • Polystyrene-based resin columns: Neutral polystyrene resins have demonstrated effective separation of cis and trans isomers of zeatin and ribosylzeatin.[9][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC columns are suitable for separating polar compounds and can be effective for cytokinin analysis.[7][11]

Q2: I am not getting baseline separation of cis- and trans-zeatin. What should I try?

A2: Achieving baseline separation of cis- and trans-zeatin can be challenging due to their structural similarity.[12][13] Here are several troubleshooting steps:

  • Optimize the mobile phase: Adjusting the organic modifier (e.g., acetonitrile or methanol) concentration, pH, and buffer concentration can significantly impact selectivity.[8]

  • Try a different column chemistry: If a C18 column is not providing adequate separation, consider a mixed-mode column which offers multiple interaction mechanisms.[8][14] A phenyl-based column could also be beneficial due to π-π interactions.[15][16]

  • Lower the temperature: Reducing the column temperature can sometimes improve the resolution between closely eluting isomers.

  • Decrease the flow rate: A lower flow rate can increase the number of theoretical plates and improve separation, though it will increase the run time.

Q3: My zeatin peaks are tailing. What could be the cause and how can I fix it?

A3: Peak tailing for zeatin isomers can be caused by several factors:

  • Secondary interactions with silanols: Residual silanol groups on silica-based columns can interact with the amine groups of zeatin, causing tailing. Adding a small amount of a competing base (e.g., triethylamine) or an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can mitigate this issue.[17]

  • Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Column degradation: The column may be nearing the end of its lifespan. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

Q4: Can I use the same column for both zeatin and its riboside derivatives?

A4: Yes, it is often possible to separate zeatin and its riboside derivatives in the same analytical run. Reversed-phase C18 and mixed-mode columns are capable of separating a range of cytokinins with different polarities, including free bases, ribosides, and glucosides.[4][6] Gradient elution is typically required to achieve good separation of these compounds with varying retention times.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor resolution of cis and trans isomers Inadequate column selectivity.Try a different column chemistry (e.g., mixed-mode, phenyl, or polystyrene).[8][9][15]
Sub-optimal mobile phase composition.Optimize the organic modifier percentage, pH, and buffer strength.
High flow rate.Reduce the flow rate to increase efficiency.
Peak fronting or tailing Column overload.Decrease sample concentration or injection volume.
Secondary silanol interactions.Add a modifier like formic acid or triethylamine to the mobile phase.[17]
Mismatched solvent strength between sample and mobile phase.Dissolve the sample in the initial mobile phase.
Inconsistent retention times Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection.
Mobile phase composition changing over time.Prepare fresh mobile phase daily.
Low signal intensity Poor ionization in the mass spectrometer.Optimize MS parameters (e.g., cone voltage, desolvation temperature).[18]
On-column degradation of analytes.Ensure the mobile phase pH is within the stable range for the column and analytes.
Low sample concentration.Concentrate the sample or increase the injection volume (if not causing overload).

Data Presentation

Table 1: Comparison of Different Column Chemistries for Zeatin Isomer Separation

Column TypeStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Reversed-Phase C18Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid)Widely available, good for general cytokinin profiling.[1][4]May have limited selectivity for closely related isomers.
Mixed-Mode Reversed-phase and ion-exchange or HILICAcetonitrile/Water with buffer (e.g., ammonium formate)Excellent selectivity for polar and non-polar compounds, can separate a wide range of cytokinins in a single run.[6][7][8]Method development can be more complex.
Polystyrene Resin Neutral PolystyreneAqueous ethanolSimple and effective for cis/trans isomer separation.[9][10]May not be as efficient as modern silica-based columns.
HILIC Polar (e.g., amide, diol, unmodified silica)High organic content (>70% ACN) with aqueous bufferGood retention for very polar compounds.[7][19]Sensitive to water content in the sample and mobile phase.

Experimental Protocols

Protocol 1: Separation of Zeatin Isomers using a C18 Column

This protocol is a general guideline and may require optimization for specific instruments and samples.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1][5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Linearly increase the percentage of Mobile Phase B over 15-20 minutes to elute the more hydrophobic compounds.

    • Include a column wash step with a high percentage of Mobile Phase B.

    • Return to the initial conditions and equilibrate the column for 5-10 minutes before the next injection.

  • Flow Rate: 0.8 - 1.0 mL/min.[5]

  • Column Temperature: 30-40 °C.

  • Detection: UV at 269 nm or Mass Spectrometry (MS) with electrospray ionization (ESI) in positive mode.

Protocol 2: Analysis of Multiple Cytokinins using a Mixed-Mode Column

This protocol is adapted for the separation of a broader range of cytokinins, including zeatin isomers.

  • Column: Primesep 200 mixed-mode stationary phase column (e.g., 100 x 2.1 mm, 5 µm).[6]

  • Mobile Phase: An isocratic mixture of water, acetonitrile (MeCN), and formic acid. The exact ratio should be optimized for the specific analytes.[6]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: Ambient or controlled at 30 °C.

  • Detection: UV at 265 nm and 290 nm, or MS with ESI.[6]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Analysis sample Plant Tissue extraction Extraction with Bieleski #2 solvent sample->extraction spe Solid Phase Extraction (MCX RP cartridges) extraction->spe injection Injection spe->injection column Column Selection (e.g., C18, Mixed-Mode) injection->column separation Gradient Elution column->separation ms Mass Spectrometry (QExactive Orbitrap) separation->ms data_analysis Data Analysis (Quantification) ms->data_analysis

Caption: Experimental workflow for zeatin isomer analysis.

column_selection_logic start Start: Need to separate zeatin isomers c18 Try Reversed-Phase C18 (General Purpose) start->c18 check_sep Baseline Separation? c18->check_sep mixed_mode Use Mixed-Mode Column (Enhanced Selectivity) check_sep->mixed_mode No phenyl Consider Phenyl Column (π-π Interactions) check_sep->phenyl No   end End: Optimal Separation check_sep->end  Yes mixed_mode->end phenyl->end

Caption: Logic for selecting an optimal chromatography column.

References

Technical Support Center: Reducing Background Noise in Cytokinin Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in cytokinin mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in cytokinin mass spectrometry?

A1: Background noise in cytokinin mass spectrometry can originate from several sources, broadly categorized as:

  • Matrix Effects: Co-eluting compounds from the biological sample (e.g., salts, lipids, pigments) can interfere with the ionization of target cytokinins, either suppressing or enhancing the signal.[1][2] This is a significant source of background noise in complex biological samples.[1][2]

  • Contamination: Impurities from solvents, reagents, glassware, and plasticware can introduce interfering ions.[3][4][5] Common contaminants include polyethylene glycol (PEG) from plastics and detergents from glassware.[3]

  • Instrumental Noise: The mass spectrometer itself can be a source of noise due to electronic interference, detector issues, or a contaminated ion source.[4][6] Column bleed from the liquid chromatography (LC) system can also contribute to high background.[4]

  • Mobile Phase Composition: The purity of solvents and additives used in the mobile phase is crucial. Using non-MS-grade solvents can introduce a significant number of impurities, leading to increased background noise and the formation of unwanted adducts.[3]

Q2: How can I minimize matrix effects in my samples?

A2: Minimizing matrix effects is crucial for accurate cytokinin quantification.[1][2] Effective sample preparation and purification are the most effective strategies:

  • Solid-Phase Extraction (SPE): SPE is a vital technique for enriching cytokinin analytes and removing interfering matrix components.[7] Mixed-mode SPE cartridges, such as Oasis MCX, which have both reversed-phase and cation-exchange properties, are particularly effective for purifying cytokinins.[8][9][10]

  • Pipette Tip-Based Microextraction: For small sample amounts, miniaturized purification techniques using multi-StageTips (Stop And Go Extraction Tips) can provide efficient cleanup with high recovery rates.[11][12]

  • Liquid-Liquid Extraction: This classic technique can be used to partition cytokinins away from interfering substances based on their solubility.[13]

  • Stable Isotope Labeled Internal Standards: The use of deuterated or ¹⁵N-labeled cytokinin standards can help to compensate for matrix effects during quantification.[14][15][16][17]

Q3: What are the best practices for sample extraction to reduce background noise?

A3: The choice of extraction solvent and procedure significantly impacts the level of background noise.

  • Extraction Solvents: A modified Bieleski's solvent (methanol:formic acid:water at 15:1:4, v/v/v) has been shown to yield high responses for deuterated cytokinin standards in plant extracts.[8][13] An acidic methanol-water solution is also commonly used.[9][10]

  • Homogenization: Grinding frozen samples in liquid nitrogen is a standard and effective method for initial tissue disruption.[13]

  • Internal Standards: Adding stable isotope-labeled internal standards at the beginning of the extraction process is crucial for accurate quantification and for monitoring extraction efficiency.[10]

Troubleshooting Guides

Issue Possible Causes Recommended Solutions
High Background Noise Across the Entire Chromatogram 1. Contaminated mobile phase solvents or additives.[3][4] 2. Contaminated LC system (tubing, pump, injector). 3. Dirty ion source in the mass spectrometer.[4] 4. Gas leaks in the GC/MS system.[18]1. Use high-purity, MS-grade solvents and additives.[3] Prepare fresh mobile phases daily. 2. Flush the LC system thoroughly with a strong organic solvent like isopropanol. 3. Clean the ion source according to the manufacturer's instructions.[4] 4. Check for and fix any gas leaks.[18]
High Background Noise in Blank Injections 1. Carryover from a previous injection.[12] 2. Contaminated injection needle or port. 3. Contaminated blank solution.1. Implement a robust needle wash protocol between injections. 2. Clean the injection port and needle. 3. Prepare a fresh blank solution using high-purity solvents.
Poor Signal-to-Noise Ratio for Cytokinin Peaks 1. Inefficient ionization due to matrix effects.[1][2] 2. Suboptimal mass spectrometer settings.[6] 3. Low sample concentration.[7] 4. Degradation of cytokinins during sample preparation.1. Improve sample purification using SPE or other cleanup methods.[8][9][10][11][12] 2. Optimize ionization source parameters (e.g., nebulizing gas flow, temperature, voltage).[3][19] 3. Concentrate the sample extract before analysis. 4. Keep samples cold and protected from light during extraction and storage.
Appearance of Ghost Peaks 1. Sample carryover.[12] 2. Contamination in the LC-MS system.1. Inject multiple blank runs after a high-concentration sample to ensure the system is clean. 2. Identify and eliminate the source of contamination in the system.
Inconsistent Retention Times 1. Problems with the LC gradient mixing.[4] 2. Column degradation. 3. Fluctuations in column temperature.1. Check the LC pump for proper functioning and ensure the mobile phase lines are free of air bubbles. 2. Replace the analytical column if it is old or has been subjected to harsh conditions. 3. Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: Cytokinin Extraction and Purification using Solid-Phase Extraction (SPE)

This protocol is adapted from methods described for cytokinin extraction from plant tissues.[9][10]

  • Homogenization: Freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction:

    • Add 1 mL of cold (-20°C) extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v) containing deuterated internal standards.

    • Vortex thoroughly and incubate at -20°C for 1 hour with occasional shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction of the pellet with another 0.5 mL of extraction buffer.

    • Pool the supernatants.

  • SPE Purification (using Oasis MCX column):

    • Condition the Oasis MCX SPE column by washing with 1 mL of methanol followed by 1 mL of 1% acetic acid.

    • Load the supernatant onto the column.

    • Wash the column with 1 mL of 1% acetic acid, followed by 1 mL of methanol.

    • Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 70% methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Pipette Tip-Based Solid-Phase Extraction (PT-SPE)

This micro-purification protocol is suitable for small sample sizes (1-5 mg of fresh weight).[11][12]

  • StageTip Preparation: Pack a 200 µL pipette tip with three layers of sorbents: a bottom layer of C18, a middle layer of SDB-RPS, and a top layer of Cation-SR.

  • Homogenization and Extraction:

    • Homogenize 1-5 mg of plant tissue in Bieleski buffer containing labeled internal standards.[11][12]

    • Centrifuge and collect the supernatant.

  • PT-SPE Purification:

    • Condition the prepared StageTip by washing with acetone, water, methanol, and finally equilibrating with the extraction buffer.[11]

    • Load the supernatant onto the StageTip and centrifuge to pass the liquid through.

    • Wash the StageTip with appropriate solutions to remove impurities.

    • Elute the cytokinins with 50 µL of 0.5 M NH₄OH in 60% methanol.[11]

  • Final Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute the sample in 20 µL of 10% methanol for UHPLC-MS/MS analysis.[11][12]

Quantitative Data Summary

Table 1: Recovery of Cytokinins using Pipette Tip-Based SPE from different fresh weights (FW) of Arabidopsis thaliana seedlings. [12]

Cytokinin1.0 mg FW Recovery (%)2.0 mg FW Recovery (%)5.0 mg FW Recovery (%)
trans-Zeatin85 ± 1252 ± 1512 ± 5
trans-Zeatin Riboside78 ± 1448 ± 1611 ± 6
Isopentenyladenine88 ± 1055 ± 1314 ± 4
Isopentenyladenosine82 ± 1350 ± 1412 ± 5
Average Recovery 77 ± 17 46 ± 17 10 ± 6

Visualizations

Cytokinin Signaling Pathway

The cytokinin signaling pathway is a multi-step phosphorelay system.[20][21][22][23][24] Cytokinin binding to the AHK receptors leads to their autophosphorylation.[22][23] This phosphate group is then transferred via AHP proteins to ARR response regulators in the nucleus, which in turn modulate the transcription of target genes.[21][22][23]

CytokininSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin AHK AHK Receptor (Histidine Kinase) CK->AHK 1. Binding & Autophosphorylation AHP AHP (Phosphotransfer Protein) AHK->AHP 2. Phosphate Transfer ARR_B Type-B ARR (Response Regulator) AHP->ARR_B 3. Nuclear Translocation & Phosphorylation Gene Cytokinin Response Genes ARR_B->Gene 4. Gene Transcription Activation ARR_A Type-A ARR ARR_A->AHK Inhibition Gene->ARR_A Negative Feedback

Caption: A diagram of the cytokinin two-component signaling pathway.

Experimental Workflow for Reducing Background Noise

A well-defined experimental workflow is critical for minimizing background noise in cytokinin mass spectrometry. This involves careful sample preparation, robust purification, and optimized instrumental analysis.

Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Start Start: Biological Sample Homogenization 1. Homogenization (Liquid Nitrogen) Start->Homogenization Extraction 2. Extraction (e.g., modified Bieleski's solvent + Internal Standards) Homogenization->Extraction Purification 3. Purification (Solid-Phase Extraction) Extraction->Purification Evaporation 4. Evaporation & Reconstitution Purification->Evaporation Analysis 5. LC-MS/MS Analysis Evaporation->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Experimental workflow for cytokinin analysis with reduced background noise.

References

Calibration curve issues with deuterated cytokinin standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Isotope Dilution Mass Spectrometry. This guide provides troubleshooting advice and answers to frequently asked questions regarding calibration curve issues encountered when using deuterated cytokinin standards for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why are deuterated standards preferred for cytokinin quantification?

A1: Deuterated standards are considered the gold standard for quantitative mass spectrometry, a technique known as isotope dilution.[1][2] The ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.[2] Since deuterated standards are chemically identical to their native counterparts, their chromatographic behavior and response to matrix effects are nearly identical. This minimizes variability during sample extraction, cleanup, and injection, leading to more accurate and precise quantification.[1][3]

Q2: What is the purpose of a calibration curve?

A2: A calibration curve establishes the relationship between the known concentration of an analyte and the instrument's response.[4][5] In isotope dilution mass spectrometry, the curve is generated by plotting the ratio of the native analyte's signal to the deuterated internal standard's signal against the known concentration of the native analyte. This curve is then used to determine the concentration of the analyte in unknown samples.[4]

Q3: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?

A3: While specific criteria can vary by laboratory and regulatory body, general guidelines are well-established. A minimum of six non-zero standards are typically required to construct the curve.[6][7] The coefficient of determination (R²) should ideally be ≥ 0.99. The accuracy of back-calculated concentrations for each standard should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where ±20% is often acceptable.[6][7]

Q4: What could cause a non-linear calibration curve?

A4: Non-linearity can arise from several factors, including detector saturation at high concentrations, analyte adsorption at low concentrations, improperly prepared standards, or choosing a calibration range that is too wide for the detector's linear response range.[4] It is crucial to define the Upper and Lower Limits of Quantification (ULOQ/LLOQ) to ensure the curve operates within a linear range.[4]

Troubleshooting Guide for Calibration Curve Issues

This guide addresses specific problems you may encounter during your analysis.

Problem 1: Poor Coefficient of Determination (R² < 0.99)

Q: My calibration curve has a low R² value. What are the potential causes and solutions?

A: A low R² value indicates that the data points deviate significantly from the fitted regression line, suggesting poor precision or a non-linear response.

  • Potential Causes:

    • Pipetting or Dilution Errors: Inaccurate preparation of stock solutions or serial dilutions is a common source of error.

    • Poor Homogenization: Incomplete mixing of the deuterated standard with the calibration matrix.

    • Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector response.

    • Incorrect Regression Model: Using a linear regression for an inherently non-linear response.

    • Outlier Data Points: One or two standards may be incorrectly prepared or measured, skewing the curve.

  • Recommended Solutions:

    • Prepare Fresh Standards: Carefully prepare a new set of calibration standards from fresh stock solutions. Use calibrated pipettes and verify all dilution calculations.

    • Ensure Proper Mixing: Vortex or sonicate standards thoroughly after adding the deuterated internal standard.

    • Check Instrument Performance: Run a system suitability test to ensure the LC-MS system is stable before starting the analytical run. Monitor the internal standard's signal across all injections; it should be consistent.

    • Evaluate Regression Model: Consider a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit if the response is consistently non-linear, but this should be justified.

    • Identify and Exclude Outliers: If a single calibrator deviates significantly, it may be excluded based on pre-defined criteria (e.g., if its accuracy is outside ±15%).[8] However, a curve must still contain a minimum of six points.[7]

Problem 2: Abnormal Chromatographic Peak Shapes

Q: I am observing peak tailing, fronting, or splitting for my cytokinin analytes. How can I fix this?

A: Poor peak shape compromises integration accuracy and can affect the precision of your results.[9]

  • Potential Causes:

    • Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase.[10][11]

    • Secondary Interactions: Silanol groups on the silica-based column interacting with the basic cytokinin molecules, causing tailing.[12]

    • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[11][12]

    • Physical Column Issues: A void or channel may have formed at the head of the column.[9]

    • Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can cause peak broadening.[10][13]

  • Recommended Solutions:

    • Column Maintenance: Flush the column with a strong solvent or back-flush it (if the manufacturer allows). If the problem persists, replace the column and consider using a guard column to protect the analytical column.[9]

    • Mobile Phase Optimization: Add a small amount of a competing base (e.g., ammonium hydroxide) or an acidic modifier (e.g., formic acid) to the mobile phase to improve the peak shape of basic compounds.

    • Solvent Matching: Ensure your final sample solvent is as close in composition and strength to the initial mobile phase as possible.

    • System Check: Inspect all fittings for leaks or gaps. Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum.

Problem 3: High Variability in Back-Calculated Concentrations

Q: The back-calculated values for my standards are inaccurate (>15% deviation) even though the R² is acceptable. What's wrong?

A: This issue points towards a systematic error rather than random error.

  • Potential Causes:

    • Matrix Effects: Co-eluting compounds from the matrix can suppress or enhance the ionization of the analyte differently than the deuterated standard, although this is less common with stable isotope dilution.[2]

    • Cross-Contamination or Carryover: Analyte from a high-concentration standard carrying over into the subsequent injection of a lower-concentration standard.[4]

    • Isotopic Contribution: If the native analyte has a significant isotopic peak that overlaps with the deuterated standard's mass, or vice-versa, it can interfere with accurate ratio measurement.

    • Incorrect Internal Standard Concentration: An error in the concentration of the deuterated internal standard stock solution will cause a systematic bias across the entire curve.

  • Recommended Solutions:

    • Improve Sample Cleanup: Implement or optimize a solid-phase extraction (SPE) step to remove interfering matrix components.

    • Optimize Wash Method: Inject a blank solvent after the highest calibrator to check for carryover.[4] Increase the needle wash volume or use a stronger wash solvent in the autosampler.

    • Verify Isotopic Purity: Check the certificate of analysis for your standards to confirm their isotopic purity and correct for any significant cross-contribution if necessary.

    • Verify IS Concentration: Prepare a fresh internal standard stock solution and re-prepare the calibration standards.

Reference Data

Table 1: Typical Acceptance Criteria for Calibration Curves
ParameterAcceptance LimitReference
Number of Standards≥ 6 non-zero points[6][7]
Coefficient of Determination (R²)≥ 0.99Common industry practice
Standard AccuracyWithin ±15% of nominal value[6][7]
LLOQ AccuracyWithin ±20% of nominal value[6][7]
Standard Precision (%CV)≤ 15%[6][7]
LLOQ Precision (%CV)≤ 20%[5]

Experimental Protocols

Protocol 1: General Cytokinin Extraction and Purification

This protocol provides a general workflow for extracting cytokinins from plant tissue for LC-MS analysis. Optimization may be required based on the specific tissue type.

  • Sample Homogenization:

    • Flash-freeze 50-100 mg of plant tissue in liquid nitrogen.[14]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.[14]

  • Extraction:

    • Transfer the frozen powder to a microcentrifuge tube.

    • Add 1 mL of a cold (-20°C) extraction buffer (e.g., modified Bieleski buffer: methanol:water:formic acid at 15:4:1 v/v/v).[15]

    • Immediately add the deuterated internal standard mix to the tube. This ensures the standard is present during all subsequent steps to account for losses.[1]

    • Vortex thoroughly and extract on a shaker at 4°C for 30-60 minutes.

  • Purification (Solid-Phase Extraction - SPE):

    • Centrifuge the extract at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant.

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent (e.g., 1% acetic acid) to remove interfering compounds.

    • Elute the cytokinins using a basic methanolic solution (e.g., 0.35 M NH₄OH in 70% methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Visual Guides

Diagram 1: Troubleshooting Workflow

G Troubleshooting Workflow for Calibration Curve Issues start Calibration Curve Fails (R² < 0.99 or Poor Accuracy) check_r2 Is R² < 0.99? start->check_r2 Start Here check_accuracy Are Back-Calculated Concentrations Inaccurate? start->check_accuracy cause_r2_1 Potential Cause: Standard Prep Error check_r2->cause_r2_1 Yes cause_r2_2 Potential Cause: Instrument Instability check_r2->cause_r2_2 Yes pass Curve Passes Validation check_r2->pass No check_peaks Are Peak Shapes Poor? check_accuracy->check_peaks No cause_accuracy_1 Potential Cause: Matrix Effects / Carryover check_accuracy->cause_accuracy_1 Yes solution_r2_1 Solution: Prepare Fresh Standards cause_r2_1->solution_r2_1 solution_r2_2 Solution: Run System Suitability cause_r2_2->solution_r2_2 solution_r2_1->start Re-run solution_r2_2->start Re-run cause_peaks_1 Potential Cause: Column Contamination check_peaks->cause_peaks_1 Yes cause_peaks_2 Potential Cause: Solvent Mismatch check_peaks->cause_peaks_2 Yes check_peaks->pass No solution_accuracy_1 Solution: Optimize Sample Cleanup & Injector Wash cause_accuracy_1->solution_accuracy_1 solution_accuracy_1->start Re-run solution_peaks_1 Solution: Flush or Replace Column cause_peaks_1->solution_peaks_1 solution_peaks_2 Solution: Match Sample Solvent to Mobile Phase cause_peaks_2->solution_peaks_2 solution_peaks_1->start Re-run solution_peaks_2->start Re-run G General Experimental Workflow for Cytokinin Analysis cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis p1 1. Weigh Frozen Plant Tissue p2 2. Homogenize in Liquid Nitrogen p1->p2 p3 3. Add Extraction Buffer & Deuterated Standard p2->p3 p4 4. Extract & Centrifuge p3->p4 c1 5. Load Supernatant onto SPE Cartridge p4->c1 c2 6. Wash Cartridge c1->c2 c3 7. Elute Cytokinins c2->c3 a1 8. Evaporate & Reconstitute c3->a1 a2 9. Inject into LC-MS/MS System a1->a2 a3 10. Process Data & Quantify Results a2->a3 G Simplified Cytokinin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin AHK AHK Receptor (Histidine Kinase) CK->AHK Binds AHP AHP (Phosphotransfer Protein) AHK->AHP Transfers Phosphate (P) ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Transfers (P), Activates ARR_A Type-A ARR (Negative Regulator) ARR_B->ARR_A Activates Transcription Gene Target Gene Expression (Cell Division, etc.) ARR_B->Gene Activates ARR_A->AHK Inhibits (Feedback)

References

Effect of pH on trans-Zeatin extraction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-Zeatin. The following information addresses common issues encountered during the extraction of trans-Zeatin from plant tissues, with a particular focus on the effect of pH on extraction efficiency.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the extraction of trans-Zeatin.

Problem Potential Cause Recommended Solution
Low or No Recovery of trans-Zeatin Incorrect pH of Extraction Solvent: The pH of the extraction solvent can significantly impact the solubility and stability of trans-Zeatin. Most successful protocols utilize an acidic extraction solvent to ensure the protonation of trans-Zeatin, which can improve its solubility in the polar extraction solvents used.Use an acidic extraction solvent. A commonly used and effective solvent is a modified Bieleski's solvent (methanol:formic acid:water at a 15:1:4 ratio) or 80% acetonitrile containing 1% acetic acid.[1]
Degradation of trans-Zeatin: trans-Zeatin can be sensitive to extreme pH values and high temperatures. Prolonged exposure to strong acids or bases can lead to its degradation.Avoid using strong acids or bases for extraction. If pH adjustment is necessary, use dilute acids or bases and perform the extraction at low temperatures (e.g., 4°C or on ice) to minimize degradation.
Improper Sample pH for Solid-Phase Extraction (SPE): For reversed-phase SPE cleanup, the pH of the sample should be adjusted to ensure that trans-Zeatin is retained on the column. If the pH is too high, trans-Zeatin may be deprotonated and less retained, leading to its loss during the loading and washing steps.Acidify the sample with a weak acid (e.g., formic or acetic acid) to a pH below the pKa of trans-Zeatin before loading it onto a C18 or similar reversed-phase SPE cartridge. This will ensure the molecule is in its less polar, protonated form and will bind more effectively to the sorbent.
Inconsistent Extraction Yields Variable pH of Plant Material: The endogenous pH of different plant tissues can vary, affecting the final pH of the extraction mixture and leading to inconsistent results.Ensure that the volume and concentration of the acidic extraction solvent are sufficient to overcome the buffering capacity of the plant tissue and maintain a consistent acidic pH across all samples.
Precipitation of trans-Zeatin: If the pH of the extract is adjusted to the isoelectric point of trans-Zeatin, it may precipitate out of solution, leading to lower recovery.Avoid adjusting the pH of the extract to a neutral or near-neutral pH, where trans-Zeatin may be less soluble, especially in aqueous solutions without organic modifiers.
Poor Chromatographic Peak Shape Ionization of trans-Zeatin during Analysis: If the mobile phase pH in liquid chromatography is close to the pKa of trans-Zeatin, it can exist in both protonated and deprotonated forms, leading to peak tailing or splitting.Acidify the mobile phase with a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1%). This will ensure that trans-Zeatin is consistently in its protonated form, resulting in sharper and more symmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting trans-Zeatin from plant samples?

Q2: Can I use a neutral or alkaline pH for extraction?

A2: While not the standard practice, some protocols have used neutral pH for specific downstream applications like immunoaffinity purification. However, for initial crude extraction from plant material, an alkaline pH is generally not recommended as it may lead to the degradation of certain phytohormones and does not offer the solubility advantages of an acidic pH for trans-Zeatin. One study noted that revised purification methods for ribosyl-trans-zeatin eliminated exposure to pH extremes.[2]

Q3: How does pH affect the cleanup of my extract using Solid-Phase Extraction (SPE)?

A3: For reversed-phase SPE (e.g., using a C18 cartridge), the pH of the sample is critical. To ensure that trans-Zeatin is retained on the nonpolar stationary phase, the sample should be acidified. This protonates the trans-Zeatin molecule, making it less polar and increasing its affinity for the C18 sorbent. If the sample pH is too high, trans-Zeatin will be in its more polar, deprotonated form and may not be effectively retained, leading to significant sample loss during the loading and washing steps.

Q4: My final extract is for LC-MS analysis. How important is the pH of the final solution?

A4: The pH of the final solution injected into an LC-MS system is very important for good chromatography and ionization efficiency. For reversed-phase chromatography, it is common to use a mobile phase with a low pH (e.g., containing 0.1% formic acid). This ensures that trans-Zeatin is consistently in its protonated form, which leads to sharp, symmetrical chromatographic peaks and promotes efficient protonation for positive mode electrospray ionization (ESI+), which is commonly used for its detection.

Data Presentation

The following table summarizes the pH conditions used in various published methods for the extraction and purification of trans-Zeatin and related cytokinins. This table does not present a direct comparison of yields at different pH values but rather provides an overview of the conditions used in successful protocols.

Method Stage pH Condition Solvent/Buffer System Rationale/Reference
Initial Extraction AcidicModified Bieleski's solvent (methanol:formic acid:water; 15:1:4 v/v/v)To improve solubility and recovery of cytokinins.[1]
Initial Extraction Acidic80% acetonitrile with 1% acetic acidTo ensure protonation and enhance solubility in the extraction solvent.
Initial Extraction AcidicMethanol-water (40:60) with 5% acetic acidUsed as a mobile phase for HPLC but indicates the utility of acidic conditions.[3]
Purification (Immunoaffinity) Neutral (pH 7.0)0.05M phosphate bufferOptimal for antibody-antigen binding in this specific purification step.
Purification (SPE) AcidicSample acidified prior to loadingTo increase retention on reversed-phase (C18) sorbent.

Experimental Protocols

Detailed Methodology for trans-Zeatin Extraction from Plant Tissue

This protocol is a synthesis of commonly used methods that employ an acidic extraction environment.

1. Sample Preparation:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh the frozen powder (typically 100-500 mg) into a pre-chilled tube.

2. Extraction:

  • Prepare the extraction solvent: 80% acetonitrile containing 1% acetic acid. For every 100 mg of tissue, plan to use 1 mL of extraction solvent.

  • Add the cold extraction solvent to the frozen plant powder.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on a shaker at 4°C for at least 1 hour (or overnight for more exhaustive extraction).

  • Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted trans-Zeatin, and transfer it to a new tube.

3. (Optional) Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of water with 1% acetic acid.

  • Take the supernatant from step 2.6 and dilute it with water containing 1% acetic acid to reduce the acetonitrile concentration to below 10%.

  • Load the diluted extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water containing 1% acetic acid to remove highly polar impurities.

  • Elute the trans-Zeatin from the cartridge with 2 mL of 80% methanol containing 1% acetic acid.

  • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 10% methanol) for analysis.

Visualizations

trans_Zeatin_Extraction_Workflow start Plant Tissue Sample homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Extraction (Acidic Solvent, e.g., 80% ACN + 1% Acetic Acid) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude Extract (Supernatant) centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Acidified Sample) supernatant->spe pH is critical here purified Purified Extract spe->purified analysis LC-MS Analysis (Acidic Mobile Phase) purified->analysis pH_Effect_on_trans_Zeatin tz trans-Zeatin (tZ) low_ph Low pH (Acidic) e.g., Extraction Solvent tz->low_ph neutral_ph Neutral pH e.g., Aqueous Solution tz->neutral_ph high_ph High pH (Alkaline) tz->high_ph protonated Protonated tZ (tZ-H+) Less Polar Higher Solubility in Organic Solvents Binds to C18 low_ph->protonated Favors deprotonated Deprotonated tZ (tZ) More Polar Lower Solubility in some solvents Poor C18 retention neutral_ph->deprotonated Favors high_ph->deprotonated Strongly Favors degradation Potential for Degradation high_ph->degradation

References

Technical Support Center: Phytohormone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate contamination sources during phytohormone analysis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during phytohormone analysis, presented in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in phytohormone analysis?

A1: Contamination in phytohormone analysis can originate from various sources throughout the experimental workflow. The most common sources include:

  • Sample Collection and Handling: Introduction of exogenous phytohormones from the environment or cross-contamination between samples.

  • Solvents and Reagents: Impurities in solvents, buffers, and derivatization agents can introduce interfering compounds.[1][2][3] Phthalates and other plasticizers are common contaminants in many laboratory solvents.[1]

  • Labware and Consumables: Leaching of plasticizers from plastic tubes, pipette tips, and vials is a significant source of contamination.[1][4] Glassware can also be a source if not cleaned properly.

  • Analytical Instrumentation: Carryover from previous injections in the LC-MS/MS system can lead to ghost peaks in subsequent analyses.[5][6]

Q2: I am observing unexpected peaks (ghost peaks) in my chromatograms. What could be the cause?

A2: Ghost peaks are a common issue in sensitive LC-MS/MS analysis and can be caused by several factors:

  • Contaminated Solvents: Impurities in your mobile phase solvents are a primary cause.[2][5] Using HPLC-grade solvents may not be sufficient for highly sensitive analyses; LC-MS grade solvents are recommended to minimize background noise and contamination.[1]

  • Sample Carryover: Residual analytes from a previous, more concentrated sample can be injected with the current sample, leading to ghost peaks.[5]

  • Contaminated System: The injector, column, or detector can become contaminated over time.[6]

  • Leaching from Consumables: Phthalates and other compounds can leach from plastic vials, caps, and tubing.[1]

Troubleshooting Specific Issues

Q3: My phytohormone recovery is low and inconsistent. What steps can I take to improve it?

A3: Low and inconsistent recovery can be due to several factors during sample preparation and analysis. Here’s a troubleshooting guide:

  • Optimize Extraction Solvent: The choice of extraction solvent is critical for efficient recovery. The optimal solvent depends on the specific phytohormones being analyzed. For a broad range of phytohormones, mixtures of methanol or acetonitrile with water are commonly used.[7][8] Acidification of the extraction solvent can improve the recovery of acidic phytohormones.[9]

  • Check for Degradation: Phytohormones can be sensitive to temperature and pH. Ensure samples are kept cold during homogenization and extraction to minimize enzymatic degradation.[7]

  • Validate SPE Protocol: Solid-phase extraction (SPE) is a common cleanup step. Ensure the SPE cartridge is appropriate for your analytes and that the washing and elution steps are optimized to prevent loss of target compounds.

  • Evaluate Matrix Effects: The sample matrix can suppress or enhance the ionization of target analytes in the mass spectrometer, leading to inaccurate quantification.[4] Matrix effects can be assessed by comparing the signal of a standard in pure solvent versus the signal of the same standard spiked into a sample extract.

Q4: I suspect plasticizer contamination in my samples. How can I confirm and minimize this?

A4: Plasticizer contamination, primarily from phthalates, is a ubiquitous problem in trace analysis.

  • Confirmation:

    • Analyze a "blank" sample, which includes all extraction and analysis steps without the plant tissue.[7] The presence of characteristic plasticizer ions (e.g., m/z 149 for phthalates) in the blank will confirm contamination.

    • Common phthalate contaminants to look for include dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP).

  • Minimization:

    • Use glass or polypropylene: Whenever possible, use glass or high-quality polypropylene labware instead of other plastics.[10]

    • Solvent selection: Use high-purity, LC-MS grade solvents, which have lower levels of plasticizer contamination compared to HPLC grade solvents.[1]

    • Pre-wash consumables: Rinsing plasticware with methanol or acetonitrile before use can help remove surface contaminants.

    • Avoid plastic-containing lab equipment: Be mindful of tubing, septa, and other components in your analytical system that may contain plasticizers.

Data Presentation

The following tables summarize quantitative data related to common contamination sources.

Table 1: Common Plasticizer Contaminants and Their Mass-to-Charge Ratios (m/z)

PlasticizerCommon AbbreviationMonoisotopic Mass (Da)Common Adducts and m/z in Mass Spectrometry
Dibutyl phthalateDBP278.1518[M+H]⁺: 279.1591, [M+Na]⁺: 301.1410
Di(2-ethylhexyl) phthalateDEHP390.2770[M+H]⁺: 391.2843, [M+Na]⁺: 413.2662
Benzyl butyl phthalateBBP312.1467[M+H]⁺: 313.1540, [M+Na]⁺: 335.1359
Diethyl phthalateDEP222.0892[M+H]⁺: 223.0965, [M+Na]⁺: 245.0784
Di-n-octyl phthalateDNOP390.2770[M+H]⁺: 391.2843, [M+Na]⁺: 413.2662

Note: The observed m/z values may vary slightly depending on the instrument and ionization conditions.

Table 2: Impact of Solvent Grade on Background Contamination in LC-MS

ContaminantHPLC Grade Solvent (Peak Area)LC-MS Grade Solvent (Peak Area)
Phthalate (m/z 391)~1.0 x 10⁶~1.0 x 10⁵
Polyethylene Glycol (PEG)PresentSignificantly Reduced/Absent
Unidentified ContaminantsNumerous low-level peaksCleaner baseline

This table provides a generalized comparison based on typical findings. Actual values can vary between solvent batches and manufacturers.[1]

Experimental Protocols

Protocol 1: General Phytohormone Extraction from Plant Tissue

This protocol provides a general method for the extraction of a broad range of phytohormones. Optimization may be required for specific plant tissues or target analytes.

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen plant tissue into a 2 mL microcentrifuge tube containing two small steel beads.

    • Immediately flash-freeze the tissue in liquid nitrogen.

    • Homogenize the frozen tissue using a bead beater for 1-2 minutes until a fine powder is obtained.

  • Extraction:

    • To the powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 2-propanol:H₂O:concentrated HCl (2:1:0.002, v/v/v)).

    • Vortex vigorously for 30 seconds.

    • Shake for 30 minutes at 4°C on a shaker.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Re-extraction (Optional but Recommended):

    • Add another 0.5 mL of extraction solvent to the pellet.

    • Repeat the vortexing, shaking, and centrifugation steps.

    • Combine the second supernatant with the first.

  • Solvent Evaporation:

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

    • Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Mandatory Visualization

Diagram 1: Experimental Workflow to Minimize Contamination

Contamination_Minimization_Workflow cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection - Use clean tools - Avoid cross-contamination Homogenization 2. Homogenization - Pre-cleaned grinder/beads - Keep samples cold SampleCollection->Homogenization Extraction 3. Extraction - Use high-purity solvents - Glass or polypropylene tubes Homogenization->Extraction Cleanup 4. Solid-Phase Extraction (SPE) - Pre-condition cartridges - Use appropriate sorbent Extraction->Cleanup LCMS 5. LC-MS/MS Analysis - Use LC-MS grade solvents - Run blank injections Cleanup->LCMS DataProcessing 6. Data Processing - Monitor for background ions - Check for carryover LCMS->DataProcessing

Caption: A workflow for phytohormone analysis designed to minimize contamination at each step.

Diagram 2: Troubleshooting Guide for Contamination Issues

Troubleshooting_Workflow node_rect node_rect Start Unexpected Peaks or High Background? CheckBlank Analyze a Blank (Solvent + Method)? Start->CheckBlank PeaksInBlank Peaks in Blank? CheckBlank->PeaksInBlank Yes NoPeaksInBlank No Peaks in Blank CheckBlank->NoPeaksInBlank No CheckSolvents Check Solvent Purity (Use fresh LC-MS grade) PeaksInBlank->CheckSolvents CheckConsumables Check Consumables (Leaching from plastics?) CheckSolvents->CheckConsumables Still Peaks CleanSystem Clean LC-MS System (Injector, Column, Source) CheckConsumables->CleanSystem Still Peaks CheckCarryover Check for Carryover (Inject blank after high concentration sample) NoPeaksInBlank->CheckCarryover CarryoverPresent Carryover Present? CheckCarryover->CarryoverPresent Yes NoCarryover No Carryover CheckCarryover->NoCarryover No OptimizeWash Optimize Injector Wash Method CarryoverPresent->OptimizeWash MatrixEffect Suspect Matrix Effects or Sample-Specific Contamination NoCarryover->MatrixEffect

Caption: A logical workflow for troubleshooting common contamination issues in phytohormone analysis.

References

Technical Support Center: Optimizing MRM Transitions for trans-Zeatin-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of trans-Zeatin-d5 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the precursor ion (Q1) for this compound?

The precursor ion (Q1) for this compound is typically the protonated molecule, [M+H]⁺. Given the molecular formula of this compound as C₁₀H₈D₅N₅O, its monoisotopic mass is approximately 224.1 g/mol . Therefore, the expected m/z for the precursor ion is 225.2 .

Q2: What are the expected product ions (Q3) for this compound?

The product ions (Q3) are fragments of the precursor ion generated by collision-induced dissociation. Based on the fragmentation of similar cytokinin molecules, the most common and stable product ions for this compound arise from the cleavage of the side chain. Two abundant product ions are typically used for quantification and qualification. For this compound, the expected product ions are:

  • 136.1 m/z : This corresponds to the adenine head group with the deuterium labels remaining on the side chain fragment.

  • 207.2 m/z : This results from the neutral loss of water (H₂O) from the precursor ion.

Q3: How do I determine the optimal collision energy (CE) and declustering potential (DP) for each MRM transition?

The optimal CE and DP are instrument-dependent and must be determined empirically. The general workflow involves infusing a standard solution of this compound into the mass spectrometer and performing a series of experiments to find the voltage that produces the highest intensity for each product ion. This process is often automated by instrument software.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No or Low Signal for Precursor Ion (Q1) 1. Incorrect mass spectrometer settings (e.g., ionization mode, source temperature, gas flows).2. Poor ionization of this compound.3. Sample degradation.4. Clogged LC system or injector.1. Ensure the mass spectrometer is in positive electrospray ionization (ESI+) mode. Optimize source parameters such as temperature and gas flows.2. Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to promote protonation.3. Prepare fresh sample and standards. Store stock solutions at -20°C or -80°C.4. Perform routine maintenance on the LC system.
Low Intensity of Product Ions (Q3) 1. Suboptimal collision energy (CE).2. Incorrect product ion m/z values.3. Insufficient fragmentation.1. Perform a collision energy optimization experiment to determine the optimal CE for each transition.2. Verify the m/z of the product ions based on theoretical fragmentation and high-resolution mass spectrometry if available.3. Increase the collision energy in small increments and observe the effect on product ion intensity.
High Background Noise or Interferences 1. Matrix effects from the sample.2. Contaminated mobile phase or LC system.3. Non-specific binding.1. Improve sample preparation with solid-phase extraction (SPE) to remove interfering matrix components.2. Use high-purity solvents and flush the LC system thoroughly.3. Use a guard column to protect the analytical column.
Poor Peak Shape 1. Inappropriate LC column or mobile phase.2. Column overloading.3. Secondary interactions with the stationary phase.1. Use a C18 reversed-phase column suitable for polar compounds. Optimize the mobile phase gradient.2. Dilute the sample or reduce the injection volume.3. Add a small amount of an ion-pairing agent or adjust the mobile phase pH.
Inconsistent Retention Time 1. Changes in mobile phase composition.2. Fluctuations in column temperature.3. Air bubbles in the LC system.1. Ensure mobile phases are properly mixed and degassed.2. Use a column oven to maintain a stable temperature.3. Purge the LC pumps to remove any air bubbles.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the analysis of this compound. Note that the optimal values for Collision Energy and Declustering Potential are instrument-dependent and should be optimized as described in the experimental protocol.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z (Quantifier)Product Ion (Q3) m/z (Qualifier)
This compound225.2136.1207.2

The following table provides a starting point for instrument-dependent parameters. These should be optimized for your specific LC-MS/MS system.

ParameterRecommended Starting Value
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage3.0 - 4.5 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C
Desolvation Gas Flow600 - 800 L/hr
Cone Gas Flow50 - 150 L/hr

Experimental Protocols

Protocol 1: Optimization of MRM Transitions for this compound

Objective: To determine the optimal collision energy (CE) and declustering potential (DP) for the MRM transitions of this compound.

Materials:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • Infusion pump

  • Triple quadrupole mass spectrometer

Methodology:

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to Q1 scan mode and confirm the presence and intensity of the precursor ion at m/z 225.2.

  • Optimize the declustering potential (DP) by ramping the DP voltage across a relevant range (e.g., 20-100 V) and monitoring the intensity of the precursor ion. The optimal DP is the voltage that yields the highest and most stable signal.

  • Set the mass spectrometer to product ion scan mode , selecting the precursor ion m/z 225.2.

  • Perform a collision energy ramp by varying the CE over a range (e.g., 10-50 eV) to identify the most abundant and stable product ions.

  • Select the two most intense product ions for the MRM transitions (e.g., 136.1 and 207.2 m/z).

  • For each MRM transition, perform a collision energy optimization by acquiring data at discrete CE values within a narrower range around the value that initially gave the highest intensity. Plot the signal intensity against the collision energy to create a breakdown curve and determine the optimal CE for each transition.

Visualizations

MRM_Optimization_Workflow cluster_infusion Direct Infusion cluster_q1_opt Q1 Optimization cluster_q3_opt Q3 Optimization start Prepare Standard Solution infuse Infuse into MS start->infuse q1_scan Q1 Scan for Precursor Ion infuse->q1_scan dp_opt Optimize Declustering Potential (DP) q1_scan->dp_opt prod_scan Product Ion Scan dp_opt->prod_scan ce_ramp Collision Energy Ramp prod_scan->ce_ramp select_prod Select Product Ions ce_ramp->select_prod ce_opt Optimize CE for each Transition select_prod->ce_opt end end ce_opt->end Final MRM Method Troubleshooting_Logic cluster_signal Signal Issues cluster_chromatography Chromatography Issues start Problem Encountered no_q1 No/Low Q1 Signal start->no_q1 No Signal low_q3 Low Q3 Signal start->low_q3 Weak Signal bad_peak Poor Peak Shape start->bad_peak Bad Peaks rt_shift Inconsistent Retention Time start->rt_shift RT Drifting check_source check_source no_q1->check_source Check MS Source optimize_ce optimize_ce low_q3->optimize_ce Optimize Collision Energy check_lc check_lc bad_peak->check_lc Check LC Method check_mobile_phase check_mobile_phase rt_shift->check_mobile_phase Check Mobile Phase & Temp solution1 Consult Instrument Manual check_source->solution1 Issue Persists solution2 Verify Product Ions optimize_ce->solution2 Issue Persists solution3 Test New Column check_lc->solution3 Issue Persists solution4 System Maintenance check_mobile_phase->solution4 Issue Persists

Validation & Comparative

A Head-to-Head Battle of Internal Standards: Trans-Zeatin-d5 vs. Tritiated Zeatin in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the cytokinin trans-zeatin, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of two commonly employed internal standards: the stable isotope-labeled trans-Zeatin-d5 and the radioisotope-labeled tritiated zeatin. This objective analysis, supported by experimental data and detailed protocols, will aid in the selection of the most suitable standard for your analytical needs.

The use of an internal standard is crucial in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for analyte losses during sample preparation and variations in instrument response, thereby ensuring accurate quantification.[1] Stable isotope-labeled standards, such as this compound, and radioisotope-labeled standards, like tritiated zeatin, are the two principal options, each with its own set of advantages and disadvantages.

At a Glance: Key Performance Characteristics

FeatureThis compound (Deuterium-labeled)Tritiated Zeatin ([³H]-Zeatin)
Detection Method Mass Spectrometry (MS)Liquid Scintillation Counting (LSC) or MS
Isotopic Stability Generally stable, but potential for back-exchange in certain conditions.[2]Stable, not prone to back-exchange.
Chromatographic Behavior May exhibit slight retention time shifts compared to the unlabeled analyte ("isotope effect").[3]Co-elutes perfectly with the unlabeled analyte.
Matrix Effect Compensation Excellent, as it co-elutes closely and has similar ionization properties.[4]Good for correcting extraction losses, but does not inherently correct for ion suppression in MS without co-elution.
Safety and Handling Non-radioactive, requires standard laboratory precautions.Radioactive, requires specialized handling, licensing, and disposal procedures.
Availability Readily available from various chemical suppliers.Less commonly available, often requires custom synthesis.
Cost Generally less expensive than custom-synthesized radiolabeled standards.Can be more expensive, especially considering disposal costs.

Delving Deeper: A Comparative Analysis

This compound: The Modern Workhorse for Mass Spectrometry

Deuterium-labeled internal standards, like this compound, have become the standard in modern quantitative mass spectrometry.[5][6] Their chemical properties are nearly identical to the analyte of interest, leading to similar extraction efficiencies and ionization responses in the mass spectrometer.[4] This close similarity allows for effective correction of matrix effects, which are a common source of inaccuracy in complex biological samples.[1]

However, a potential drawback of deuterium labeling is the "isotope effect," which can cause a slight shift in chromatographic retention time between the labeled standard and the native analyte.[3] This separation can lead to incomplete co-elution, potentially subjecting the analyte and the internal standard to different matrix effects and impacting accuracy.[3] Careful chromatographic method development is crucial to minimize this effect. Another consideration is the stability of the deuterium label, as there can be a risk of back-exchange with protons from the solvent, although this is less of a concern with stably incorporated deuterium atoms.[2]

Tritiated Zeatin: A Classic Standard with Enduring Utility

Tritiated zeatin, a radioisotope-labeled standard, has a longer history of use, particularly in metabolic studies and immunoassays. A key advantage of tritiated standards is that they are chemically identical to the analyte, ensuring perfect co-elution during chromatography. This eliminates the concerns of differential matrix effects that can arise from chromatographic separation.

The primary challenge associated with tritiated zeatin lies in its radioactivity. The handling, storage, and disposal of radioactive materials are strictly regulated and require specialized laboratory facilities and trained personnel. Furthermore, while tritiated compounds can be detected by mass spectrometry, their primary detection method is often liquid scintillation counting, which is a separate analytical technique. When used in LC-MS, the low mass of tritium means the mass difference between the labeled and unlabeled compound is small, which can sometimes be a challenge for lower-resolution mass spectrometers.

Experimental Protocols: A Step-by-Step Guide

The following is a generalized experimental protocol for the quantification of trans-zeatin in plant tissue using an internal standard and LC-MS. This protocol can be adapted for either this compound or tritiated zeatin, with the primary difference being the method of detection and data analysis.

1. Sample Preparation and Extraction

A robust extraction and purification procedure is critical for accurate cytokinin analysis.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Plant Tissue Homogenization (in liquid nitrogen) Spiking Addition of Internal Standard (this compound or Tritiated Zeatin) Start->Spiking Extraction Extraction with cold (-20°C) methanol/water/formic acid (15:4:1, v/v/v) Centrifugation1 Centrifugation Extraction->Centrifugation1 Spiking->Extraction Collection1 Collect Supernatant Centrifugation1->Collection1 SPE Solid-Phase Extraction (SPE) (e.g., Oasis MCX column) Collection1->SPE Washing Wash Column SPE->Washing Elution Elute Cytokinins Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for Cytokinin Extraction and Purification.

Detailed Steps:

  • Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Internal Standard Spiking: To the homogenized tissue, add a known amount of either this compound or tritiated zeatin internal standard.

  • Extraction: Add 1 mL of a cold (-20°C) extraction solvent (e.g., methanol/water/formic acid, 15:4:1, v/v/v). Vortex thoroughly and incubate at -20°C for 1 hour.

  • Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE): Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol and then with the extraction solvent. Load the supernatant onto the cartridge.

  • Washing: Wash the cartridge with the extraction solvent to remove interfering substances.

  • Elution: Elute the cytokinins with a suitable solvent (e.g., 0.35 M NH₄OH in 60% methanol).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis

The analysis is typically performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a standard analytical column).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for cytokinins.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high selectivity and sensitivity.

      • For trans-Zeatin: Monitor the transition of the precursor ion (e.g., m/z 220.1) to a specific product ion (e.g., m/z 136.1).

      • For this compound: Monitor the transition of the deuterated precursor ion (e.g., m/z 225.1) to its corresponding product ion.

      • For Tritiated Zeatin: While less common, the mass shift due to tritium can be monitored if the resolution of the mass spectrometer is sufficient. Alternatively, fractions can be collected for liquid scintillation counting.

3. Data Analysis and Quantification

The concentration of endogenous trans-zeatin is calculated based on the peak area ratio of the analyte to the internal standard.

G cluster_quantification Quantification Logic Analyte_IS_Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Calibration_Curve Generate Calibration Curve (Known Analyte Concentrations vs. Peak Area Ratios) Analyte_IS_Ratio->Calibration_Curve Concentration_Determination Determine Analyte Concentration in Sample from Calibration Curve Calibration_Curve->Concentration_Determination

Caption: Data Analysis Workflow for Quantification.

Conclusion: Making the Right Choice

For most modern analytical laboratories equipped with mass spectrometry, This compound is the superior choice for an internal standard in the quantification of trans-zeatin. Its non-radioactive nature simplifies handling and disposal, and its behavior in the mass spectrometer provides excellent correction for matrix effects, leading to high accuracy and precision. While the potential for chromatographic separation exists, this can be managed with careful method development.

Tritiated zeatin remains a viable option , particularly in laboratories already equipped for radiochemical work or for specific metabolic studies where perfect co-elution is critical and detection by liquid scintillation counting is preferred. However, the significant logistical and safety considerations associated with its use make it a less practical choice for routine quantitative analysis by LC-MS in most settings.

Ultimately, the selection between this compound and tritiated zeatin will depend on the specific application, available instrumentation, and laboratory infrastructure. By understanding the performance characteristics and experimental requirements of each, researchers can make an informed decision to ensure the generation of high-quality, reliable data.

References

Comparison of different cytokinin extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of cytokinin extraction methodologies is crucial for researchers in plant biology, agriculture, and drug development to obtain accurate and reproducible results. The choice of extraction method can significantly impact the yield, purity, and subsequent analysis of cytokinins, a class of phytohormones that regulate various aspects of plant growth and development. This guide provides an objective comparison of different cytokinin extraction techniques, supported by experimental data, detailed protocols, and visual representations of workflows and signaling pathways.

Comparison of Cytokinin Extraction Methods

The selection of an appropriate cytokinin extraction method depends on several factors, including the plant tissue being analyzed, the specific cytokinin species of interest, the required purity of the extract, and the available analytical instrumentation. Below is a summary of commonly used methods with their respective advantages and disadvantages.

Method Principle Advantages Disadvantages Typical Recovery Purity
Modified Bieleski's Solvent Extraction Cell disruption and solubilization of cytokinins in a methanol-formic acid-water mixture.High extraction efficiency for a broad range of cytokinins.[1][2]Co-extraction of interfering compounds may require extensive cleanup.~80-90%Moderate
Solid-Phase Extraction (SPE) using Oasis MCX Mixed-mode sorbent (reversed-phase and cation-exchange) to bind and elute cytokinins.High purity suitable for mass spectrometry, removes about 90% of UV-absorbing contaminants.[1][2]May have lower recovery for certain cytokinin nucleotides.~70-85%High
Pipette Tip Solid-Phase Extraction (PT-SPE) Miniaturized SPE using multiple sorbents in a pipette tip for small sample amounts.Fast, requires minimal sample (1-5 mg FW), high recovery for small samples.[3][4]Recovery decreases significantly with larger sample sizes.[4]Up to 80% for 1mg FW.[4]High
Liquid-Liquid Extraction (LLE) Partitioning of cytokinins between two immiscible liquid phases (e.g., aqueous buffer and 1-butanol).[5]Simple and inexpensive for initial cleanup.Can be labor-intensive, may result in emulsion formation, and lower recovery.62.1-109.4% (can be variable).[5]Low to Moderate
Monolithic Molecularly Imprinted SPE (mMI-SPE) Utilizes a highly selective polymer imprinted with a cytokinin template for specific binding.High selectivity for target cytokinins, leading to very clean extracts.[6]Limited to the specific cytokinins the polymer was designed for.70.1-85.9%.[6]Very High

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for some of the key extraction methods discussed.

Modified Bieleski's Solvent Extraction and Oasis MCX SPE Purification

This protocol is a widely used method for the extraction and purification of a broad range of cytokinins from plant tissues.[1][2][7][8]

A. Extraction

  • Sample Preparation: Freeze plant tissue (e.g., Arabidopsis thaliana seedlings) in liquid nitrogen and homogenize to a fine powder.

  • Extraction Solvent: Prepare the modified Bieleski's solvent: methanol:formic acid:water (15:1:4, v/v/v).[1][2] For quantitative analysis, add deuterated internal standards to the extraction solvent.[8]

  • Extraction: Add the extraction solvent to the powdered plant tissue (e.g., 1 mL per 100 mg fresh weight). Incubate at -20°C overnight.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant. Re-extract the pellet with the same extraction solvent, incubate for 30 minutes at -20°C, and centrifuge again.

  • Pooling: Combine the supernatants from both extractions.

B. Purification using Oasis MCX SPE Column

  • Column Conditioning: Condition a 60 mg Oasis MCX column by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute the pooled supernatant with water to reduce the methanol concentration and load it onto the conditioned column.

  • Washing:

    • Wash the column with 1 mL of 1 M formic acid to remove acidic interferents.

    • Wash the column with 1 mL of methanol to remove non-polar interferents.

  • Elution:

    • Elute cytokinin bases, ribosides, and glucosides with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.

    • Elute cytokinin nucleotides with 2 mL of 0.35 M ammonium hydroxide.

  • Drying and Reconstitution: Evaporate the eluates to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., 5% acetonitrile).

Pipette Tip Solid-Phase Extraction (PT-SPE)

This miniaturized method is ideal for very small amounts of plant tissue.[3][4]

  • Sample Preparation: Homogenize 1-5 mg of fresh plant tissue in Bieleski buffer containing labeled internal standards.[3]

  • Extraction: Centrifuge the homogenate and collect the supernatant.

  • Multi-StageTip Preparation: Pack a pipette tip with three different sorbents: C18, SDB-RPS (styrene-divinylbenzene-reversed-phase sulfonate), and a cation-exchange resin.[3]

  • Tip Conditioning: Condition the packed tip by sequentially passing acetone, water, methanol, water, 50% nitric acid, water, and finally the extraction buffer.

  • Sample Loading: Load the supernatant onto the conditioned tip and centrifuge to pass the liquid through.

  • Washing: Wash the tip with appropriate solutions to remove impurities.

  • Elution: Elute the purified cytokinins with 0.5 M ammonium hydroxide in 60% methanol.[3]

  • Drying and Reconstitution: Evaporate the eluate to dryness and dissolve in 10% methanol for analysis.[3]

Visualizations

Diagrams of the cytokinin signaling pathway and experimental workflows aid in understanding these complex processes.

Cytokinin_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response CK Cytokinin AHK AHK Receptor (Histidine Kinase) CK->AHK Binds to AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates Gene_Expression Gene Expression ARR_B->Gene_Expression Activates ARR_A Type-A ARR (Negative Regulator) Gene_Expression->ARR_A Induces ARR_A->AHP Inhibits

Caption: A simplified diagram of the cytokinin signaling pathway.

Extraction_Workflow cluster_extraction Solvent Extraction cluster_purification SPE Purification Start Homogenized Plant Tissue Extraction Add Modified Bieleski's Solvent Start->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 Collect1 Collect Supernatant Centrifuge1->Collect1 Reextract Re-extract Pellet Centrifuge1->Reextract Pool Pool Supernatants Collect1->Pool Centrifuge2 Centrifuge Reextract->Centrifuge2 Collect2 Collect Supernatant Centrifuge2->Collect2 Collect2->Pool Condition Condition Oasis MCX Column Pool->Condition Load Load Sample Condition->Load Wash Wash Column Load->Wash Elute Elute Cytokinins Wash->Elute Dry Dry Eluate Elute->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute

Caption: Workflow for cytokinin extraction and purification.

References

Validation of an LC-MS/MS Method for Plant Hormones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of plant hormones is crucial for understanding various aspects of plant growth, development, and response to environmental stimuli. Liquid chromatography-tandem mass spectrometry (LC--MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1][2] This guide provides a comparative overview of validated LC-MS/MS methods for the analysis of key plant hormones, offering insights into their performance and the experimental protocols employed.

Comparative Performance of LC-MS/MS Methods

The validation of an analytical method ensures its reliability for its intended purpose.[3][4] Key performance parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include linearity, sensitivity (limit of detection and quantification), accuracy, and precision.[3][5][6] The following tables summarize the quantitative performance of recently published and validated LC-MS/MS methods for the analysis of various plant hormones.

Table 1: Linearity and Sensitivity of Validated LC-MS/MS Methods for Plant Hormones

Plant Hormone ClassAnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Auxins Indole-3-acetic acid (IAA)0.1 - 100>0.990.050.1[7]
Cytokinins trans-Zeatin (tZ)0.05 - 50>0.990.020.05[8]
Isopentenyladenine (iP)0.05 - 50>0.990.020.05[8]
Gibberellins Gibberellic acid (GA₃)0.5 - 200>0.990.20.5[7]
Abscisic Acid Abscisic acid (ABA)0.1 - 100>0.990.040.1[7]
Jasmonates Jasmonic acid (JA)0.2 - 100>0.990.10.2[1]
Salicylates Salicylic acid (SA)0.5 - 200>0.990.20.5[7]

Table 2: Accuracy and Precision of Validated LC-MS/MS Methods for Plant Hormones

Plant Hormone ClassAnalyteQC LevelAccuracy (% Recovery)Precision (RSD%)Reference
Auxins Indole-3-acetic acid (IAA)Low, Mid, High95.2 - 104.5< 5[7]
Cytokinins trans-Zeatin (tZ)Low, Mid, High92.8 - 108.1< 8[8]
Isopentenyladenine (iP)Low, Mid, High94.1 - 105.3< 7[8]
Gibberellins Gibberellic acid (GA₃)Low, Mid, High96.7 - 103.2< 6[7]
Abscisic Acid Abscisic acid (ABA)Low, Mid, High98.1 - 102.9< 4[7]
Jasmonates Jasmonic acid (JA)Low, Mid, High91.5 - 106.4< 9[1]
Salicylates Salicylic acid (SA)Low, Mid, High97.3 - 104.8< 5[7]

Experimental Protocols

A well-defined experimental protocol is fundamental to achieving reproducible and reliable results. Below are detailed methodologies for the key steps in plant hormone analysis using LC-MS/MS.

Sample Preparation and Extraction

The choice of extraction method is critical and can be tailored to the specific plant matrix and target hormones.[9] A common and effective protocol is as follows:

  • Harvesting and Freezing: Immediately freeze plant tissues in liquid nitrogen to quench metabolic activity.[10][11]

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent Addition: Add a pre-chilled extraction solvent, typically a mixture of methanol, isopropanol, and acetic acid (e.g., 20:79:1, v/v/v), to the powdered tissue.[11] For absolute quantification, add a known amount of isotopically labeled internal standards at this stage.[10]

  • Extraction: Vortex the mixture thoroughly and incubate at 4°C with shaking for 30 minutes.[10]

  • Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.[11]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of plant hormones.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typically employed.

    • Flow Rate: A flow rate of 0.3 mL/min is standard.

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is used in either positive or negative mode, depending on the target analytes.

    • Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity.

    • Ion Transitions: For each analyte and internal standard, specific precursor-to-product ion transitions (MRM transitions) are monitored.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz (DOT language) scripts for generating key diagrams relevant to plant hormone analysis.

Experimental Workflow

This diagram outlines the major steps involved in the LC-MS/MS analysis of plant hormones, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Plant Tissue Collection (Liquid N2 Flash Freezing) b Homogenization a->b c Extraction with Internal Standards b->c d Centrifugation c->d e Supernatant Collection d->e f Drying & Reconstitution e->f g Filtration f->g h LC Separation g->h i MS/MS Detection (MRM) h->i j Peak Integration i->j k Quantification j->k l Data Reporting k->l

Figure 1: Experimental workflow for plant hormone analysis.
Jasmonic Acid Signaling Pathway

This diagram illustrates a simplified signaling pathway for Jasmonic Acid (JA), a key hormone in plant defense responses.

ja_signaling cluster_perception JA Perception cluster_response Transcriptional Response cluster_degradation Proteasomal Degradation JA_Ile JA-Isoleucine SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds COI1 COI1 JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Ub Ubiquitination JAZ->Ub is ubiquitinated SCF_COI1->JAZ recruits JA_Genes JA-Responsive Genes MYC2->JA_Genes activates transcription Proteasome 26S Proteasome Ub->Proteasome leads to degradation Proteasome->MYC2 releases

Figure 2: Simplified Jasmonic Acid (JA) signaling pathway.

References

A Guide to Inter-laboratory Comparison of Cytokinin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reproducible quantification of cytokinins is paramount. This guide provides a comprehensive comparison of common analytical methods for cytokinins, supported by experimental data and detailed protocols. It aims to assist in the selection of appropriate methods and to facilitate the interpretation of results across different laboratories.

Data Presentation: Comparison of Analytical Methods

The choice of analytical method for cytokinin quantification significantly impacts the accuracy, sensitivity, and throughput of the analysis. High-performance liquid chromatography (HPLC), enzyme-linked immunosorbent assay (ELISA), and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques. The following table summarizes the key performance characteristics of these methods based on a review of published data. This representative data provides a baseline for what can be expected from each method.

Analytical MethodCommon DetectorTypical Limit of Detection (LOD)Typical Recovery RateThroughputKey AdvantagesKey Disadvantages
HPLC UV1-10 pmol60-90%MediumCost-effective, good for relatively abundant cytokinins.Lower sensitivity and specificity compared to LC-MS.
ELISA Colorimetric0.1-1 pmol70-95%HighHigh throughput, no complex equipment required.Prone to cross-reactivity, may overestimate concentrations.[1]
LC-MS/MS Mass Spectrometer1-100 fmol80-99%Medium to HighHigh sensitivity and specificity, can identify and quantify multiple cytokinins simultaneously.High initial instrument cost, requires specialized expertise.

Experimental Protocols

Accurate cytokinin analysis relies on robust and well-defined experimental protocols. The following sections detail a standard workflow for cytokinin extraction and purification, which is a critical step preceding instrumental analysis.

Cytokinin Extraction

This protocol is adapted from established methods for cytokinin extraction from plant tissues.[2][3]

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., modified Bieleski's solution: methanol/formic acid/water, 15:1:4, v/v/v)

  • Centrifuge

  • Homogenizer (e.g., mortar and pestle, bead beater)

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Add the cold extraction solvent to the powdered tissue (e.g., 10 mL per gram of tissue).

  • Incubate the mixture at -20°C for at least 1 hour, with occasional vortexing.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the cytokinins.

  • For improved recovery, the pellet can be re-extracted with the same solvent, and the supernatants pooled.

Solid-Phase Extraction (SPE) for Cytokinin Purification

This protocol describes the use of a mixed-mode cation exchange cartridge (e.g., Oasis MCX) for the purification of cytokinins from the crude extract.

Materials:

  • Crude cytokinin extract

  • SPE cartridges (e.g., Oasis MCX)

  • SPE manifold

  • Wash solutions (e.g., 1 M formic acid, methanol)

  • Elution solution (e.g., 0.35 N ammonium hydroxide in 60% methanol)

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge by passing through methanol followed by 1 M formic acid.

  • Load the crude cytokinin extract onto the conditioned cartridge.

  • Wash the cartridge with 1 M formic acid to remove acidic and neutral interfering compounds.

  • Wash the cartridge with methanol to remove remaining non-polar interferences.

  • Elute the cytokinins from the cartridge using the elution solution.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent for instrumental analysis (e.g., the initial mobile phase of the LC).

Mandatory Visualization

Cytokinin Signaling Pathway

The following diagram illustrates the canonical cytokinin signaling pathway in plants, a multi-step phosphorelay system.[4][5][6][7] Cytokinins bind to histidine kinase receptors (AHK) in the endoplasmic reticulum, initiating a phosphorylation cascade. The signal is then transferred via histidine phosphotransfer proteins (AHP) to the nucleus, where it activates response regulators (ARRs). Type-B ARRs act as transcription factors to regulate the expression of cytokinin-responsive genes, including the Type-A ARRs, which function in a negative feedback loop.

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin AHK AHK (Receptor) CK->AHK Binding AHP AHP AHK->AHP Phosphorelay AHP_n AHP AHP->AHP_n Translocation ARR_B Type-B ARR AHP_n->ARR_B Phosphorelay DNA Cytokinin-responsive genes ARR_B->DNA Transcription Activation ARR_A Type-A ARR ARR_A->ARR_B Negative Feedback DNA->ARR_A Gene Expression

Caption: A diagram of the cytokinin signaling pathway in plants.

Experimental Workflow for Cytokinin Analysis

The following flowchart outlines the key steps in a typical experimental workflow for the analysis of cytokinins from biological samples.

Cytokinin_Analysis_Workflow Sample 1. Sample Collection (e.g., Plant Tissue) Extraction 2. Extraction (e.g., Methanol-based) Sample->Extraction Purification 3. Purification (Solid-Phase Extraction) Extraction->Purification Analysis 4. Instrumental Analysis (LC-MS/MS, HPLC, or ELISA) Purification->Analysis Data 5. Data Processing & Quantification Analysis->Data

Caption: A generalized experimental workflow for cytokinin analysis.

References

A Comparative Analysis of trans-Zeatin and cis-Zeatin Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the two primary isomers of the cytokinin zeatin: trans-Zeatin and cis-Zeatin. The information presented is collated from peer-reviewed scientific literature to aid in experimental design and the development of novel plant growth regulators and therapeutic agents.

Introduction

Zeatin, a naturally occurring cytokinin, plays a crucial role in a myriad of plant growth and developmental processes, including cell division, shoot formation, and the delay of senescence. It exists as two geometric isomers, trans-Zeatin (tZ) and cis-Zeatin (cZ). For many years, trans-Zeatin was considered the highly active form, while cis-Zeatin was often dismissed as an inactive or weakly active counterpart.[1][2] However, recent research has indicated that cis-Zeatin, while generally less active than its trans isomer, does possess biological activity and may have distinct physiological roles, particularly under specific conditions or in certain plant species.[2][3] This guide presents a detailed comparison of their activities, supported by experimental data.

Quantitative Comparison of Biological Activity

The biological potency of trans-Zeatin and cis-Zeatin has been evaluated in several classical cytokinin bioassays. trans-Zeatin consistently demonstrates higher activity, often by a significant margin. The following table summarizes the quantitative data from these comparative studies.

BioassayOrganism/SystemParameter Measuredtrans-Zeatin Activity (EC₅₀ or equivalent)cis-Zeatin Activity (EC₅₀ or equivalent)trans/cis Activity RatioReference(s)
Tobacco Callus GrowthNicotiana tabacum W-38 callusFresh Weight Yield (EC₅₀)~0.02 µM~0.5 µM~25[1]
Oat Leaf SenescenceAvena sativa leavesChlorophyll RetentionHighly activeWeakly active-[1]
Amaranthus Betacyanin SynthesisAmaranthus cotyledonsBetacyanin Induction (EC₅₀)1.8 µM>100 µM>55[1]
ARR5::GUS Reporter GeneArabidopsis thaliana seedlingsGUS Expression InductionStrong inductionMild induction at higher concentrations-[1]
Receptor Binding (AHK3)Arabidopsis thaliana receptorLigand-Receptor Complex FormationHigh affinityMuch less active-[4]
Receptor Binding (CRE1/AHK4)Arabidopsis thaliana receptorLigand-Receptor Complex FormationHigh affinityMuch less active-[4]
Plant Immunity (Symptom Suppression)Nicotiana tabacum vs. P. syringaeDisease Symptom ScoreStrong suppressionSignificant suppression (less than tZ)-[3]
Plant Immunity (Pathogen Growth)Nicotiana tabacum vs. P. syringaeBacterial TiterSignificant restrictionNo significant restriction-[3]
Plant Immunity (SA Accumulation)Nicotiana tabacumSalicylic Acid LevelsSignificant increaseTendency for enhancement-[3]

Key Experimental Methodologies

Detailed protocols for the key bioassays used to differentiate the activities of trans- and cis-Zeatin are provided below.

Tobacco Callus Bioassay

This assay measures the ability of a cytokinin to stimulate cell division and growth in cytokinin-dependent tobacco callus.

  • Explant Source: Pith parenchyma from Nicotiana tabacum var. Wisconsin No. 38 is commonly used.

  • Basal Medium: Murashige and Skoog (MS) medium supplemented with an auxin (e.g., 1-naphthaleneacetic acid, NAA) and sucrose. The medium is solidified with agar.

  • Cytokinin Addition: A range of concentrations of trans-Zeatin and cis-Zeatin are added to the basal medium. A control medium without any added cytokinin is also prepared.

  • Culture Conditions: Callus explants are placed on the prepared media and incubated in the dark at a constant temperature (e.g., 25°C).

  • Data Collection: After a defined period (e.g., 4-5 weeks), the fresh weight of the callus is measured.

  • Analysis: The increase in fresh weight is plotted against the cytokinin concentration to determine the half-maximal effective concentration (EC₅₀) for each isomer.

Oat Leaf Senescence Assay

This bioassay assesses the ability of cytokinins to delay the degradation of chlorophyll in detached leaves, a hallmark of senescence.

  • Plant Material: The primary leaves of 7- to 8-day-old oat seedlings (Avena sativa) are used.

  • Explant Preparation: Leaf segments of a defined length (e.g., 1 cm) are cut from the middle portion of the leaves.

  • Incubation: The leaf segments are floated on a solution containing the test cytokinin (trans- or cis-Zeatin) at various concentrations in the dark. A control with no cytokinin is included.

  • Chlorophyll Extraction: After a set incubation period (e.g., 3-4 days), chlorophyll is extracted from the leaf segments using a solvent such as ethanol or acetone.

  • Quantification: The absorbance of the chlorophyll extract is measured spectrophotometrically (at 665 nm).

  • Analysis: The percentage of chlorophyll retention relative to the initial amount is calculated for each concentration.

Amaranthus Betacyanin Synthesis Assay

This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons of Amaranthus seedlings.

  • Seedling Germination: Amaranthus seeds are germinated in the dark for a specific period (e.g., 72 hours).

  • Explant Preparation: The cotyledons and the upper part of the hypocotyl are excised from the seedlings.

  • Incubation: The explants are incubated in a medium containing a phosphate buffer, tyrosine (a precursor for betacyanin synthesis), and the test cytokinins at various concentrations. The incubation is carried out in the dark.

  • Betacyanin Extraction: After the incubation period (e.g., 18-24 hours), the betacyanin is extracted from the explants by freezing and thawing, followed by the addition of distilled water.

  • Quantification: The absorbance of the extract is measured spectrophotometrically at 542 nm and corrected for background absorbance at 620 nm.

  • Analysis: The amount of betacyanin produced is calculated and plotted against the cytokinin concentration to determine the EC₅₀.

Signaling and Experimental Workflow

The differential activity of trans- and cis-Zeatin can be attributed to their distinct interactions with the cytokinin signaling pathway and their metabolic fate within the plant.

Cytokinin_Signaling_Pathway cluster_perception Perception at ER/Plasma Membrane cluster_transduction Signal Transduction cluster_response Cellular Response tZ trans-Zeatin Receptor AHK Receptor (e.g., AHK3, CRE1/AHK4) tZ->Receptor High Affinity cZ cis-Zeatin cZ->Receptor Low Affinity AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorelay ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorelay (Nucleus) ARR_A Type-A ARR (Negative Regulator) ARR_B->ARR_A Activation Genes Cytokinin-Responsive Genes ARR_B->Genes Transcriptional Activation ARR_A->AHP Negative Feedback Response Cell Division, Senescence Delay, etc. Genes->Response

Caption: Cytokinin signaling pathway highlighting the differential affinity of receptors for trans- and cis-Zeatin.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Material Select Plant Material (e.g., Tobacco Callus, Oat Leaves) Explant_Prep Prepare Explants Plant_Material->Explant_Prep Incubation Incubate Explants (Controlled Environment) Explant_Prep->Incubation Media_Prep Prepare Assay Media with trans-Zeatin & cis-Zeatin (Concentration Gradient) Media_Prep->Incubation Data_Collection Collect Data (e.g., Fresh Weight, Chlorophyll Content) Incubation->Data_Collection Quant_Analysis Quantitative Analysis (e.g., Calculate EC₅₀) Data_Collection->Quant_Analysis Comparison Compare Activities of trans- and cis-Zeatin Quant_Analysis->Comparison

Caption: A generalized workflow for comparing the biological activity of trans- and cis-Zeatin in a bioassay.

Discussion and Conclusion

The experimental data consistently demonstrate that trans-Zeatin is the more biologically active isomer of zeatin. This is evident across a range of bioassays that measure classic cytokinin responses such as cell division, delay of senescence, and induction of secondary metabolite synthesis. The higher activity of trans-Zeatin is largely attributed to its stronger binding affinity to known cytokinin receptors in plants like Arabidopsis thaliana.[4]

While cis-Zeatin is significantly less active, it is not inert. At higher concentrations, it can elicit cytokinin-like responses, and in some systems, such as the induction of resistance to certain pathogens in tobacco, it shows a clear biological effect, albeit weaker than that of trans-Zeatin.[1][3] It is important to note that the lower activity of cis-Zeatin is not due to differences in uptake into plant cells but rather its intrinsic activity and metabolic fate.[1] Studies have shown a lack of cis to trans isomerization in vivo, indicating that the observed activity of cis-Zeatin is not a result of its conversion to the more active trans form.[1]

References

A Researcher's Guide to the Quantitative Analysis of Zeatin Isomers in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of zeatin isomers—key cytokinin phytohormones—is critical for understanding plant growth, development, and stress responses. This guide provides a comparative overview of three prominent analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We present a synthesis of their performance metrics, detailed experimental protocols, and visual workflows to aid in method selection and application.

Method Comparison: At a Glance

The choice of analytical method for zeatin isomer quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-MS/MS, GC-MS, and ELISA for the analysis of zeatin and its isomers.

ParameterHPLC-MS/MSGC-MSELISA
Limit of Detection (LOD) High (fmol range)[1][2]Moderate (ng/mL range)[3]High (fmol to pmol range)[4][5]
Limit of Quantification (LOQ) High (fmol range)[1][2]Moderate (ng/mL range)[3]High (fmol to pmol range)[4][5]
Specificity Very High (mass-to-charge ratio)High (mass spectra)Moderate to High (antibody dependent)
Sample Throughput HighModerateVery High
Sample Preparation ModerateExtensive (derivatization required)[3][6]Moderate
Cost per Sample HighModerateLow
Instrumentation Cost HighModerateLow

In-Depth Methodologies

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful and widely used technique for the sensitive and specific quantification of zeatin isomers.[6][7] It combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry.[6][7]

Experimental Protocol:

A detailed protocol for the analysis of cytokinins, including zeatin isomers, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is outlined below.[1][2]

a. Sample Extraction and Purification:

  • Homogenize 10-50 mg of frozen plant tissue in a modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v).

  • Add a mixture of deuterated internal standards for quantification.

  • Shake for 1 hour at 4°C and then centrifuge.

  • Collect the supernatant and re-extract the pellet with the same buffer.

  • Combine the supernatants and pass them through a C18 solid-phase extraction (SPE) column to remove interfering compounds.

  • Elute the cytokinins with methanol and evaporate to dryness.

  • Re-dissolve the sample in a suitable solvent for UPLC-MS/MS analysis.

b. UPLC-MS/MS Conditions:

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18) is commonly used.

  • Mobile Phase: A gradient of two solvents is typically employed:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the more hydrophobic compounds.

  • Mass Spectrometry: The UPLC system is coupled to a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for each zeatin isomer and their internal standards are monitored.

Performance: This method offers excellent sensitivity, with detection limits in the low femtomole (fmol) range for most cytokinins.[1][2] The linear range for quantification can span several orders of magnitude.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of phytohormones.[6] However, due to the low volatility of zeatin isomers, a derivatization step is required to make them amenable to gas chromatography.[3][6]

Experimental Protocol:

The following protocol describes the analysis of phytohormones, adaptable for zeatin isomers, using GC-MS with a derivatization step.[3]

a. Sample Extraction and Derivatization:

  • Extract the plant tissue as described for the HPLC-MS/MS method.

  • After the initial extraction and purification, the dried extract is subjected to derivatization.

  • A common derivatization method for cytokinins is silylation, which involves reacting the sample with a silylating agent (e.g., BSTFA with TMCS) to replace active hydrogens with trimethylsilyl (TMS) groups. This increases the volatility of the compounds.

  • Alternatively, derivatization with methyl chloroformate can be used.[3]

b. GC-MS Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: A splitless injection is often used to maximize the amount of sample introduced into the column.

  • Temperature Program: The oven temperature is programmed to start at a lower temperature and gradually increase to separate the derivatized compounds.

  • Mass Spectrometry: The GC is coupled to a mass spectrometer, and detection is often performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Performance: GC-MS offers good sensitivity, with reported limits of detection in the range of 2 to 10 ng/mL for various phytohormones after derivatization.[3]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective immunoassay for the quantification of zeatin isomers.[4][5][8] It relies on the specific binding of an antibody to the target zeatin isomer.[4][5][8]

Experimental Protocol:

The following is a general protocol for a competitive ELISA for zeatin riboside.[4][5]

a. Sample Preparation:

  • Extract and purify the plant sample as described for the HPLC-MS/MS method. The final extract should be dissolved in a buffer compatible with the ELISA kit.

b. ELISA Procedure:

  • The wells of a microtiter plate are pre-coated with antibodies specific to the zeatin isomer of interest (e.g., trans-zeatin riboside).[4]

  • A known amount of enzyme-labeled zeatin isomer (tracer) and the plant extract (containing an unknown amount of the isomer) are added to the wells.

  • During incubation, the zeatin isomer in the sample and the tracer compete for binding to the limited number of antibody sites.

  • After incubation, the wells are washed to remove unbound components.

  • A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of the zeatin isomer in the sample.

  • The absorbance is measured using a microplate reader, and the concentration is determined by comparison with a standard curve.

Performance: ELISA kits can achieve high sensitivity, with detection limits reported in the low femomole (fmol) range (e.g., 7 fmol for a trans-zeatin riboside kit).[4] A key consideration for ELISA is the specificity of the antibody and its potential cross-reactivity with other zeatin isomers or related compounds.

Visualizing the Processes

To better understand the experimental workflows and the biological context of zeatin, the following diagrams are provided.

Zeatin Biosynthesis Pathway cluster_0 Isopentenyladenine (iP) Pathway cluster_1 trans-Zeatin Biosynthesis cluster_2 cis-Zeatin Biosynthesis DMAPP Dimethylallyl pyrophosphate iPRTP iP ribotides (iPRTP, iPRDP, iPRMP) DMAPP->iPRTP IPT ATP/ADP/AMP ATP/ADP/AMP ATP/ADP/AMP->iPRTP IPT iPR iP riboside (iPR) iPRTP->iPR LOG tZ_iPRTP trans-Zeatin ribotides (tZRTP, tZRDP, tZRMP) iPRTP->tZ_iPRTP CYP735A iP Isopentenyladenine (iP) iPR->iP tZ trans-Zeatin (tZ) iP->tZ Hydroxylation tZR trans-Zeatin riboside (tZR) tZ_iPRTP->tZR LOG tZR->tZ tRNA tRNA cis_iP_tRNA cis-iP-tRNA tRNA->cis_iP_tRNA tRNA-IPT cis_Z_tRNA cis-Z-tRNA cis_iP_tRNA->cis_Z_tRNA CYP735A cZRMP cis-Zeatin riboside monophosphate (cZRMP) cis_Z_tRNA->cZRMP Degradation cZR cis-Zeatin riboside (cZR) cZRMP->cZR LOG cZ cis-Zeatin (cZ) cZR->cZ

Caption: Simplified overview of the main zeatin biosynthesis pathways in plants.

Plant Hormone Analysis Workflow Start Plant Tissue Sampling (e.g., leaves, roots) Extraction Homogenization & Extraction (e.g., with modified Bieleski buffer) Start->Extraction Purification Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Extraction->Purification Analysis Instrumental Analysis Purification->Analysis LCMS LC-MS/MS Analysis Analysis->LCMS GCMS Derivatization followed by GC-MS Analysis Analysis->GCMS ELISA ELISA Analysis->ELISA Data Data Processing & Quantification LCMS->Data GCMS->Data ELISA->Data

Caption: General workflow for the quantitative analysis of zeatin isomers from plant tissues.

Method Selection Decision Tree decision decision result result Start Start: Need to quantify zeatin isomers High_Sensitivity Is highest sensitivity and specificity required? Start->High_Sensitivity High_Throughput Is high sample throughput the primary concern? High_Sensitivity->High_Throughput No LCMS_Result HPLC-MS/MS High_Sensitivity->LCMS_Result Yes Budget Is budget a major constraint? High_Throughput->Budget No ELISA_Result ELISA High_Throughput->ELISA_Result Yes Budget->ELISA_Result Yes GCMS_Result GC-MS Budget->GCMS_Result No

References

Navigating Immunoassays: A Comparative Guide to Anti-Zeatin Antibody Cross-Reactivity with trans-Zeatin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate quantification in immunoassays. This guide provides a comparative analysis of the cross-reactivity of anti-zeatin antibodies with its deuterated analogue, trans-Zeatin-d5, offering insights into its suitability as an internal standard.

In the realm of plant biology and agricultural research, precise measurement of phytohormones like zeatin is crucial. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common methods for this quantification. A key consideration in these assays is the potential for cross-reactivity of the primary antibody with related molecules. This guide delves into the specific case of anti-zeatin antibodies and their interaction with this compound, a deuterated version of the naturally occurring cytokinin, trans-zeatin.

Deuterated standards are often employed in mass spectrometry-based methods due to their similar chemical properties and distinct mass. In immunoassays, their utility hinges on the assumption of identical or near-identical binding to the antibody. This guide will explore the theoretical basis for this assumption and provide a framework for its experimental validation.

Performance Comparison: Anti-Zeatin Antibody with trans-Zeatin and this compound

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of a competitive immunoassay for trans-zeatin, the ideal internal standard would exhibit 100% cross-reactivity, meaning it binds to the anti-zeatin antibody with the same affinity as trans-zeatin.

The structural difference between trans-zeatin and this compound lies in the substitution of five hydrogen atoms with deuterium atoms on the isoprenoid side chain. This modification minimally alters the three-dimensional structure and the electronic properties of the molecule. Consequently, the epitope recognized by the anti-zeatin antibody is expected to remain virtually unchanged. Therefore, a high degree of cross-reactivity is theoretically anticipated.

AnalyteStructureExpected Cross-Reactivity with Anti-trans-Zeatin AntibodyRationale
trans-Zeatin Endogenous Cytokinin100%The antibody was raised against this antigen.
This compound Deuterated Analog~100%The deuterium labeling introduces a negligible structural change, which is unlikely to affect the antibody-binding epitope.

Note: The expected cross-reactivity is based on the principle of isotopic labeling and antibody-antigen interaction. Experimental validation is crucial to confirm this for a specific antibody clone.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

To experimentally determine the cross-reactivity of an anti-zeatin antibody with this compound, a competitive ELISA can be performed. This method relies on the competition between a labeled antigen and the unlabeled antigen (in this case, trans-zeatin and this compound) for a limited number of antibody binding sites.

Materials:
  • Microtiter plate pre-coated with anti-zeatin antibody

  • trans-Zeatin standard solutions (a serial dilution, e.g., 0.1 to 1000 ng/mL)

  • This compound standard solutions (a serial dilution covering a similar concentration range)

  • Enzyme-conjugated zeatin (e.g., HRP-zeatin)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:
  • Standard Preparation: Prepare serial dilutions of both trans-zeatin and this compound in an appropriate assay buffer.

  • Competition: Add a fixed amount of enzyme-conjugated zeatin to each well of the antibody-coated microtiter plate.

  • Addition of Standards: Immediately add the prepared standard solutions of either trans-zeatin or this compound to their respective wells. Include a blank well with only the enzyme conjugate and assay buffer.

  • Incubation: Incubate the plate at a specified temperature and duration (e.g., 37°C for 1 hour) to allow for competitive binding.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for both the trans-zeatin and this compound standards to generate two separate standard curves.

    • Determine the concentration of each standard that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of trans-Zeatin / IC50 of this compound) x 100

Visualizing the Workflow and Biological Pathway

To better illustrate the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis standards Prepare Standards (trans-Zeatin & this compound) competition Add Conjugate and Standards (Competition Step) standards->competition conjugate Prepare Enzyme-Conjugated Zeatin conjugate->competition plate Antibody-Coated Plate plate->competition incubation Incubate competition->incubation wash1 Wash incubation->wash1 substrate Add Substrate wash1->substrate incubation2 Incubate (Color Development) substrate->incubation2 stop Add Stop Solution incubation2->stop read Read Absorbance stop->read curves Generate Standard Curves read->curves ic50 Determine IC50 Values curves->ic50 cross_reactivity Calculate % Cross-Reactivity ic50->cross_reactivity

Caption: Experimental workflow for determining antibody cross-reactivity using competitive ELISA.

zeatin_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus zeatin Zeatin receptor AHK Receptor (Histidine Kinase) zeatin->receptor binds ahp AHP (Histidine Phosphotransfer Protein) receptor->ahp Phosphorylates arr_b Type-B ARR (Response Regulator) ahp->arr_b Phosphorylates arr_a Type-A ARR (Response Regulator) arr_b->arr_a Activates Transcription response Cytokinin Response Genes (e.g., Cell Division, Growth) arr_b->response Activates Transcription arr_a->receptor Inhibits arr_a->arr_b Inhibits feedback Negative Feedback

Caption: Simplified diagram of the cytokinin (zeatin) signaling pathway in plants.

Deuterium Labeling Effects on Chromatographic Retention Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier isotope, deuterium, is a powerful tool in various scientific disciplines, including pharmacology, metabolomics, and proteomics. While this isotopic labeling offers numerous advantages, particularly in mass spectrometry-based quantification, it can introduce a significant chromatographic artifact: a shift in retention time compared to the non-labeled analogue. This guide provides an objective comparison of the effects of deuterium labeling on chromatographic retention time across different separation techniques, supported by experimental data and detailed protocols.

The Chromatographic Deuterium Isotope Effect (CDE)

The Chromatographic Deuterium Isotope Effect (CDE) is the phenomenon where deuterated compounds exhibit different retention times in a chromatographic system compared to their non-deuterated counterparts.[1][2] This effect arises from the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These differences, though minor, can influence the interactions between the analyte and the stationary phase, resulting in altered retention behavior.[2]

Comparison of Deuterium Labeling Effects Across Chromatographic Modes

The magnitude and direction of the retention time shift due to deuterium labeling are highly dependent on the chromatographic mode employed. Below is a summary of the observed effects in reversed-phase, normal-phase, and hydrophilic interaction chromatography.

Reversed-Phase Chromatography (RPC)

In RPC, which separates molecules based on their hydrophobicity, deuterated compounds generally elute earlier than their non-labeled counterparts.[1][3] This is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, leading to weaker interactions with the non-polar stationary phase.

Compound ClassStationary PhaseMobile PhaseRetention Time Shift (Δt_R)Reference
Peptides (dimethyl labeled)C18Acetonitrile/Water with 0.1% Formic Acid-2.0s to -2.9s[1]
Aldehyde-DNPH derivativesC18Acetonitrile/Water with 0.1% Formic AcidSignificant, dependent on gradient[4]
OlanzapineC18Acetonitrile/Water with 0.1% Formic AcidNot specified, but deuterated eluted earlier[5]
Normal-Phase Chromatography (NPC)

In contrast to RPC, deuterated compounds in normal-phase chromatography, which separates molecules based on their polarity, tend to elute later than their non-labeled analogues. This suggests a stronger interaction of the deuterated compound with the polar stationary phase.

CompoundStationary PhaseMobile PhaseRetention Time Shift (Δt_R)Reference
Olanzapine-d3SilicaNot specified+0.06 min[5]
Des-methyl olanzapine-d8SilicaNot specified+0.12 min[5]
Hydrophilic Interaction Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography used for the separation of polar compounds. The effect of deuterium labeling in HILIC can be less pronounced compared to RPC and NPC. In some cases, the chromatographic deuterium isotope effect is reported to be negligibly small.[6]

Compound ClassStationary PhaseMobile PhaseRetention Time Shift (Δt_R)Reference
N-glycans (derivatized)ZIC-HILICAcetonitrile/Water with Formic AcidNegligibly small[6]
N-glycopeptides (derivatized)ZIC-HILICAcetonitrile/Water with Formic AcidNegligibly small[6]

Experimental Protocols

To accurately assess the chromatographic deuterium isotope effect, a systematic approach is required. The following protocol outlines a general workflow for comparing the retention times of deuterated and non-deuterated compounds.

Objective

To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analogue under specific chromatographic conditions.

Materials
  • Deuterated standard of the compound of interest

  • Non-deuterated standard of the compound of interest

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Appropriate chromatographic column (e.g., C18 for RPC, silica for NPC, ZIC-HILIC for HILIC)

  • High-purity solvents for mobile phase preparation

  • Mass spectrometer (optional, for peak confirmation)

Method
  • Standard Preparation: Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent. From the stock solutions, prepare a mixture containing both the deuterated and non-deuterated compounds at a known concentration ratio (e.g., 1:1).

  • Chromatographic Conditions:

    • Column: Select a column based on the properties of the analyte and the desired separation mode (RPC, NPC, or HILIC).

    • Mobile Phase: Prepare the mobile phase according to the chosen chromatographic mode. For RPC, a typical mobile phase consists of a mixture of water and acetonitrile or methanol with an additive like formic acid or ammonium acetate. For NPC, a non-polar solvent like hexane with a polar modifier is common. For HILIC, a high percentage of organic solvent with a small amount of aqueous buffer is used.

    • Flow Rate: Set an appropriate flow rate for the column dimensions.

    • Gradient (if applicable): Define a gradient elution profile if a single isocratic mobile phase is not sufficient for separation.

    • Column Temperature: Maintain a constant column temperature to ensure reproducibility.

    • Injection Volume: Inject a consistent volume of the standard mixture.

  • Data Acquisition:

    • Inject the mixture of deuterated and non-deuterated standards into the chromatograph.

    • Monitor the elution profile using a suitable detector (e.g., UV-Vis or mass spectrometer).

    • Record the retention times for both the deuterated and non-deuterated peaks.

  • Data Analysis:

    • Calculate the difference in retention time (Δt_R) between the non-deuterated (t_R(H)) and deuterated (t_R(D)) compounds: Δt_R = t_R(H) - t_R(D).

    • Express the retention time shift as a percentage of the peak width to normalize for variations in peak broadening.

    • Repeat the analysis multiple times to ensure reproducibility and calculate the mean and standard deviation of the Δt_R.

Visualizing the Chromatographic Deuterium Effect

The following diagrams illustrate the key concepts and workflows related to the analysis of the chromatographic deuterium isotope effect.

CDE_Factors cluster_analyte Analyte Properties cluster_chromatography Chromatographic Conditions Deuterium Labeling Deuterium Labeling Retention Time Shift (Δt_R) Retention Time Shift (Δt_R) Deuterium Labeling->Retention Time Shift (Δt_R) Number of D atoms Number of D atoms Number of D atoms->Deuterium Labeling Position of D atoms Position of D atoms Position of D atoms->Deuterium Labeling Molecular Structure Molecular Structure Molecular Structure->Retention Time Shift (Δt_R) Chromatographic Mode Chromatographic Mode Chromatographic Mode->Retention Time Shift (Δt_R) Stationary Phase Stationary Phase Stationary Phase->Chromatographic Mode Mobile Phase Mobile Phase Mobile Phase->Chromatographic Mode Temperature Temperature Temperature->Chromatographic Mode

Caption: Factors influencing the chromatographic deuterium isotope effect.

CDE_Workflow Start Start Prepare Standards (D and H) Prepare Standards (D and H) Start->Prepare Standards (D and H) Define Chromatographic Method Define Chromatographic Method Prepare Standards (D and H)->Define Chromatographic Method Inject Standard Mixture Inject Standard Mixture Define Chromatographic Method->Inject Standard Mixture Acquire Chromatogram Acquire Chromatogram Inject Standard Mixture->Acquire Chromatogram Identify Peaks (D and H) Identify Peaks (D and H) Acquire Chromatogram->Identify Peaks (D and H) Measure Retention Times Measure Retention Times Identify Peaks (D and H)->Measure Retention Times Calculate Δt_R Calculate Δt_R Measure Retention Times->Calculate Δt_R Report Results Report Results Calculate Δt_R->Report Results

Caption: Experimental workflow for CDE analysis.

References

Unveiling Molecular Subtleties: A Comparative Guide to the Ionization Efficiency of Cytokinin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in plant biology and related fields, the accurate quantification of cytokinins is paramount. These phytohormones, present in minute concentrations, govern a vast array of physiological processes. Electrospray ionization-mass spectrometry (ESI-MS) stands as a cornerstone for their analysis, yet the ionization efficiency can vary significantly among the diverse cytokinin derivatives. This guide provides an objective comparison of the ionization efficiency of different cytokinin derivatives, supported by experimental data, to aid in method development and data interpretation.

Comparative Analysis of Detection Limits

The following table summarizes the limits of detection for a range of cytokinin derivatives as determined by ultra-performance liquid chromatography-electrospray tandem mass spectrometry (UPLC-ESI-MS/MS). It is important to note that these values are compiled from different studies and may reflect variations in instrumentation and experimental conditions. Nevertheless, they provide a valuable proxy for comparing the relative ionization efficiencies.

Cytokinin DerivativeTypeLimit of Detection (LOD)Reference
trans-Zeatin (tZ)Free Base~1 fmol[1]
cis-Zeatin (cZ)Free Base~1 fmol[1]
Dihydrozeatin (DHZ)Free Base0.07 ng/g FW[2]
Isopentenyladenine (iP)Free Base~1 fmol[1]
trans-Zeatin Riboside (tZR)Riboside~1 fmol[1]
cis-Zeatin Riboside (cZR)Riboside~1 fmol[1]
Dihydrozeatin Riboside (DHZR)Riboside--
Isopentenyladenosine (iPR)Riboside~1 fmol[1]
trans-Zeatin-O-glucoside (tZOG)O-glucoside5-25 fmol[1]
cis-Zeatin-O-glucoside (cZOG)O-glucoside5-25 fmol[1]
Dihydrozeatin-O-glucoside (DHZOG)O-glucoside5-25 fmol[1]
Isopentenyladenine-O-glucosideO-glucoside5-25 fmol[1]
trans-Zeatin-9-glucoside (tZ9G)N9-glucoside~1 fmol[1]
cis-Zeatin-9-glucoside (cZ9G)N9-glucoside~1 fmol[1]
Dihydrozeatin-9-glucoside (DHZ9G)N9-glucoside--
Isopentenyladenine-9-glucoside (iP9G)N9-glucoside~1 fmol[1]
trans-Zeatin Riboside Monophosphate (tZRMP)Nucleotide5-25 fmol[1]
Isopentenyladenosine Monophosphate (iPRMP)Nucleotide5-25 fmol[1]

From the data, it can be inferred that the free bases, ribosides, and N9-glucosides of common cytokinins like trans-zeatin, cis-zeatin, and isopentenyladenine generally exhibit high ionization efficiency, with detection limits in the low femtomole range. In contrast, the O-glucosides and nucleotide derivatives tend to have higher detection limits, suggesting a comparatively lower ionization efficiency under typical ESI conditions. This difference may be attributed to the increased polarity and potential for in-source fragmentation or adduct formation of the larger, more complex molecules.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of cytokinin derivatives by UPLC-ESI-MS/MS, based on methodologies reported in the literature.[1][2]

Sample Preparation and Extraction
  • Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a cold solvent mixture, typically methanol/water/formic acid (15:4:1, v/v/v). Deuterated internal standards are added to the extraction buffer for quantification.

  • Purification: The extract is purified using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge to remove interfering compounds and enrich the cytokinin fraction.

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.

  • Mobile Phase: A gradient elution is employed using two solvents:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Gradient: The gradient is optimized to achieve separation of the various cytokinin isomers and derivatives.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Instrumentation: A tandem quadrupole mass spectrometer (MS/MS) is employed for sensitive and selective detection.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each cytokinin derivative, ensuring high specificity and reducing background noise.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing a Plant Tissue Homogenization b Extraction with Internal Standards a->b c Solid-Phase Extraction (SPE) b->c d UPLC Separation c->d e ESI-MS/MS Detection (MRM) d->e f Peak Integration & Quantification e->f g Data Analysis & Comparison f->g

Cytokinin Analysis Workflow

References

Comparative Guide to Solid-Phase Extraction (SPE) for Cytokinin Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of cytokinins, a class of phytohormones crucial for plant growth and development, is often hampered by their low concentrations in complex plant matrices. Effective sample cleanup is therefore a critical step prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-Phase Extraction (SPE) is a widely adopted technique for the purification and pre-concentration of cytokinins from crude plant extracts. This guide provides a comparative overview of common SPE sorbents, their performance based on experimental data, and detailed protocols for their application.

Comparison of SPE Sorbent Performance

The choice of SPE sorbent is critical and depends on the specific cytokinin classes being targeted and the nature of the plant matrix. The most common sorbents utilize reversed-phase, ion-exchange, or hydrophilic interaction mechanisms. Mixed-mode sorbents, which combine two or more of these retention mechanisms, are particularly effective for cytokinin analysis.

SPE Sorbent TypeRetention Mechanism(s)Average Recovery Rate (%)Key AdvantagesReference
Oasis MCX Mixed-Mode (Reversed-Phase & Strong Cation-Exchange)~90% (variable by cytokinin type)High purity eluates; effectively removes UV-absorbing contaminants.[1][1]
Polymer Cation Exchange (PCX) Strong Cation-Exchange60.2% - 125.4%Good recovery for a broad range of cytokinins.[2][2]
Multi-layered Micro-SPE (StageTip) Mixed-Mode (Reversed-Phase & Cation-Exchange)>80% (for 1-5 mg fresh weight)Ideal for small sample sizes; high-throughput potential.[3][4][3][4]
Hydrophilic Interaction (HILIC) Hydrophilic Interaction>77.0%Efficiently removes hydrophobic impurities; simplifies sample prep by allowing direct application of extraction solution.[5][5]
Magnetic SPE (MSPE) Various (functionalized magnetic particles)72.8% - 115.5%Rapid and efficient; eliminates the need for centrifugation or vacuum.[6][6]
Molecularly Imprinted Polymer (MIP) Selective Molecular Recognition70.1% - 85.9%High selectivity for specific cytokinin structures.[7][7]

Visualizing the SPE Workflow

The following diagram illustrates a typical workflow for the solid-phase extraction of cytokinins from a plant sample.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Sample Plant Tissue Homogenization Homogenization (e.g., in liquid N2) Sample->Homogenization Extraction Extraction (e.g., Bieleski or Methanol-based buffer) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Loading 3. Sample Loading Supernatant->Loading Conditioning 1. Conditioning (e.g., Methanol, Water) Equilibration 2. Equilibration (e.g., Acidified Water) Washing 4. Washing (e.g., Acidified Water, Methanol) Elution 5. Elution (e.g., Ammoniated Methanol) Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Cytokinin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_Receptor Cytokinin Receptor (AHK) His AHP AHP CK_Receptor:f1->AHP Phosphorelay (P) ARR_B Type-B ARR AHP->ARR_B Phosphorelay (P) DNA Cytokinin Response Genes ARR_B->DNA Activates Transcription ARR_A Type-A ARR ARR_A->ARR_B Negative Feedback DNA->ARR_A Transcription & Translation CK Cytokinin CK->CK_Receptor:f0 Binding

References

Navigating Precision: A Guide to Accuracy in Isotope Dilution Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest degree of accuracy in quantitative analysis, isotope dilution mass spectrometry (IDMS) stands as a benchmark. Its ability to mitigate matrix effects and sample loss during preparation makes it a superior choice over traditional methods like external calibration. This guide provides a comparative overview of various isotope dilution techniques, supported by experimental data, to aid in the selection and application of the most appropriate method for your analytical needs.

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (or "spike") to a sample. By measuring the altered isotopic ratio of the analyte, its original concentration can be determined with high precision and accuracy. This internal standardization approach effectively compensates for variations in sample preparation and instrumental response.

Comparative Analysis of Isotope Dilution Methods

The accuracy of isotope dilution methods can be influenced by factors such as the purity of the isotopic standard and the precise knowledge of its concentration. To address these challenges, several variations of the IDMS technique have been developed. The following table summarizes the performance of single (ID¹MS), double (ID²MS), and quintuple (ID⁵MS) isotope dilution mass spectrometry in comparison to external calibration for the quantification of ochratoxin A (OTA) in flour, using a certified reference material (CRM).

Method Mean Bias (%) Relative Standard Deviation (%) Key Advantages Limitations
External Calibration -18 to -38[1]Not ReportedSimple to implement.Highly susceptible to matrix effects, leading to significant underestimation.[1]
Single Isotope Dilution (ID¹MS) -6[1]Not ReportedCompensates for sample loss and matrix effects.[1][2]Accuracy is dependent on the precise knowledge of the internal standard's concentration and isotopic enrichment.[1]
Double Isotope Dilution (ID²MS) Not Reported (results equivalent to ID⁵MS)[1]Not ReportedNegates the need to know the exact concentration of the internal standard by using a reverse isotope dilution approach for its calibration.[1]More complex experimental setup compared to ID¹MS.
Quintuple Isotope Dilution (ID⁵MS) Not Reported (results equivalent to ID²MS)[1]Not ReportedOffers the highest level of accuracy by minimizing uncertainties associated with the internal standard.Increased complexity and cost.

Table 1: Performance comparison of different analytical methods for the quantification of ochratoxin A in flour. Data is based on a study utilizing a certified reference material.[1]

Experimental Protocols for Ensuring Accuracy

The successful implementation of isotope dilution methods hinges on meticulous experimental design and execution. Below are key considerations and a general workflow for achieving high accuracy.

Key Experimental Considerations:
  • Spike Calibration: The concentration and isotopic purity of the spike must be accurately determined. For ID¹MS, this is a critical step.[3] For higher-order methods like ID²MS, the spike is calibrated against a primary standard of the analyte.[1]

  • Equilibration: The added isotopic standard must be completely homogenized and equilibrated with the natural analyte in the sample.[2][3]

  • Mass Spectrometry: High-precision mass spectrometry is essential for accurately measuring isotope ratios.[4]

  • Uncertainty Budget: A comprehensive uncertainty budget should be established to identify and quantify all potential sources of error.[5]

General Experimental Workflow:

The following diagram illustrates a typical workflow for an isotope dilution analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Spike Spike Addition Sample->Spike Known amount of spike Equilibrate Homogenization & Equilibration Spike->Equilibrate Extract Analyte Extraction Equilibrate->Extract MS Mass Spectrometry (Isotope Ratio Measurement) Extract->MS Calculate Concentration Calculation MS->Calculate Isotope Ratio

A generalized workflow for isotope dilution mass spectrometry.

Logical Framework for Method Selection

Choosing the appropriate isotope dilution method depends on the specific analytical requirements, including the desired level of accuracy and the availability of certified standards.

G Start Start: Define Accuracy Requirement High_Accuracy High Accuracy Required? Start->High_Accuracy CRM_Available Certified Isotopic Standard Available? High_Accuracy->CRM_Available Yes Ext_Cal Consider External Calibration (with caution) High_Accuracy->Ext_Cal No ID1MS Use ID¹MS CRM_Available->ID1MS Yes ID2MS Use ID²MS or higher CRM_Available->ID2MS No End End ID1MS->End ID2MS->End Ext_Cal->End

Decision tree for selecting an appropriate quantification method.

Conclusion

Isotope dilution mass spectrometry offers a robust and reliable approach for achieving high accuracy and precision in quantitative analysis. While single isotope dilution (ID¹MS) provides significant advantages over external calibration, higher-order methods like double isotope dilution (ID²MS) are recommended when the exact concentration of the isotopic standard is not known with sufficient certainty. By carefully considering the experimental design and potential sources of error, researchers can confidently apply these methods to obtain high-quality, defensible data in their scientific endeavors. The use of certified reference materials is paramount for method validation and ensuring the traceability of measurement results.[1]

References

A Comparative Analysis of Cytokinin Levels Across Key Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the varying concentrations of essential plant hormones, featuring detailed experimental protocols and signaling pathway visualizations.

Cytokinins are a class of phytohormones that play a pivotal role in regulating numerous aspects of plant growth and development, from cell division and differentiation to senescence and nutrient mobilization. For researchers in plant biology, agriculture, and drug development, understanding the endogenous levels of these crucial signaling molecules in different plant species is fundamental. This guide provides a comparative analysis of cytokinin concentrations in four key model and crop species: Arabidopsis thaliana, Oryza sativa (rice), Zea mays (maize), and Solanum lycopersicum (tomato).

Quantitative Comparison of Endogenous Cytokinin Levels

The concentration of cytokinins can vary significantly between plant species, developmental stages, and tissue types. The following table summarizes representative endogenous levels of major active cytokinins—trans-zeatin (tZ), isopentenyladenine (iP), and their corresponding ribosides (tZR and iPR)—in various tissues of the selected plant species. Data are presented in picomoles per gram fresh weight (pmol/g FW) and have been compiled from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, growth stages, and analytical methods across different studies.

Plant SpeciesTissuetrans-Zeatin (tZ)trans-Zeatin Riboside (tZR)Isopentenyladenine (iP)Isopentenyladenosine (iPR)Reference
Arabidopsis thaliana Inflorescences~12~20~0.5~1.5[1]
Seedlings (whole)----[2]
Oryza sativa (Rice)Endosperm (6 DPA¹)~8~60~0.2~2[3]
Roots (6 DPA¹)~3~15~0.1~1[3]
Zea mays (Maize)Endosperm (22 DAP²)10.770.4--
Embryo (22 DAP²)0.8---
Solanum lycopersicum (Tomato)Young Leaves~2.5 (tZ+tZR)-~0.5 (iP+iPR)-[4]
Roots~1.5 (tZ+tZR)-~0.3 (iP+iPR)-[4]

¹ DPA: Days Post-Anthesis ² DAP: Days After Pollination

Experimental Protocols for Cytokinin Quantification

The accurate quantification of cytokinin levels is critical for comparative studies. The most widely accepted and sensitive method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Below is a generalized protocol for the extraction, purification, and quantification of cytokinins from plant tissues.

Sample Preparation and Extraction
  • Harvesting and Freezing: Plant tissue should be harvested and immediately flash-frozen in liquid nitrogen to halt metabolic activity and prevent degradation of cytokinins. Samples are typically stored at -80°C until extraction.[5]

  • Homogenization: The frozen plant material is ground to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: The powdered tissue is extracted with a cold extraction buffer, commonly a mixture of methanol, water, and formic acid (e.g., 15:4:1 v/v/v). Deuterated internal standards of the target cytokinins are added to the extraction buffer to account for sample loss during purification and for quantification.[5]

  • Centrifugation: The extract is centrifuged at high speed (e.g., 14,000 rpm) at a low temperature (e.g., 4°C) to pellet cell debris. The supernatant containing the cytokinins is collected.

Purification by Solid-Phase Extraction (SPE)
  • Column Conditioning: A mixed-mode solid-phase extraction column (e.g., Oasis MCX) is conditioned sequentially with methanol and an acidic solution (e.g., 1% acetic acid).

  • Sample Loading and Washing: The supernatant from the extraction step is loaded onto the conditioned SPE column. The column is then washed with an acidic solution to remove interfering compounds, followed by a wash with a non-eluting organic solvent like methanol.

  • Elution: Cytokinins are eluted from the column using a basic methanolic solution (e.g., 0.35 M ammonia in 70% methanol).

Quantification by HPLC-MS/MS
  • Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient of two mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile with the same acid concentration, is used to separate the different cytokinin species.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in the positive ion mode, and specific precursor-to-product ion transitions for each cytokinin and their deuterated internal standards are monitored using Multiple Reaction Monitoring (MRM).[6]

  • Data Analysis: The concentration of each cytokinin in the original sample is determined by comparing the peak area of the endogenous compound to the peak area of its corresponding deuterated internal standard.

Visualizing the Molecular Mechanisms

To provide a clearer understanding of the cellular processes involved in cytokinin action and analysis, the following diagrams illustrate the cytokinin signaling pathway and a typical experimental workflow.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin Receptor AHK Receptor CK->Receptor Binding AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphotransfer TypeB_ARR Type-B ARR (Response Regulator) AHP->TypeB_ARR Phosphotransfer DNA Target Gene Promoters TypeB_ARR->DNA Binds to DNA TypeA_ARR Type-A ARR (Negative Regulator) TypeB_ARR->TypeA_ARR Activates Transcription Gene_Expression Cytokinin Response Gene Expression DNA->Gene_Expression Transcription TypeA_ARR->TypeB_ARR Inhibition

Caption: A simplified diagram of the two-component cytokinin signaling pathway in plants.

Cytokinin_Analysis_Workflow start Plant Tissue Harvesting freeze Flash Freezing (Liquid N2) start->freeze homogenize Homogenization freeze->homogenize extract Extraction with Methanol/Water/Formic Acid + Internal Standards homogenize->extract centrifuge Centrifugation extract->centrifuge purify Solid-Phase Extraction (SPE) centrifuge->purify analyze HPLC-MS/MS Analysis purify->analyze quantify Data Processing and Quantification analyze->quantify end Cytokinin Levels Determined quantify->end

Caption: A typical experimental workflow for the quantification of cytokinins in plant tissues.

References

Evaluating the Linearity of Detection for trans-Zeatin-d5 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers in Drug Development and Plant Sciences

In the precise quantification of phytohormones and related compounds, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. trans-Zeatin-d5, a deuterated analog of the naturally occurring cytokinin trans-Zeatin, is a widely utilized internal standard in mass spectrometry-based analyses. This guide provides an objective evaluation of the linearity of detection for this compound, compares its performance with an alternative deuterated internal standard, and furnishes detailed experimental protocols to aid researchers in method development and validation.

Performance Comparison: Linearity of Detection

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For internal standards like this compound, a linear response is crucial for accurate quantification of the target analyte, trans-Zeatin. A high coefficient of determination (R²) is indicative of a strong linear relationship.

While specific linearity data for this compound is not always detailed in individual research publications, analytical service providers and method validation literature for cytokinin analysis report excellent linearity for their assays utilizing deuterated internal standards. For instance, commercial laboratories offering zeatin analysis services claim a broad linear dynamic range for cytokinins, from 0.1 pg/mL to 10,000 pg/mL, with R² values consistently exceeding 0.998[1]. This high level of linearity is a testament to the robustness of using deuterated standards in LC-MS/MS platforms.

For a comparative perspective, another commonly used deuterated cytokinin internal standard is Dihydrozeatin-d5. While direct side-by-side comparisons of linearity data in a single publication are scarce, the expectation for any deuterated internal standard used in a validated LC-MS/MS method is a high degree of linearity, typically with an R² value greater than 0.99.

Internal StandardTypical Linear RangeTypical Coefficient of Determination (R²)Analytical Method
This compound 0.1 pg/mL - 10,000 pg/mL> 0.998[1]LC-MS/MS
Dihydrozeatin-d5 Sub-pg/mL to ng/mL range> 0.99LC-MS/MS

Note: The linear range can be influenced by the specific matrix and the sensitivity of the mass spectrometer. The provided data represents typical performance.

Experimental Protocol: Quantification of Cytokinins using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a general framework for the extraction and quantification of cytokinins from plant tissues using a deuterated internal standard like this compound.

1. Sample Preparation and Extraction:

  • Homogenization: Freeze plant tissue samples in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the homogenized tissue twice with a cold extraction buffer (e.g., methanol:water:formic acid at a ratio of 15:4:1).

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., this compound) to the extraction mixture. The amount should be comparable to the expected endogenous levels of the analyte.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

  • Solid-Phase Extraction (SPE): Pass the supernatant through an Oasis MCX SPE column to purify and concentrate the cytokinins.

    • Wash the column with 1% acetic acid and then with methanol.

    • Elute the cytokinins with a solution of 0.35 M ammonia in 70% methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase (e.g., 5% acetonitrile).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., AQUITY UPLC BEH C18, 1.7 μm, 2.1 × 100 mm).

    • Mobile Phase: Employ a gradient elution with two solvents:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in methanol.

    • Gradient Profile: A typical gradient might be: 0-4 min, 1-45% B; 4-7 min, 45-70% B; 7-8 min, 70-99% B; followed by re-equilibration.

    • Flow Rate: Maintain a constant flow rate (e.g., 0.3 mL/min).

  • Mass Spectrometry (MS):

    • Ionization: Use a heated electrospray ionization (HESI) source in positive ion mode.

    • Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. Define specific precursor-to-product ion transitions for both the analyte (trans-Zeatin) and the internal standard (this compound).

    • Data Analysis: Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of trans-Zeatin, the following diagrams are provided.

experimental_workflow sample Plant Tissue Sample homogenization Homogenization (Liquid Nitrogen) sample->homogenization extraction Extraction (Methanol/Water/Formic Acid) homogenization->extraction is_spike Spike with This compound extraction->is_spike centrifugation Centrifugation is_spike->centrifugation spe Solid-Phase Extraction (Oasis MCX) centrifugation->spe evaporation Evaporation & Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms data_analysis Data Analysis (Linearity Evaluation) lcms->data_analysis

Caption: Experimental workflow for evaluating the linearity of detection of this compound.

trans_zeatin_signaling tz trans-Zeatin receptor Cytokinin Receptor (e.g., AHK4/CRE1) tz->receptor autophosphorylation Receptor Autophosphorylation receptor->autophosphorylation hpt Histidine Phosphotransfer Proteins (AHPs) autophosphorylation->hpt Phosphotransfer arr_b Type-B Response Regulators (ARRs) hpt->arr_b Nuclear Translocation & Phosphotransfer transcription Transcription of Cytokinin-responsive Genes arr_b->transcription Activation response Cellular Response (Cell Division, Growth) transcription->response

Caption: Simplified signaling pathway of trans-Zeatin.

References

Safety Operating Guide

Proper Disposal of trans-Zeatin-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling trans-Zeatin-d5, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory practices and regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work in a well-ventilated area to minimize inhalation exposure.[2] In the event of a spill, immediately clean the area by sweeping up or absorbing the material and placing it into a suitable, clean, dry, and closed container for disposal.[2] Avoid generating dust.[2]

Step-by-Step Disposal Protocol

Disposal of this compound, as with any chemical, must adhere to local, state, and federal regulations.[1][3] While trans-Zeatin is not classified as a hazardous substance for transport, proper chemical waste management practices are essential.[1]

1. Waste Identification and Classification:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[3] Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this compound waste.

2. Containerization:

  • Place all this compound waste, including contaminated materials like pipette tips, gloves, and paper towels, into a designated and clearly labeled waste container.

  • The container should be clean, dry, and sealable to prevent leaks or spills.[2]

3. Waste Collection and Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Follow your institution's procedures for the collection of chemical waste. This may involve scheduling a pickup with the EHS department or transporting it to a designated central accumulation area.

4. Documentation:

  • Maintain accurate records of the waste generated, including the chemical name (this compound), quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key physical and chemical properties relevant to its handling and disposal.

PropertyValue
Molecular Formula C₁₀H₈D₅N₅O
Appearance Solid
Storage Temperature Recommended storage at -20°C or -80°C for long-term stability.[4]
Incompatible Materials Strong oxidizing agents.[2][3]
Hazardous Decomposition May produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides upon thermal decomposition.[1][5]

Experimental Protocols

The proper disposal of this compound is a procedural matter based on safety data sheets and general laboratory chemical waste guidelines. As such, there are no "key experiments" to cite in this context. The protocol provided above is a standard operating procedure derived from safety and regulatory information.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill cleanup Clean Spill Immediately Place in sealed container spill->cleanup Yes containerize Place Waste in Labeled, Sealed Container spill->containerize No cleanup->containerize classify Consult EHS to Classify Waste (Hazardous vs. Non-Hazardous) containerize->classify storage Store in Cool, Dry, Well-Ventilated Area classify->storage collection Arrange for Waste Collection (Follow Institutional Protocol) storage->collection document Document Waste Details (Name, Quantity, Date) collection->document end End: Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling trans-Zeatin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of trans-Zeatin-d5. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain sample integrity. Adherence to these procedural steps is essential for minimizing risk and promoting best practices in chemical management.

Essential Safety & Handling Protocols

This compound, a deuterated form of the cytokinin plant growth regulator trans-Zeatin, requires careful handling to mitigate potential health risks and ensure experimental accuracy. While comprehensive toxicological data for this compound is not fully available, the safety profile of trans-Zeatin serves as a primary reference. It is classified as a potentially toxic pharmaceutical ingredient, and exposure can cause moderate to severe irritation to the skin and eyes.[1]

Personal Protective Equipment (PPE)

A thorough hazard assessment is paramount in selecting the appropriate PPE for handling this compound.[2] The following table outlines the minimum required PPE for various laboratory procedures involving this compound.

ProcedureMinimum Required PPE
Storage and Transport Lab coat, safety glasses, nitrile gloves
Weighing and Aliquoting (Solid Form) Lab coat, safety goggles, face shield, nitrile gloves (double-gloving recommended), respiratory protection (N95 or higher) within a certified chemical fume hood or ventilated weighing station
Solution Preparation and Handling Lab coat, safety goggles, nitrile gloves

Note: Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed immediately and disposed of as hazardous waste.

Engineering Controls

To minimize the risk of inhalation and systemic exposure, handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment enclosure that provides a stable weighing environment.[3] A smooth airflow with a face velocity of 0.4-0.6 m/s is recommended to prevent turbulence and ensure accurate measurements on sensitive balances.[3]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

G Procedural Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation cluster_cleanup Cleanup and Disposal a Don Appropriate PPE b Prepare Clean Workspace in Fume Hood a->b Proceed c Retrieve from -20°C Storage b->c Proceed d Allow to Equilibrate to Room Temperature c->d Proceed e Weigh Desired Amount in Fume Hood d->e Proceed f Dissolve in Appropriate Solvent (e.g., DMSO, Methanol) e->f Proceed g Vortex and/or Sonicate to Ensure Complete Dissolution f->g Proceed h Decontaminate Workspace g->h Proceed i Dispose of Contaminated Materials as Hazardous Waste h->i Proceed j Return Stock to -20°C Storage i->j Proceed

Caption: Workflow for safe handling of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of trans-Zeatin and its deuterated form is provided below for quick reference.

Propertytrans-ZeatinThis compound
Molecular Formula C₁₀H₁₃N₅OC₁₀H₈D₅N₅O
Molecular Weight 219.25 g/mol [4][5]224.3 g/mol [6]
Appearance Off-white to light cream crystal/powder[4][5]Not specified, assumed similar to non-deuterated form
Melting Point 210 °C / 410 °F[4]Not specified
Solubility Soluble in DMSO and MethanolSoluble in DMSO and Methanol[6]

Storage and Stability

Proper storage is critical to maintaining the integrity and stability of this compound.

ParameterRecommendation
Storage Temperature -20°C[6]
Long-term Stability ≥ 4 years at -20°C[6]
Shipping Conditions Room temperature in the continental US; may vary elsewhere[6]
Container Keep container tightly closed in a dry, cool, and well-ventilated area[4][5]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: For powdered spills, gently cover with a damp paper towel to avoid generating dust.[6] For liquid spills, use an absorbent material to contain the spill.

  • Cleanup: Carefully sweep or wipe up the contained material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable detergent and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: If the person is conscious, provide 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request: Follow your institution's guidelines for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in regular trash. Empty containers that held the substance must also be treated as hazardous waste.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.